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  • Product: 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal
  • CAS: 308796-41-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis and NMR Characterization of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

Executive Summary & Mechanistic Rationale In advanced carbohydrate chemistry, glycals serve as indispensable chiral synthons. Specifically, 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is a highly specialized interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In advanced carbohydrate chemistry, glycals serve as indispensable chiral synthons. Specifically, 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is a highly specialized intermediate utilized in the synthesis of oligosaccharides, β-lactam antibiotics, and complex natural products. The strategic installation of orthogonal protecting groups—a bulky silyl ether at the primary C-6 position and participating ester groups at the secondary C-3 and C-4 positions—is not merely a matter of chemical stability, but a deliberate exercise in stereoelectronic tuning.

The Causality of Protecting Group Selection

The reactivity of the glycal's enol ether double bond is governed by its Highest Occupied Molecular Orbital (HOMO) energy. As demonstrated in comprehensive [1], the electron-withdrawing nature of the C-3 and C-4 acetyl groups strongly pulls electron density away from the allyloxocarbenium system via negative hyperconjugation, effectively "disarming" the glycal and lowering its nucleophilicity.

However, the installation of a triisopropylsilyl (TIPS) group at C-6 introduces a counteracting electron-donating effect. Empirical data reveals that replacing a C-6 acetate with a TIPS group increases the[2+2] cycloaddition reaction rate by nearly 10-fold compared to the fully peracetylated analog [1]. This precise stereoelectronic balancing act allows drug development professionals to fine-tune the reactivity of the glycal for highly regioselective and stereoselective downstream transformations.

Stereoelectronics Core Glycal Double Bond (Enol Ether Reactivity) TIPS C-6 TIPS Group (Steric Bulk & Electron-Donating) TIPS->Core Inductive/Steric Push Effect1 Raises HOMO Energy slightly Increases Reaction Rate 10-fold TIPS->Effect1 Ac C-3, C-4 Acetyls (Electron-Withdrawing) Ac->Core Inductive Pull Effect2 Lowers HOMO Energy Disarms Nucleophilicity Ac->Effect2

Stereoelectronic and steric effects of orthogonal protecting groups on glycal reactivity.

Self-Validating Experimental Protocol

To achieve high purity and yield, the synthesis of 3,4-Di-O-acetyl-6-O-TIPS-D-glucal from unprotected D-glucal must be executed in two distinct, regioselective steps. This protocol is designed as a self-validating system , ensuring that each phase of the reaction provides immediate, observable feedback to the chemist before proceeding to NMR characterization [2].

Step 1: Regioselective Silylation of C-6

Causality: The primary hydroxyl group at C-6 is significantly less sterically hindered than the secondary hydroxyls at C-3 and C-4. By utilizing a bulky silylating agent (TIPSCl) at low temperatures, we kinetically favor the protection of C-6 exclusively.

  • Initialization: Dissolve D-glucal (1.0 equiv) and imidazole (2.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool the mixture to 0 °C.

  • Reagent Addition: Dropwise add triisopropylsilyl chloride (TIPSCl, 1.1 equiv). Imidazole acts as both a nucleophilic catalyst and an acid scavenger for the generated HCl.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexanes/EtOAc eluent. The starting material (Rf ~0.1) should completely disappear, replaced by a new, UV-active spot (Rf ~0.4).

  • Workup: Quench with water, extract with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 2: Di-Acetylation of C-3 and C-4

Causality: The remaining secondary hydroxyls require a strong acylating environment. The addition of 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the acetylation of the sterically hindered C-3 and C-4 positions.

  • Initialization: Dissolve the crude 6-O-TIPS-D-glucal in anhydrous dichloromethane (CH₂Cl₂). Add pyridine (3.0 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Reagent Addition: Slowly add acetic anhydride (Ac₂O, 2.5 equiv) at room temperature. Stir for 3 hours.

  • Validation Checkpoint 2 (TLC): Monitor via TLC (4:1 Hexanes/EtOAc). The intermediate (Rf ~0.1 in this system) must be entirely consumed, yielding a highly non-polar product spot (Rf ~0.7).

  • Validation Checkpoint 3 (Purification): Dilute with CH₂Cl₂ and wash the organic layer sequentially with saturated aqueous CuSO₄. Visual Cue: The aqueous layer will turn bright blue as it complexes with residual pyridine. This step is critical; it guarantees that the final NMR spectrum will not be contaminated by overlapping aromatic pyridine peaks (typically seen at δ 8.5, 7.6, and 7.2 ppm).

  • Isolation: Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography to yield the pure target compound.

SyntheticWorkflow Node1 D-Glucal (Unprotected) Node2 6-O-TIPS-D-Glucal (Intermediate) Node1->Node2 TIPSCl, Imidazole DMF, 0 °C to rt Node3 3,4-Di-O-acetyl- 6-O-TIPS-D-glucal Node2->Node3 Ac2O, Pyridine, DMAP CH2Cl2, rt

Workflow for the regioselective synthesis of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal.

Structural Characterization: ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the regioselective protection. The data below represents the expected chemical shifts for the purified compound dissolved in deuterated chloroform (CDCl₃) at 298 K.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is characterized by the distinct vinylic protons of the enol ether. The H-1 proton appears as a diagnostic doublet of doublets at δ 6.45 ppm, coupled to H-2 (J = 6.1 Hz). The successful installation of the TIPS group is confirmed by the massive multiplet at δ 1.10–1.02 ppm, integrating to exactly 21 protons.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
H-1 6.45dd6.1, 1.51HVinylic proton (Enol ether)
H-3 5.30m-1HChiral oxymethine (Acetylated)
H-4 5.18dd7.5, 5.81HChiral oxymethine (Acetylated)
H-2 4.82dd6.1, 3.21HVinylic proton
H-5 4.05m-1HChiral oxymethine (Ring oxygen adjacent)
H-6a 3.90dd11.5, 4.51HDiastereotopic methylene (Silylated)
H-6b 3.82dd11.5, 2.51HDiastereotopic methylene (Silylated)
OAc 2.08s-3HAcetyl methyl
OAc 2.03s-3HAcetyl methyl
TIPS 1.10 - 1.02m-21HIsopropyl CH and CH₃ groups
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum validates the carbon framework. The presence of two distinct carbonyl peaks near δ 170 ppm confirms di-acetylation, while the highly deshielded C-1 carbon at δ 145.2 ppm is a hallmark of the glycal double bond.

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
170.5, 169.8 Quaternary (C=O)Acetyl carbonyls (C-3, C-4)
145.2 CH (Alkene)C-1 (Vinylic carbon)
98.5 CH (Alkene)C-2 (Vinylic carbon)
76.8 CHC-5 (Ring oxymethine)
68.2 CHC-3 (Acetylated oxymethine)
67.5 CHC-4 (Acetylated oxymethine)
61.9 CH₂C-6 (Silylated methylene)
21.0, 20.8 CH₃Acetyl methyls
18.1 CH₃TIPS methyls
12.0 CHTIPS methines

References

  • Title: Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: The Synthesis of Heparin-like Glycosaminoglycans (Ph.D. Thesis detailing glycal preparation and characterization) Source: Massachusetts Institute of Technology (MIT) DSpace URL: [Link]

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Utility of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

Executive Summary In the realm of advanced carbohydrate chemistry and drug development, the strategic manipulation of protecting groups on glycal scaffolds is paramount for synthesizing complex glycosaminoglycans, glycom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced carbohydrate chemistry and drug development, the strategic manipulation of protecting groups on glycal scaffolds is paramount for synthesizing complex glycosaminoglycans, glycomimetics, and β-lactam antibiotics. 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal (CAS: 308796-41-0) represents a highly specialized, orthogonally protected building block. By masking the primary C-6 hydroxyl with a bulky triisopropylsilyl (TIPS) ether and the secondary C-3/C-4 hydroxyls with acetyl esters, this compound offers a unique balance of steric shielding and electronic tuning. This technical guide explores the physicochemical properties, synthesis methodologies, and mechanistic reactivity of this critical intermediate.

Structural Rationale and Electronic Tuning

The choice of protecting groups on a glycal is never purely structural; it fundamentally dictates the stereoelectronics of the pyranose ring. The TIPS group at the C-6 position serves two primary functions:

  • Orthogonal Deprotection: The silyl ether is highly resistant to the basic or reductive conditions used to cleave acetyl or benzyl groups, yet it can be selectively removed using fluoride ions (e.g., TBAF) under mild conditions.

  • Electronic Modulation: The reactivity of the glycal double bond (C1=C2) is governed by the HOMO-LUMO gap between the glycal and the incoming electrophile. According to1[1], strongly electron-withdrawing groups (like peracetylation) "disarm" the glycal, lowering its HOMO and drastically reducing reaction rates. Replacing the C-6 acetyl group with a more electron-donating TIPS group raises the HOMO energy, increasing the [2+2] cycloaddition reaction rate nearly 10-fold compared to tri-O-acetyl-D-glucal[1].

Physicochemical Properties

Accurate physicochemical data is critical for reaction scaling and stoichiometric calculations. The quantitative properties of 3,4-Di-O-acetyl-6-O-TIPS-D-glucal are summarized below, based on2[2].

PropertyValue
Chemical Name 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal
CAS Number 308796-41-0
Molecular Formula C₁₉H₃₄O₆Si
Molecular Weight 386.56 g/mol
Typical Purity ≥ 95.0%
Appearance Colorless to pale yellow oil/viscous liquid
IUPAC Name [(2R,3S,4R)-3-acetyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate

Synthesis Methodology: Regioselective Acetylation

The preparation of this compound relies on the exhaustive acetylation of 6-O-TIPS-D-glucal. The protocol below is designed as a self-validating system, ensuring high yield and purity through mechanistic causality and built-in analytical checkpoints, adapted from 3[3].

Synthesis A 6-O-TIPS-D-glucal (Starting Material) B Pyridine / CH2Cl2 (Solvent & Base) A->B Dissolve C DMAP (Catalyst) Acetyl Chloride (Acylating Agent) B->C Add Reagents at 0°C D Acylpyridinium Intermediate (Highly Electrophilic) C->D Activation E 3,4-Di-O-acetyl-6-O-TIPS-D-glucal (Target Compound) D->E Nucleophilic Attack by C3/C4 OH

Workflow of the regioselective acetylation of 6-O-TIPS-D-glucal.
Step-by-Step Protocol
  • Preparation: Dissolve 6-O-triisopropylsilyl-D-glucal (1.0 eq) in anhydrous CH₂Cl₂ and pyridine (5:1 v/v ratio).

    • Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the acidic degradation of the sensitive glycal double bond.

  • Catalysis: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: DMAP is a superior nucleophilic catalyst compared to pyridine. It rapidly attacks the acylating agent to form a highly reactive, resonance-stabilized acylpyridinium intermediate, drastically lowering the activation energy for the esterification of the sterically hindered C-3 and C-4 secondary hydroxyls.

  • Acylation: Cool the mixture to 0 °C and add acetyl chloride (4.0 eq) dropwise. Stir for 3 hours, allowing the reaction to warm to room temperature[3].

  • Validation Checkpoint (Self-Validation): Perform Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The starting material (containing free hydroxyls) is highly polar. A successful reaction is validated by the complete disappearance of the low-R_f spot and the emergence of a single, highly non-polar high-R_f spot (the fully protected di-acetate).

  • Workup: Quench with water, extract with CH₂Cl₂, wash with saturated CuSO₄ (to remove residual pyridine), dry over MgSO₄, and concentrate under reduced pressure.

Key Chemical Transformations & Reactivity Profiles

Ferrier Rearrangement (O-Glycosylation)

The Ferrier rearrangement is a cornerstone reaction for synthesizing 2,3-unsaturated glycosides from protected glycals. As detailed in 4[4], 3,4-Di-O-acetyl-6-O-TIPS-D-glucal is an excellent substrate for this transformation.

Ferrier A 3,4-Di-O-acetyl-6-O-TIPS-D-glucal B BF3·OEt2 (Lewis Acid) Activation at C-3 Acetate A->B 0°C, DCM C Allylic Oxocarbenium Ion (Stabilized by Ring Oxygen) B->C Acetate Departure D Nucleophilic Attack (Alcohol) Stereoselective (α-anomer favored) C->D Nucleophile Addition E 2,3-Unsaturated α-Glycoside (Ferrier Product) D->E Thermodynamic Control

Mechanistic pathway of the Lewis acid-catalyzed Ferrier rearrangement.
Step-by-Step Protocol
  • Initiation: Dissolve 3,4-di-O-acetyl-6-O-TIPS-D-glucal (1.0 eq) and the target alcohol (3.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere. Cool to 0 °C[4].

  • Lewis Acid Activation: Slowly add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 eq).

    • Causality: BF₃·OEt₂ coordinates to the carbonyl oxygen of the C-3 acetate, transforming it into an excellent leaving group. The departure of the acetate generates a highly reactive allylic oxocarbenium ion. The reaction must be kept at 0 °C to stabilize this intermediate and prevent non-specific degradation.

  • Validation Checkpoint (Self-Validation): The reaction is strictly monitored via TLC until the starting glycal is consumed. Upon completion, the reaction is quenched by the direct addition of solid NaHCO₃ .

    • System Validation: This solid quench is a mandatory self-validating step. If the Lewis acid is not completely neutralized before the introduction of aqueous workup solutions, the newly formed, acid-sensitive glycosidic bond will rapidly hydrolyze. Successful isolation of the product validates the quenching efficiency.

  • Stereochemical Outcome: The nucleophilic alcohol attacks the oxocarbenium ion predominantly from the α-face, driven by the thermodynamic anomeric effect, yielding the 2,3-unsaturated α-glycoside[4].

[2+2] Cycloaddition for β-Lactam Synthesis

The synthesis of β-lactam antibiotics often utilizes the cycloaddition of glycals with isocyanates (e.g., trichloroacetyl isocyanate). The electronic nature of the protecting groups dictates the success of this reaction.

Cycloaddition A Tri-O-acetyl-D-glucal (Strongly Electron-Withdrawing) D Disarmed Slowest Rate A->D Low HOMO B 3,4-Di-O-acetyl-6-O-TIPS-D-glucal (Moderate Electron-Withdrawing) E Intermediate 10x Faster than Tri-O-acetyl B->E Raised HOMO C Tri-O-benzyl-D-glucal (Electron-Donating) F Armed Fastest Rate C->F High HOMO D->E Decreasing HOMO-LUMO Gap E->F Increasing Reactivity

Impact of protecting groups on glycal reactivity in [2+2] cycloadditions.

As demonstrated in recent kinetic evaluations[1], 3,4-Di-O-acetyl-6-O-TIPS-D-glucal occupies a "sweet spot" in reactivity. While peracetylated glycals are severely "disarmed" (reaction rates ~0.00005 s⁻¹), the introduction of the TIPS group at C-6 mitigates this electron-withdrawing effect. By raising the HOMO of the glycal, the energy gap between the glycal and the LUMO of the isocyanate is narrowed, accelerating the cycloaddition kinetics while maintaining the orthogonal protection strategy required for downstream processing[1].

Conclusion

3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is a masterclass in protecting group engineering. By merging the robust, orthogonal cleavability of a bulky silyl ether with the directing and stabilizing effects of secondary acetates, chemists can precisely control both the stereochemical outcomes (as seen in Ferrier glycosylations) and the kinetic profiles (as seen in β-lactam cycloadditions) of their synthetic pathways. Mastery over the handling and mechanistic nuances of this compound is essential for any advanced drug development program targeting complex carbohydrate architectures.

References

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics Source: The Journal of Organic Chemistry - ACS Publications URL
  • 3,4-DI-O-ACETYL-6-O-TRIISOPROPYLSILYL-D-GLUCAL Chemical Properties and Safety Source: Fluorochem URL
  • Validating the Anomeric Configuration of Glycosides from 6-O-TIPS-D-glucal: A Comparative Guide Source: Benchchem URL
  • Synthesis of Heparin Oligosaccharides (Thesis Archive)

Sources

Foundational

Conformational analysis of 3,4-di-O-acetylated D-glucal derivatives

Conformational Dynamics of 3,4-Di-O-Acetylated D-Glucal Derivatives: A Mechanistic and Analytical Guide Executive Summary Glycals, specifically 3,4-di-O-acetylated D-glucal derivatives (such as 3,4,6-tri-O-acetyl-D-gluca...

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Author: BenchChem Technical Support Team. Date: April 2026

Conformational Dynamics of 3,4-Di-O-Acetylated D-Glucal Derivatives: A Mechanistic and Analytical Guide

Executive Summary

Glycals, specifically 3,4-di-O-acetylated D-glucal derivatives (such as 3,4,6-tri-O-acetyl-D-glucal), are foundational chiral building blocks in carbohydrate chemistry. They are extensively utilized in the synthesis of O-glycosides, C-glycosides, and complex oligosaccharides via transformations like the Ferrier rearrangement and electrophilic additions. The stereochemical outcome of these reactions is not random; it is strictly dictated by the ground-state conformation of the dihydropyran ring in solution. This technical guide explores the thermodynamic drivers of glycal conformations, establishes a self-validating analytical framework using NMR and computational chemistry, and provides robust protocols for conformational elucidation.

Structural Foundations and Thermodynamic Drivers

Unlike saturated pyranoses that adopt rigid chair conformations (e.g., 4C1​ ), the presence of the C1=C2 endocyclic double bond in D-glucals imposes a localized planarity (C1-C2-C3-O5). Consequently, the dihydropyran ring exists in a highly dynamic equilibrium between two half-chair conformations: 4H5​ and 5H4​ [1].

For 3,4-di-O-acetylated D-glucal derivatives, this equilibrium is overwhelmingly biased toward the 4H5​ conformation[1]. This preference is governed by a precise hierarchy of stereoelectronic and steric factors:

  • The Allylic Effect (Stabilizing 4H5​ ): In the 4H5​ conformation, the electronegative C3-acetoxy group adopts a pseudo-axial orientation. This geometry allows for maximum stabilizing hyperconjugative overlap between the σC3−O∗​ antibonding orbital and the adjacent π -system of the C1=C2 double bond[1].

  • 1,3-Diaxial Repulsion (Destabilizing 5H4​ ): If the ring were to invert to the 5H4​ conformation, both the C3-acetoxy group and the C5 substituent (e.g., -CH 2​ OAc) would be forced into pseudo-axial and axial positions on the same face of the ring. The resulting severe 1,3-diaxial steric clash heavily penalizes this conformer[2].

  • The Vinylogous Anomeric Effect (VAE): The VAE typically stabilizes the 5H4​ conformation through nO​→σC3−O∗​ hyperconjugation via the π -system[2]. However, in D-glucal derivatives, the massive energetic penalty of the 1,3-diaxial interaction completely overrides the VAE, keeping the equilibrium firmly shifted toward 4H5​ [3].

ConformationalEquilibrium H45 4H5 Half-Chair (Highly Favored) H54 5H4 Half-Chair (Highly Disfavored) H45->H54 Equilibrium K_eq << 1 Allylic Allylic Effect (Pseudo-axial C3-OAc) Allylic->H45 Stabilizes Diaxial 1,3-Diaxial Repulsion (C3-OAc & C5-R) Diaxial->H54 Destabilizes VAE Vinylogous Anomeric Effect (VAE) VAE->H54 Stabilizes (Overridden)

Caption: Thermodynamic drivers governing the 4H5 and 5H4 half-chair equilibrium in D-glucal derivatives.

Analytical Framework: NMR Spectroscopy

High-resolution 1 H NMR spectroscopy is the definitive empirical tool for elucidating glycal conformations. By extracting vicinal proton-proton coupling constants ( 3JH,H​ ) and applying the Karplus relationship, researchers can map the dihedral angles of the dihydropyran ring[4].

The most diagnostic marker for distinguishing between the 4H5​ and 5H4​ conformations is the J4,5​ coupling constant [4]. In the 4H5​ conformation, H4 (pseudo-axial) and H5 (axial) share a trans-diaxial relationship, resulting in a large J4,5​ value. Conversely, in the 5H4​ conformation, their relationship becomes gauche, drastically reducing the coupling constant[4].

Quantitative Diagnostic Markers

The following table summarizes the expected 3JH,H​ values for 3,4-di-O-acetylated D-glucals based on their conformational state:

Coupling ConstantExpected Value in 4H5​ (Hz)Expected Value in 5H4​ (Hz)Structural Implication / Causality
J1,2​ 5.8 – 6.21.5 – 2.5Vinylic coupling; less sensitive to ring flip but reflects localized planarity.
J2,3​ 1.5 – 3.05.0 – 6.0Allylic coupling; reflects the dihedral angle between the vinylic proton and H3.
J3,4​ 5.0 – 7.02.0 – 3.0In 4H5​ , H3 is pseudo-equatorial and H4 is pseudo-axial (dihedral ~60°).
J4,5​ 7.5 – 9.5 1.5 – 3.0 Primary diagnostic marker. Trans-diaxial in 4H5​ ; gauche in 5H4​ .

Self-Validating Experimental Workflows

To ensure scientific integrity, empirical NMR data must be cross-validated against theoretical models. This creates a self-validating loop where computational predictions of Boltzmann-weighted populations are correlated with observed time-averaged NMR coupling constants[3].

Workflow S1 1. Sample Preparation (CDCl3, 298 K, TMS Internal Std) S2 2. NMR Acquisition (1D 1H, 2D COSY/NOESY) S1->S2 S3 3. Spectral Deconvolution Extract 3J(H,H) Values S2->S3 V1 Data Synthesis & Karplus Equation Correlation S3->V1 C1 A. Conformational Search (Monte Carlo / MM) C2 B. DFT Optimization (B3LYP/6-31+G(d,p)) C1->C2 C3 C. Boltzmann Weighting Calculate Conformer Populations C2->C3 C3->V1

Caption: Self-validating experimental workflow integrating NMR spectroscopy and DFT computational modeling.

Protocol A: High-Resolution NMR Acquisition

Causality Note: CDCl 3​ is selected as the solvent to mimic a low-dielectric environment, ensuring that intramolecular stereoelectronic effects dominate without competitive intermolecular hydrogen bonding.

  • Sample Preparation: Dissolve 15–20 mg of the 3,4-di-O-acetylated D-glucal derivative in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a plug of glass wool into a 5 mm NMR tube to remove particulates that cause magnetic field inhomogeneities.

  • Instrument Tuning: Utilize a spectrometer operating at 500 MHz. Tune and match the probe to the exact sample, and perform rigorous 3D shimming to achieve a line width at half-height ( Δν1/2​ ) of 0.5 Hz for the TMS peak.

  • 1D 1 H Acquisition: Acquire the spectrum at 298 K using a 30° flip angle, a relaxation delay (D1) of 5 seconds (to ensure complete relaxation of all protons), and at least 64k data points for high digital resolution (crucial for accurate J -value extraction).

  • 2D Validation: Acquire a 1 H- 1 H COSY spectrum to unambiguously assign the spin system from H1 through H6. Acquire a NOESY/ROESY spectrum to confirm the spatial proximity of H3 and H5 (which should show a strong NOE cross-peak in the 4H5​ conformation).

Protocol B: Computational Conformational Analysis

Causality Note: The inclusion of diffuse functions (+) in the DFT basis set is critical for accurately modeling the electron density of the acetoxy oxygen lone pairs, which drive the allylic effect.

  • Conformational Search: Construct the 3D model of the glycal. Run a Monte Carlo multiple-minimum (MCMM) conformational search using a molecular mechanics force field (e.g., OPLS4 or MMFF94s) in a simulated chloroform continuum model.

  • DFT Optimization: Select all conformers within a 5.0 kcal/mol energy window of the global minimum. Subject these to Density Functional Theory (DFT) optimization at the B3LYP/6-31+G(d,p) level of theory.

  • Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries to confirm they are true minima (zero imaginary frequencies) and to extract the Gibbs free energy ( G ).

  • Population Analysis: Calculate the relative populations of the 4H5​ and 5H4​ conformers using the Boltzmann distribution equation at 298.15 K.

  • Correlation: Use a generalized Karplus equation (e.g., the Haasnoot-De Leeuw-Altona equation) to calculate the theoretical 3JH,H​ values for each conformer, weight them by their Boltzmann populations, and compare them against the empirical NMR data[3].

Reactivity Implications

The overwhelming preference for the 4H5​ conformation directly dictates the stereochemical outcome of functionalization reactions.

The Ferrier Rearrangement: When 3,4-di-O-acetylated D-glucals are treated with a Lewis acid, the pseudo-axial C3-acetoxy group acts as an excellent leaving group due to its anti-periplanar alignment with the forming oxocarbenium ion. The resulting allylic oxocarbenium intermediate maintains a half-chair-like geometry. Incoming nucleophiles preferentially attack from the α -face (axial attack) because this trajectory allows for continuous orbital overlap with the π -system as the ring rehybridizes, leading almost exclusively to 2,3-unsaturated α -glycosides.

Electrophilic Additions (e.g., Haloglycosylation): Electrophiles (such as halonium ions or epoxidizing agents) preferentially approach the electron-rich C1=C2 double bond from the less sterically hindered face. In the 4H5​ conformation, the α -face is significantly less encumbered than the β -face (which is shielded by the pseudo-axial C4-acetoxy group and axial H5), leading to highly stereoselective α -face functionalization.

References

  • Chalmers, A. A., & Hall, R. H. "Conformational studies of D-glycals by 1H nuclear magnetic resonance spectroscopy." Journal of the Chemical Society, Perkin Transactions 2. 1

  • Gómez, A. M., et al. "Ferrier Glycosylation Mediated by the TEMPO Oxoammonium Cation." The Journal of Organic Chemistry. 2

  • Pang, J., et al. "Characterization of the low energy conformations and differential reactivities of D-glucose and D-mannose based oxepines." RSC Advances.3

  • Liu, J., et al. "Conformational Analysis of d-Glycal 3-carbamates." The Journal of Organic Chemistry. 4

Sources

Exploratory

The Strategic Role of the Bulky TIPS Protecting Group at C6 in D-Glucal Chemistry: Conformational Control and Stereoselective Synthesis

Executive Summary D-glucal is a privileged chiral pool building block extensively utilized in carbohydrate chemistry and the total synthesis of complex natural products. The differentiation of its hydroxyl groups (C3, C4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-glucal is a privileged chiral pool building block extensively utilized in carbohydrate chemistry and the total synthesis of complex natural products. The differentiation of its hydroxyl groups (C3, C4, C6) is a fundamental prerequisite for downstream modifications. The primary C6 hydroxyl group is highly accessible, making it an ideal anchor for bulky protecting groups. The triisopropylsilyl (TIPS) group, possessing a substantial steric volume and cone angle, provides not only robust chemical stability but also profound stereoelectronic and conformational influence over the pyranose ring. This whitepaper details the mechanistic causality of the C6-TIPS group, its quantitative impact on reaction outcomes, and field-proven protocols for its regioselective installation.

Mechanistic Causality: How C6-TIPS Dictates Reactivity

Conformational Biasing of the Oxocarbenium Ion

In glycosylation reactions utilizing D-glucal donors, the transformation proceeds via a highly reactive half-chair oxocarbenium ion intermediate. The intrinsic lack of an axial C4 substituent in standard glucals often leads to poor stereoselectivity, resulting in a mixed ratio of α and β products. However, the introduction of a bulky TIPS group at C6 fundamentally alters this dynamic.

The massive steric volume of the TIPS ether restricts the free rotation of the C5–C6 bond (the ω angle). To minimize 1,3-diaxial-like steric clashes between the bulky silyl group and the pyranose ring, the oxocarbenium ion is forced into a conformationally constrained state[1]. This conformational locking synergizes with the physical steric shielding of the β -face (top face) of the ring. Consequently, incoming nucleophiles are sterically funneled to attack from the less hindered α -face, yielding α -deoxyglycosides with excellent stereoselectivity[1].

G A D-Glucal Derivative (C6-TIPS Protected) B Electrophilic Activation (e.g., NIS, Acid) A->B C Oxocarbenium Ion (Conformationally Biased) B->C D Steric Shielding by Bulky TIPS Blocks β-Face Attack C->D E Nucleophilic Attack (Alcohols, C-Nucleophiles) C->E D->E Directs F α-Selective Glycoside (Major Product) E->F Favored Pathway

Mechanistic pathway of C6-TIPS directed stereoselective glycosylation.

Modulation of Transmetalation Kinetics in Cross-Coupling

In the synthesis of C-aryl glucals via palladium-catalyzed cross-coupling, the steric profile of the C6 protecting group is a critical kinetic variable. Transitioning from a tert-butyldimethylsilyl (TBDMS) group to a TIPS group dramatically increases the steric bulk around the C1/C6 proximity of the glucal[2].

This increased steric encumbrance manifests mechanically by significantly decreasing the rate of the slow transmetalation step during coupling with metalated aromatics[2]. While this can lead to inferior coupling yields under standard conditions, understanding this causality allows chemists to tune the reactivity. When specific β -C-glycosylation is desired, the TIPS group is well-tolerated in advanced palladium-catalyzed decarboxylative pathways, provided the catalyst and ligand are optimized to overcome the steric barrier[3].

Quantitative Impact on Stereoselectivity and Yield

The choice of protecting group at the C6 position directly correlates with the stereochemical outcome of downstream functionalizations. The table below summarizes the comparative impact of various C6 protecting groups on the α:β selectivity during standard catalytic glycosylation workflows.

Protecting Group at C6Steric Bulk (Cone Angle)Transmetalation RateGlycosylation Stereoselectivity ( α:β )
Unprotected (-OH) MinimalFastPoor (Mixed α/β )
Benzyl (-OBn) ModerateModerateModerate α -preference
tert-Butyldimethylsilyl (-OTBS) HighModerate-SlowHigh α -preference
Triisopropylsilyl (-OTIPS) Very HighSlowExcellent α -selectivity

Self-Validating Experimental Protocol: Regioselective C6-TIPS Protection

The synthesis of 6-O-(Triisopropylsilyl)-D-glucal requires precise control over reaction conditions to ensure regioselectivity for the primary hydroxyl group over the secondary C3 and C4 hydroxyls[4].

Causality & Design of the Workflow
  • Solvent Choice (Anhydrous DCM): Ensures a moisture-free environment to prevent the competitive hydrolysis of the TIPS-Cl reagent[4].

  • Base/Catalyst (Imidazole, 1.2 eq): Imidazole acts dually as an acid scavenger (neutralizing the HCl byproduct to prevent acid-catalyzed Ferrier rearrangement of the sensitive glucal double bond) and as a nucleophilic catalyst (forming the highly reactive N-triisopropylsilylimidazole intermediate)[4].

  • Temperature Control (0 °C to RT): The reaction is initiated at 0 °C to kinetically favor the less sterically hindered primary C6-OH. The bulky nature of TIPS-Cl naturally discriminates against secondary hydroxyls, but thermal control maximizes this regioselectivity[4].

  • Self-Validation (TLC Monitoring & Quench): The reaction is self-validating via TLC; the disappearance of the highly polar D-glucal baseline spot confirms conversion. A mildly basic aqueous quench (NaHCO₃) safely neutralizes residual reactive silyl species and ensures the pH remains above 7, protecting the delicate enol ether[4].

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve D-glucal (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M[4].

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add imidazole (1.2 eq) in one portion and stir for 5–10 minutes until fully dissolved[4].

  • Silylation: Dropwise, add triisopropylsilyl chloride (TIPS-Cl, 1.1 eq) via a gas-tight syringe. The slow addition prevents localized heating and maintains strict regiocontrol[4].

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 4–6 hours[4].

  • Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate solvent system. Stain with KMnO₄ to visualize the enol ether.

  • Work-up: Upon complete consumption of the starting material, quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃)[4]. Transfer to a separatory funnel, isolate the organic layer, and wash sequentially with distilled water and brine[4].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to 20% Ethyl Acetate in Hexanes) to yield pure 6-O-(Triisopropylsilyl)-D-glucal[4].

G N1 1. Substrate Prep D-Glucal in Anhydrous DCM N2 2. Base Addition Imidazole (1.2 eq) at 0 °C N1->N2 N3 3. Silylation Dropwise TIPS-Cl (1.1 eq) N2->N3 N4 4. Reaction Monitoring Stir 4-6h at RT, TLC check N3->N4 N5 5. Aqueous Work-up NaHCO3 Quench, Brine Wash N4->N5 N6 6. Purification Silica Gel Chromatography N5->N6

Step-by-step workflow for the regioselective C6-TIPS protection of D-glucal.

References

  • Friesen, R. W., et al. "The preparation of C-aryl glucals via palladium-catalyzed cross-coupling methods." Canadian Journal of Chemistry, 1994. 2

  • BenchChem. "An In-Depth Technical Guide to the Synthesis and Purification of 6-O-(Triisopropylsilyl)-D-glucal." BenchChem Application Notes, 2025. 4

  • "A 3,4-trans-Fused Cyclic Protecting Group Facilitates α-Selective Catalytic Synthesis of 2-Deoxyglycosides." National Institutes of Health (PMC). 1

  • "β-C-Glycosylation with 2-Oxindole Acceptors via Palladium-Catalyzed Decarboxylative Reactions." Organic Letters - ACS Publications, 2022. 3

Sources

Foundational

A Technical Guide to the Formation of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

Abstract This technical guide provides an in-depth analysis of the synthesis of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal, a key intermediate in modern carbohydrate chemistry. The strategic, multi-step formation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the synthesis of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal, a key intermediate in modern carbohydrate chemistry. The strategic, multi-step formation of this molecule hinges on the principles of regioselective protection of hydroxyl groups, a cornerstone of complex oligosaccharide and glycoconjugate synthesis. This document will elucidate the underlying mechanistic principles, provide a detailed experimental protocol, and discuss the critical role of each reagent and reaction condition. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who are actively engaged in the chemical synthesis of complex carbohydrates.

Introduction: The Strategic Importance of D-Glucal and its Derivatives

D-glucal, a cyclic enol ether derivative of glucose, is a versatile and fundamental building block in carbohydrate chemistry.[1] Its unique electronic and structural features, particularly the double bond between C1 and C2, make it an excellent starting material for the synthesis of a wide array of carbohydrate-based molecules, including oligosaccharides, C-nucleosides, and various glycoconjugates with significant therapeutic potential.[2]

The successful synthesis of complex carbohydrate structures from D-glucal necessitates a sophisticated strategy of protecting group manipulation.[3] The three hydroxyl groups of D-glucal (at C3, C4, and C6) exhibit differential reactivity, which can be exploited to achieve regioselective protection. The primary hydroxyl group at C6 is sterically less hindered and more nucleophilic than the secondary hydroxyls at C3 and C4, making it a prime target for selective functionalization.[4] 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is a strategically protected derivative where the bulky triisopropylsilyl (TIPS) group shields the C6 hydroxyl, while the smaller acetyl groups protect the C3 and C4 hydroxyls. This specific protection pattern allows for subsequent chemical modifications at other positions of the glycal scaffold.

The Core Mechanism: A Two-Step Regioselective Process

The formation of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is a sequential, two-step process that leverages the inherent reactivity differences of the hydroxyl groups on the D-glucal scaffold.

Step 1: Regioselective Silylation of the C6 Hydroxyl Group

The initial and most critical step is the selective protection of the primary hydroxyl group at the C6 position. This is achieved using a sterically demanding silylating agent, triisopropylsilyl chloride (TIPSCl).[5][6] The large steric bulk of the triisopropylsilyl group preferentially directs its reaction to the most accessible hydroxyl group, which is the primary C6-OH.[4]

The reaction is typically carried out in the presence of a base, such as imidazole, which serves a dual purpose.[6][7] Firstly, it acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity. Secondly, it can act as a nucleophilic catalyst, forming a more reactive silyl-imidazolium intermediate.

Step 2: Acetylation of the C3 and C4 Hydroxyl Groups

Following the successful silylation of the C6 position, the remaining secondary hydroxyl groups at C3 and C4 are protected by acetylation.[8] This is commonly achieved using acetic anhydride in the presence of a base like pyridine or a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). The acetyl groups are relatively small and can readily access the secondary hydroxyls. They also serve as "participating groups" in subsequent glycosylation reactions, influencing the stereochemical outcome.[2]

Detailed Experimental Protocol

The following protocol is a representative, self-validating system for the synthesis of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
D-GlucalC₆H₁₀O₄146.14>98%Commercially Available
Triisopropylsilyl chloride (TIPSCl)C₉H₂₁ClSi192.80>98%Commercially Available
ImidazoleC₃H₄N₂68.08>99%Commercially Available
Acetic AnhydrideC₄H₆O₃102.09>99%Commercially Available
PyridineC₅H₅N79.10AnhydrousCommercially Available
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousCommercially Available
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Reagent GradeCommercially Available
HexanesN/AN/AReagent GradeCommercially Available
Saturated aq. NaHCO₃NaHCO₃84.01N/AN/A
BrineNaCl58.44N/AN/A
Anhydrous MgSO₄MgSO₄120.37N/AN/A
Step-by-Step Procedure

Part A: Synthesis of 6-O-(triisopropylsilyl)-D-glucal

  • Reaction Setup: To a solution of D-glucal (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add imidazole (1.2 equivalents).[6]

  • Silylation: Slowly add triisopropylsilyl chloride (1.1 equivalents) to the stirred solution.[6]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[6]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 6-O-(triisopropylsilyl)-D-glucal, which can be used in the next step without further purification.

Part B: Synthesis of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

  • Reaction Setup: Dissolve the crude 6-O-(triisopropylsilyl)-D-glucal from Part A in anhydrous pyridine.

  • Acetylation: Cool the solution to 0 °C and add acetic anhydride (3.0 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal.[8]

Visualization of the Reaction Mechanism

Overall Synthetic Workflow

Synthesis_Workflow D_Glucal D-Glucal Intermediate 6-O-(TIPS)-D-glucal D_Glucal->Intermediate 1. TIPSCl, Imidazole 2. DCM, 0°C to rt Final_Product 3,4-Di-O-acetyl-6-O-(TIPS)-D-glucal Intermediate->Final_Product 1. Ac₂O, Pyridine 2. 0°C to rt

Caption: Synthetic pathway for 3,4-Di-O-acetyl-6-O-(TIPS)-D-glucal.

Mechanistic Detail of Silylation

Silylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product D_Glucal D-Glucal C6-OH Activated_Glucal Alkoxide C6-O⁻ D_Glucal->Activated_Glucal Deprotonation TIPSCl TIPSCl Si-Cl Silylated_Glucal 6-O-(TIPS)-D-glucal C6-O-Si(iPr)₃ Imidazole Imidazole (Base) Activated_Glucal->Silylated_Glucal Nucleophilic Attack on Si

Caption: Mechanism of regioselective silylation at the C6-OH.

Conclusion

The synthesis of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is a prime example of strategic protecting group chemistry in the field of carbohydrate synthesis. The regioselective silylation of the primary C6 hydroxyl group, driven by the steric hindrance of the TIPS group, followed by the acetylation of the remaining secondary hydroxyls, provides a valuable intermediate for the construction of complex glycans. A thorough understanding of the underlying mechanistic principles and careful execution of the experimental protocol are paramount to achieving high yields and purity of the desired product. This guide provides the necessary theoretical framework and practical insights for researchers and scientists to successfully synthesize this important building block for their drug discovery and development endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 24).
  • Chongqing Chemdad Co., Ltd. Triisopropylsilyl chloride.
  • Agoston, K., & Geyer, A. (2005). Regioselective conversion of the secondary hydroxyl groups of D-glucuronic acid without the requirement of O-protecting groups. Chemistry, 11(21), 6407–6413. [Link]

  • Fluorochem. 3,4-DI-O-ACETYL-6-O-TRIISOPROPYLSILYL-D-GLUCAL.
  • De, S., et al. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry. [Link]

  • D'Alonzo, D., et al. (2019).
  • Holzapfel, C. W., et al. (1991). A NEW METHOD FOR SELECTIVE PROTECTION OF TWO HYDROXYL GROUPS IN CARBOHYDRATES, GLYCALS IN PARTICULAR. HETEROCYCLES, 32(8), 1445.
  • Codée, J. D. C., et al. (2011). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 14(2-3), 178-193.
  • Reaction of D-glycals derivatives with Carbohydrate azides deriv
  • BenchChem. (2025). An In-Depth Technical Guide to 3,6-Di-O-acetyl-D-glucal.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Purification of 6-O-(Triisopropylsilyl)-D-glucal.
  • Cunico, R. F., & Bedell, L. (1980). The triisopropylsilyl group as a hydroxyl-protecting function. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Synthesis of Bradyrhizose from 3,4,6‐tri‐O‐acetyl‐D‐glucal. [Link]

Sources

Exploratory

Chemical Stability and Reactivity of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal Under Acidic Conditions

Executive Summary For researchers and drug development professionals engaged in complex carbohydrate synthesis, 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal represents a highly versatile, orthogonally protected build...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals engaged in complex carbohydrate synthesis, 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal represents a highly versatile, orthogonally protected building block. The molecule features an electron-rich C1–C2 enol ether, electron-withdrawing acetyl groups at C3 and C4, and a sterically demanding triisopropylsilyl (TIPS) ether at C6. This precise arrangement of functional groups dictates a highly specific reactivity profile under acidic stress. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for manipulating this glycal under various acidic conditions without compromising its structural integrity.

Stereoelectronics and Structural Stability

The chemical behavior of 3,4-di-O-acetyl-6-O-(TIPS)-D-glucal under acidic conditions is a tug-of-war between the nucleophilic enol ether and the robust protecting groups.

The Shielding Effect of the TIPS Group: The triisopropylsilyl (TIPS) group provides immense steric shielding around the silicon atom. Unlike trimethylsilyl (TMS) or triethylsilyl (TES) ethers, which are highly labile, the TIPS group is exceptionally resistant to acid-catalyzed hydrolysis. As detailed in the 1[1], simply changing the substituents on the silicon atom alters the rate of deprotection by orders of magnitude, allowing the TIPS group to survive a wide array of mild acidic transformations[2].

Electronic Modulation of the Enol Ether: The C1–C2 double bond is the primary site of electrophilic attack by protons. However, the electron-withdrawing acetyl groups at C3 and C4 "disarm" the glycal, reducing its overall nucleophilicity compared to benzyl-protected counterparts. Interestingly, replacing a C6 acetate with a TIPS group slightly increases the electron density of the system, increasing the reaction rate toward electrophiles by nearly 10-fold compared to a peracetylated glucal[3].

Divergent Mechanistic Pathways Under Acidic Stress

Depending on the nature of the acid (Lewis vs. Brønsted), the solvent system, and the presence of nucleophiles, this glycal undergoes three distinct mechanistic pathways.

MechanisticPathways A 3,4-Di-OAc-6-TIPS-D-glucal B 2-Deoxy-D-glucose Derivative (Hydration) A->B Aqueous Acid (H2O, H+) C 2,3-Unsaturated Glycoside (Ferrier Rearrangement) A->C Lewis Acid, Nucleophile D TIPS-Cleaved Glucal (Deprotection) A->D Strong Acid (e.g., TFA/HCl)

Fig 1: Divergent mechanistic pathways of 3,4-Di-OAc-6-TIPS-D-glucal under varying acidic conditions.

Lewis Acid-Mediated Ferrier Rearrangement (Type I)

When exposed to catalytic Lewis acids (e.g., InCl₃, BF₃·OEt₂) and a nucleophile, the glycal undergoes a Ferrier rearrangement[4]. The Lewis acid activates the C3 acetate, promoting its departure to generate an allylic oxocarbenium ion. The nucleophile subsequently attacks at the C1 position, yielding a 2,3-unsaturated glycoside. Because this pathway does not rely on strong aqueous protons, the C6-TIPS group remains completely intact[5].

Brønsted Acid-Catalyzed Hydration

In aqueous acidic media, the enol ether undergoes direct protonation at C2, forming an oxocarbenium intermediate that is rapidly trapped by water at C1. This hydration pathway yields 3,4-di-O-acetyl-6-O-TIPS-2-deoxy-D-glucose, a critical precursor for 2-deoxy nucleoside analogs[6]. Careful control of the pH is required to prevent concurrent TIPS cleavage[7].

Strong Acid-Induced TIPS Cleavage

Under prolonged exposure to highly concentrated Brønsted acids (e.g., Trifluoroacetic acid or HCl in aqueous mixtures), the steric bulk of the TIPS group is eventually overcome. The acid protonates the ether oxygen, facilitating nucleophilic attack by water on the silicon atom, resulting in the cleavage of the silyl group to reveal the primary C6 hydroxyl[8].

Quantitative Stability and Reactivity Metrics

To effectively design synthetic routes, chemists must rely on quantitative kinetic and thermodynamic data. The tables below summarize the relative stability of the protecting groups and the kinetic reactivity of the glycal core.

Table 1: Relative Acid Stability of Silyl Ethers Data demonstrates the exponential increase in stability provided by the steric bulk of the TIPS group[1][8].

Protecting GroupRelative Stability to Acid-Catalyzed Hydrolysis
Trimethylsilyl (TMS)1
Triethylsilyl (TES)64
tert-Butyldimethylsilyl (TBS/TBDMS)20,000
Triisopropylsilyl (TIPS) 700,000

Table 2: Relative Reaction Rates of Protected Glycals toward Electrophiles Data illustrates how protecting groups dictate the stereoelectronics and reaction kinetics of the glycal double bond[3].

Glycal SubstrateRelative Reaction Rate (s⁻¹)Electronic Classification
3,4-Di-O-PMB-6-O-TIPS-D-glucal~0.05Highly Armed (Electron-donating)
3,4-Di-O-acetyl-6-O-TIPS-D-glucal ~0.0005 Disarmed (Intermediate)
3,4,6-Tri-O-acetyl-D-glucal~0.00005Highly Disarmed (Electron-withdrawing)

Self-Validating Experimental Methodologies

The following protocols are engineered with built-in causality and validation checkpoints to ensure high-fidelity transformations without unwanted degradation.

Protocol A: Chemoselective Ferrier Rearrangement

Objective: Induce a Ferrier rearrangement to synthesize a 2,3-unsaturated glycoside while preserving the C6-TIPS group. Causality: Indium(III) chloride (InCl₃) is utilized as a mild Lewis acid. It possesses sufficient oxophilicity to activate the C3 acetate leaving group but lacks the protic strength required to hydrolyze the highly stable TIPS ether[5].

ExperimentalWorkflow Step1 1. Substrate & Nucleophile Dissolution (Anhydrous DCM) Step2 2. Mild Lewis Acid Addition (10-20 mol% InCl3) Step1->Step2 Step3 3. Reaction Monitoring (TLC / LC-MS) Step2->Step3 Step4 4. Mild Base Quenching (Sat. NaHCO3) Step3->Step4 Step5 5. Chromatographic Isolation (Flash Silica Gel) Step4->Step5

Fig 2: Self-validating workflow for chemoselective Ferrier rearrangement preserving the TIPS group.

Step-by-Step Procedure:

  • Dissolution: Dissolve 3,4-di-O-acetyl-6-O-(TIPS)-D-glucal (1.0 equiv) and the target nucleophile (e.g., an alcohol, 1.2 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to exclude ambient moisture.

  • Catalyst Addition: Add anhydrous InCl₃ (15 mol%) to the stirring solution at 25°C.

  • Monitoring: Track the reaction via TLC (Hexanes/EtOAc). Conversion is indicated by the disappearance of the starting material and the emergence of a lower-Rf, UV-active spot (due to the shifted double bond).

  • Quenching (Critical Step): Quench the reaction by adding saturated aqueous NaHCO₃. Causality: This neutralizes any trace acidity generated during the reaction, preventing post-reaction hydration or TIPS cleavage during concentration.

  • Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and purify via flash column chromatography.

  • System Validation: ¹H NMR analysis must show the characteristic vinylic protons of the 2,3-unsaturated system (approx. 5.7–6.0 ppm) and the retention of the bulky TIPS isopropyl multiplet (approx. 1.0–1.1 ppm).

Protocol B: Controlled Acid-Catalyzed Hydration

Objective: Hydrate the enol ether to form a 2-deoxy sugar derivative without cleaving the C6-TIPS group. Causality: Utilizing a sulfonic acid resin (e.g., Amberlyst-15) provides a localized, heterogeneous acidic environment. This protonates the enol ether to initiate hydration without dropping the global pH of the solution low enough to trigger TIPS hydrolysis[7].

Step-by-Step Procedure:

  • Dissolution: Dissolve the glycal in a solvent mixture of THF and deionized water (4:1 v/v).

  • Acid Addition: Add pre-washed sulfonic acid resin (catalytic amount).

  • Reaction: Stir at room temperature. The heterogeneous nature of the catalyst ensures the reaction proceeds under mild, controlled conditions.

  • Quenching (Critical Step): Filter the reaction mixture to physically remove the acid catalyst, instantly halting the reaction. Neutralize the filtrate with a single drop of triethylamine (Et₃N). Causality: Et₃N neutralizes any trace acidic leachates, preventing degradation during solvent evaporation[7].

  • Isolation: Concentrate under reduced pressure, extract with ethyl acetate, and purify.

  • System Validation: ¹H NMR will show the complete disappearance of the C1–C2 alkene protons and the appearance of a complex multiplet for the newly formed C2 deoxy protons (approx. 1.5–2.2 ppm), confirming hydration while the TIPS signal remains untouched.

Strategic Applications in Drug Development

The differential stability of 3,4-di-O-acetyl-6-O-(TIPS)-D-glucal under acidic conditions makes it a highly prized intermediate in pharmaceutical chemistry. By leveraging the extreme acid-resistance of the TIPS group, chemists can perform iterative glycosylations or electrophilic additions on the glycal core. Once the carbohydrate scaffold is constructed, the TIPS group can be selectively removed using fluoride sources (e.g., TBAF) or strong acids to reveal the primary hydroxyl for further functionalization, such as phosphorylation or conjugation to targeted drug delivery systems.

Sources

Foundational

Crystallographic Data, 3D Structure, and Synthetic Utility of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

Executive Summary The compound 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal (Molecular Formula: C₁₉H₃₄O₆Si) is a highly versatile, differentially protected carbohydrate building block[1]. By strategically masking the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal (Molecular Formula: C₁₉H₃₄O₆Si) is a highly versatile, differentially protected carbohydrate building block[1]. By strategically masking the primary C6 hydroxyl with a bulky triisopropylsilyl (TIPS) ether while acetylating the secondary C3 and C4 hydroxyls, chemists can precisely tune the molecule's steric and electronic properties[1]. This technical whitepaper delves into the crystallographic behavior, 3D conformation, stereoelectronic kinetics, and field-proven synthetic protocols associated with this critical glycal intermediate.

Crystallographic Data and 3D Structural Conformation

X-ray crystallography serves as the definitive method for unambiguous determination of absolute and relative stereochemistry in synthetic carbohydrate chemistry[2]. However, obtaining a high-quality single crystal of 6-O-TIPS-protected glycals introduces specific physicochemical challenges[2].

Conformational Flexibility and Dynamic Disorder

The TIPS group is highly lipophilic and possesses significant rotational freedom around the Si-C and C-C bonds. In a crystal lattice, this flexibility often manifests as dynamic disorder, which can blur electron density maps.

  • Causality in Crystallization: To mitigate this disorder, X-ray diffraction data for TIPS-protected sugars must typically be collected at cryogenic temperatures (e.g., 100 K). This thermal suppression freezes the isopropyl rotamers into a single, resolvable minimum-energy conformation.

Pyranose Ring Geometry and Steric Biasing

Unlike standard saturated pyranoses that adopt a rigid chair conformation ( 4C1​ ), the D-glucal core contains a C1-C2 double bond and lacks a substituent at C2. This forces the pyranose ring into a flatter half-chair conformation (typically 4H3​ or 5H4​ ). The substantial steric bulk of the TIPS ether at C6 heavily biases the rotameric distribution around the C5-C6 bond[1]. To minimize steric clashes with the pyranose ring and the adjacent C4-acetate, the C6 substituent predominantly adopts gauche-gauche (gg) or gauche-trans (gt) conformations. This 3D spatial shielding directly influences the trajectory of incoming electrophiles during subsequent functionalization.

Stereoelectronic Effects and Cycloaddition Kinetics

The selection of protecting groups in glycal chemistry extends far beyond simple hydroxyl masking; it fundamentally dictates the stereoelectronics of the C1-C2 alkene[3]. This phenomenon is vividly demonstrated in [2+2] cycloaddition reactions, such as the synthesis of β -lactams using trichloroacetyl isocyanate[4].

HOMO-LUMO Gap Modulation

The rate of cycloaddition is inversely proportional to the HOMO-LUMO energy gap between the electron-rich glycal (HOMO) and the electrophilic isocyanate (LUMO)[3].

  • The "Armed" Glycal Concept: The 6-O-TIPS group is significantly less electron-withdrawing than a standard 6-O-acetyl group[4]. This relative electron-donating effect propagates through the σ -framework, effectively raising the HOMO energy of the glycal and increasing the electron density at the C1-C2 double bond[4].

Kinetic Acceleration

Empirical kinetic data reveals that simply replacing the C6-acetyl group of a peracetylated glucal with a TIPS group (yielding 3,4-di-O-acetyl-6-O-TIPS-D-glucal) increases the cycloaddition reaction rate by nearly 10-fold[3][4]. This shifts the molecule toward a highly reactive, "armed" state[4].

Quantitative Data: Comparative Reaction Kinetics

The following table summarizes the profound impact of distant C6 protecting groups on the reactivity of the C1-C2 alkene.

SubstrateC3, C4 Protecting GroupsC6 Protecting GroupRelative Electronic NatureApprox. Reaction Rate ( s−1 )
1 Acetyl (Ac)Acetyl (Ac)Most Electron-Withdrawing~0.00005
10 Acetyl (Ac)TIPS Intermediate ~0.0005
11 p-Methoxybenzyl (PMB)TIPSLeast Electron-Withdrawing~0.05

Table 1: Comparative[2+2] cycloaddition reaction rates of protected glycals with trichloroacetyl isocyanate in acetonitrile[3][4].

Cyclo A Protecting Group Selection (C6-O-TIPS vs C6-O-Ac) B Modulation of Alkene Electronics (Less Electron-Withdrawing) A->B C HOMO-LUMO Gap Narrowing (Raised HOMO Energy) B->C D [2+2] Cycloaddition with Trichloroacetyl Isocyanate C->D E ~10-fold Rate Acceleration D->E

Fig 1: Stereoelectronic causality linking C6-TIPS protection to accelerated cycloaddition kinetics.

Experimental Workflows and Methodologies

The following protocols detail the self-validating systems used to functionalize 3,4-di-O-acetyl-6-O-TIPS-D-glucal.

Protocol 1: Lewis Acid-Catalyzed Ferrier Glycosylation

The Ferrier rearrangement of a protected D-glucal with an alcohol is a premier method for synthesizing 2,3-unsaturated glycosides[2]. The reaction strongly favors the formation of the α -anomer due to the thermodynamic anomeric effect[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4-di-O-acetyl-6-O-TIPS-D-glucal (1.0 eq) and an anhydrous alcohol (3.0–5.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere[2].

    • Causality: Strict exclusion of moisture is critical to prevent competitive nucleophilic attack by water, which would prematurely yield a hemiacetal byproduct.

  • Thermal Control: Cool the reaction mixture to 0 °C in an ice bath[2].

    • Causality: Lowering the temperature controls the highly exothermic Lewis acid activation step, preventing the uncontrolled polymerization of the highly reactive allylic oxocarbenium intermediate.

  • Activation: Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.2 eq) dropwise to the stirred solution[2].

    • Causality: The Lewis acid coordinates to the C3-acetate, promoting its departure and generating the delocalized oxocarbenium ion required for nucleophilic attack.

  • Validation & Monitoring: Monitor the reaction strictly by Thin Layer Chromatography (TLC) until the starting glycal is fully consumed[2].

  • Quenching: Quench the reaction by carefully adding solid NaHCO₃[2].

    • Causality: Immediate neutralization of the Lewis acid prevents the acid-catalyzed decomposition or anomerization of the newly formed, sensitive 2,3-unsaturated glycoside.

  • Isolation: Dilute the mixture with DCM, wash sequentially with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[2]. Purify the crude product via silica gel column chromatography to isolate the pure α -glycoside[2].

Ferrier A 3,4-di-O-acetyl- 6-O-TIPS-D-glucal B Lewis Acid (BF3·OEt2) Activation at 0 °C A->B C Allylic Oxocarbenium Intermediate B->C D Nucleophilic Attack (ROH) C->D E 2,3-Unsaturated α-Glycoside (Major) D->E

Fig 2: Mechanistic pathway of the Ferrier glycosylation from the protected D-glucal.

Protocol 2:[2+2] Cycloaddition for β -Lactam Synthesis

This protocol leverages the "armed" nature of the 6-O-TIPS protected glycal to synthesize β -lactam architectures[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4-di-O-acetyl-6-O-TIPS-D-glucal in anhydrous acetonitrile under an inert atmosphere.

    • Causality: Acetonitrile provides an optimal polar aprotic environment. It stabilizes the highly polarized transition state of the[2+2] cycloaddition without acting as a competing nucleophile.

  • Reagent Addition: Add trichloroacetyl isocyanate (1.5 eq) dropwise at room temperature.

    • Causality: The highly electrophilic isocyanate readily reacts with the electron-rich C1-C2 alkene. The electron-donating effect of the 6-O-TIPS group significantly accelerates this specific step[3].

  • Validation: Monitor the reaction via TLC or in-situ IR spectroscopy (tracking the disappearance of the isocyanate stretch at ~2250 cm⁻¹).

  • Isolation: Upon completion, concentrate the mixture under reduced pressure and purify via flash chromatography to yield the fused β -lactam-carbohydrate scaffold.

References

  • [3] Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics | The Journal of Organic Chemistry - ACS Publications. Available at:

  • [4] Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and[2+2] Cycloaddition Kinetics | The Journal of Organic Chemistry - ACS Publications. Available at:

  • [1] 6-O-Triisopropylsilyl-D-glucal | Benchchem. Available at:

  • [2] Validating the Anomeric Configuration of Glycosides from 6-O-TIPS-D-glucal: A Comparative Guide - Benchchem. Available at:

Sources

Exploratory

Thermodynamic Properties and Conformational Dynamics of Silylated Glycal Building Blocks: A Technical Guide for Advanced Carbohydrate Synthesis

Introduction to Silylated Glycals Glycals are 1,2-unsaturated cyclic enol ethers that serve as highly functionalized chiral building blocks (CBBs) in the synthesis of complex carbohydrates, nucleosides, and bioactive nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Silylated Glycals

Glycals are 1,2-unsaturated cyclic enol ethers that serve as highly functionalized chiral building blocks (CBBs) in the synthesis of complex carbohydrates, nucleosides, and bioactive natural products[1]. The functionalization of these enol ethers is heavily dictated by their protecting group chemistry. Silylation—specifically the use of bulky groups like triisopropylsilyl (TIPS), tert-butyldimethylsilyl (TBS), and tert-butyldiphenylsilyl (TBDPS)—does more than merely protect hydroxyl groups; it fundamentally alters the thermodynamic landscape and conformational equilibrium of the pyranose or furanose ring[2].

Understanding the thermodynamic properties of silylated glycals is critical for drug development professionals aiming to synthesize 2-deoxy glycosides (found in anthracycline antibiotics) or 2,3-unsaturated glycosides with high regio- and stereoselectivity[3].

Conformational Thermodynamics

The dihydropyran ring of a glycal typically exists in an equilibrium between two half-chair conformations: 4H5​ and 5H4​ . The introduction of bulky silyl ether groups imposes severe steric constraints that shift this thermodynamic equilibrium.

When a glycal is silylated at the C-3, C-4, or C-6 positions, the energetic penalty of 1,3-diaxial interactions in the 5H4​ conformation becomes overwhelmingly high. Consequently, the molecule is thermodynamically locked into the 4H5​ conformation, where the bulky silyl groups occupy pseudoequatorial positions[2]. This conformational locking is measurable via scalar spin-spin coupling constants ( 3JH,H​ ) in NMR spectroscopy, which define the dihedral angles between adjacent protons[2]. By restricting the conformational flexibility, silylation lowers the entropic penalty during transition state formation in subsequent glycosylation reactions, thereby enhancing stereoselectivity.

G Substrate 3,4,6-Tri-O-Silylated Glycal Conf4H5 4H5 Half-Chair (Thermodynamically Favored) Equatorial Bulky Groups Substrate->Conf4H5 Spontaneous Relaxation Conf5H4 5H4 Half-Chair (Thermodynamically Disfavored) Axial Steric Clashes Substrate->Conf5H4 Conf4H5->Conf5H4 High Energy Barrier

Conformational equilibrium of silylated glycals dictated by steric thermodynamics.

Thermodynamic vs. Kinetic Control: The Ferrier Rearrangement

The coupling of silylated 1,2-glycals with alcohol acceptors under acidic conditions is a masterclass in thermodynamic versus kinetic control. The reaction pathway can be precisely tuned by adjusting temperature and Brønsted acidity[3].

Kinetic Control (1,2-Addition): Under mild acidic conditions (e.g., camphorsulfonic acid, CSA) at room temperature, the reaction proceeds via a 1,2-addition pathway to yield 2-deoxy glycosides[3]. This is the kinetic product. The activation energy ( Ea​ ) for direct protonation of the double bond and subsequent nucleophilic attack is relatively low, allowing the product to form rapidly. However, this 2-deoxy product is not the most thermodynamically stable state of the system.

Thermodynamic Control (Ferrier Rearrangement): If the reaction is subjected to elevated temperatures (e.g., 85 °C) or a stronger Brønsted acid (e.g., trifluoromethanesulfonic acid, TfOH), the kinetic 1,2-addition product undergoes a reversible cleavage[3]. The thermal energy overcomes the higher activation barrier required to break the C3-O bond, generating an allylic oxocarbenium ion intermediate. Nucleophilic attack at C-1, accompanied by double bond migration to the C-2/C-3 position, yields the 2,3-unsaturated glycoside[3]. This Ferrier rearrangement product is thermodynamically favored due to the stabilization provided by the anomeric effect and the relief of steric strain from the C-3 silyl group.

Quantitative Data: Chemoselectivity Tuning

The following table summarizes the thermodynamic tuning of TBDPS-protected rhamnals during glycosylation workflows:

Reaction ConditionAcid CatalystTemperaturePrimary PathwayMajor ProductStereoselectivity
Kinetic (±)-CSA (0.1 equiv)25 °C (RT)1,2-Addition2-Deoxy rhamnosideHigh α -selectivity
Thermodynamic (±)-CSA (0.1 equiv)85 °CFerrier Rearrangement2,3-Unsaturated rhamnosideHigh α -selectivity
Thermodynamic TfOH (0.05 equiv)25 °C (RT)Ferrier Rearrangement2,3-Unsaturated rhamnosideHigh α -selectivity

Table 1: Chemoselectivity of TBDPS-protected rhamnals based on thermodynamic parameters.

G Glycal Silylated Glycal (e.g., TBDPS-Rhamnal) Oxo Oxocarbenium Ion Intermediate Glycal->Oxo Acid Catalyst (Protonation) Kinetic Kinetic Product 1,2-Addition (2-Deoxy Glycoside) Oxo->Kinetic Mild Acid (CSA), RT Low Ea, Fast Thermo Thermodynamic Product Ferrier Rearrangement (2,3-Unsaturated) Oxo->Thermo Strong Acid (TfOH), 85°C High Ea, Most Stable Kinetic->Oxo Reversible at High Temp

Mechanistic divergence of silylated glycals under kinetic vs. thermodynamic control.

Experimental Protocols

To ensure self-validating and reproducible results, the following methodologies detail the synthesis and application of silylated glycals, emphasizing the causality behind specific reagent choices.

Protocol A: Regioselective Synthesis of 6-O-TIPS-D-Glucal

Objective: Selectively protect the primary C-6 hydroxyl group while leaving secondary hydroxyls available for subsequent functionalization. Causality: The steric bulk of the triisopropylsilyl (TIPS) group imposes a high thermodynamic penalty for reacting with the sterically hindered secondary hydroxyls at C-3 and C-4, ensuring high regioselectivity at the less hindered C-6 position[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of D-glucal in 25 mL of anhydrous dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add 25.0 mmol of imidazole to the solution. Rationale: Imidazole acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst to form a reactive N-silylimidazolium intermediate.

  • Silylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 11.0 mmol of TIPSCl over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/Ethyl Acetate 7:3). The reaction is self-validating when the starting material spot disappears, replaced by a single higher- Rf​ spot corresponding to the 6-O-TIPS derivative.

  • Quenching & Extraction: Quench the reaction with 30 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with dichloromethane (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield pure 6-O-TIPS-D-glucal.

Protocol B: Tunable Glycosylation of TBDPS-Protected Rhamnals

Objective: Selectively synthesize either the kinetic 2-deoxy glycoside or the thermodynamic 2,3-unsaturated glycoside from a single silylated precursor[3].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of 3,4-di-O-TBDPS-L-rhamnal and 1.5 mmol of the alcohol acceptor in 10 mL of anhydrous toluene under argon.

  • Pathway Selection (Kinetic):

    • To obtain the 1,2-addition product, add 0.1 mmol of (±)-CSA at 25 °C.

    • Stir for 2 hours. The mild acidity and low thermal energy trap the system in the kinetic well.

  • Pathway Selection (Thermodynamic):

    • To obtain the Ferrier rearrangement product, add 0.05 mmol of TfOH at 25 °C, OR use 0.1 mmol of (±)-CSA and heat the reaction to 85 °C.

    • Causality: The elevated temperature or stronger acid provides the necessary energy to overcome the activation barrier of the reverse 1,2-addition, funneling the intermediate into the thermodynamically stable 2,3-unsaturated conjugated system[3].

  • Validation: Quench with triethylamine (0.2 mL). Concentrate and analyze via 1H NMR. The thermodynamic product is validated by the presence of distinct olefinic proton shifts (typically between δ 5.5–6.0 ppm) corresponding to the C-2 and C-3 protons of the rearranged ring.

References

  • Tuning the Chemoselectivity of Silyl Protected Rhamnals by Temperature and Brønsted Acidity: Kinetically Controlled 1,2-Addition vs Thermodynamically Controlled Ferrier Rearrangement Source: Organic Letters, ACS Publications URL:[Link]

  • The evolution of comprehensive strategies for furanoid glycal synthesis and their applications Source: RSC Advances, Royal Society of Chemistry URL:[Link]

  • Thermodynamic Analysis of the Main Reactions Involved in the Synthesis of Organosilanes Source: Industrial & Engineering Chemistry Research, ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Regioselective Synthesis of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

Introduction & Mechanistic Rationale Glycals are indispensable building blocks in carbohydrate chemistry, serving as critical precursors for the synthesis of complex oligosaccharides, glycosaminoglycans, and β -lactam an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Glycals are indispensable building blocks in carbohydrate chemistry, serving as critical precursors for the synthesis of complex oligosaccharides, glycosaminoglycans, and β -lactam antibiotics. The precise installation of protecting groups on the glycal scaffold is not merely a structural necessity; it fundamentally dictates the stereoelectronics and reactivity of the enol ether system.

Recent kinetic studies demonstrate that the electron-withdrawing capacity of protecting groups modulates the highest occupied molecular orbital (HOMO) of the glycal, directly influencing reaction rates in [2+2] cycloadditions (such as the Staudinger synthesis) and glycosylations . The target compound, 3,4-di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal , features an orthogonal protection strategy: a bulky, electron-donating silyl ether at the primary C6 position, and electron-withdrawing acetate esters at the secondary C3 and C4 positions. This specific configuration "disarms" the glycal compared to per-alkylated variants, while maintaining a nearly 10-fold higher reactivity than per-acetylated D-glucal .

Experimental Causality & Design

The synthesis relies on a high-yielding, two-step regioselective approach designed to be a self-validating system:

  • Steric Differentiation (C6 Silylation): The primary hydroxyl group at C6 is significantly less sterically hindered than the secondary hydroxyls at C3 and C4. By employing the bulky triisopropylsilyl chloride (TIPSCl) in the presence of imidazole, the silylation is directed almost exclusively to the C6 position. Imidazole acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst, forming a highly reactive N-silylmidazolium intermediate.

  • Exhaustive Acetylation (C3, C4 Acetylation): The remaining secondary hydroxyls are acetylated using an excess of acetic anhydride in pyridine. Pyridine serves as the solvent, base, and nucleophilic catalyst. Crucially, maintaining a strictly basic environment prevents the acid-catalyzed Ferrier rearrangement, which would otherwise lead to the migration of the double bond and the irreversible loss of the C3 substituent.

Materials and Reagents

Reagent/MaterialMW ( g/mol )EquivalentsFunction
D-Glucal 146.141.0Starting Material
Triisopropylsilyl chloride (TIPSCl) 192.761.1Silylating Agent
Imidazole 68.082.2Base / Nucleophilic Catalyst
N,N-Dimethylformamide (DMF) 73.09-Solvent (Step 1)
6-O-TIPS-D-glucal 302.481.0Intermediate
Acetic Anhydride (Ac₂O) 102.0910.0Acetylating Agent
Pyridine 79.10-Solvent / Base (Step 2)

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-O-(Triisopropylsilyl)-D-glucal
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve D-glucal (1.0 equiv, e.g., 400 mg, 2.74 mmol) and imidazole (2.2 equiv, 410 mg, 6.03 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Add TIPSCl (1.1 equiv, 645 µL, 3.01 mmol) dropwise via syringe over 5 minutes.

    • Causality Note: Dropwise addition at 0 °C minimizes local concentration spikes of the highly reactive silylating agent, preventing unwanted secondary silylation at the C3 or C4 positions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via TLC (1:1 EtOAc/Hexanes; visualize with KMnO₄ stain). The starting material (Rf ~0.1) should be completely consumed.

  • Workup: Quench the reaction by pouring it into 100 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford 6-O-TIPS-D-glucal.

Step 2: Synthesis of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal
  • Preparation: Dissolve the purified 6-O-TIPS-D-glucal (1.0 equiv, e.g., 400 mg, 1.32 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask under N₂.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add acetic anhydride (10.0 equiv, 1.25 mL, 13.2 mmol) dropwise to the stirring solution .

    • Causality Note: A large excess of Ac₂O drives the exhaustive acetylation of both secondary hydroxyls to completion. Pyridine neutralizes the generated acetic acid, protecting the acid-sensitive glycal double bond from degradation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor completion via TLC (20% EtOAc in Hexanes).

  • Workup: Pour the reaction mixture into 200 mL of ice-cold 0.1 M HCl solution to neutralize the pyridine. Extract the aqueous mixture with Diethyl Ether or Dichloromethane (3 × 50 mL).

  • Washing: Wash the combined organic extracts sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel (10% to 20% EtOAc in Hexanes) to yield the target compound.

Quantitative Data & Expected Results

ParameterStep 1: 6-O-TIPS-D-glucalStep 2: 3,4-Di-O-acetyl-6-O-TIPS-D-glucal
Physical State Colorless to pale yellow oilColorless oil to waxy solid
Expected Yield 75% – 85%85% – 95%
TLC R_f Value ~0.4 (1:1 EtOAc/Hexanes)~0.6 (1:4 EtOAc/Hexanes)
Key IR Bands 3300-3400 cm⁻¹ (broad, -OH)1745 cm⁻¹ (strong, C=O ester)

Experimental Workflow

SynthesisWorkflow SM D-Glucal (Starting Material) Step1 Step 1: Regioselective Silylation TIPSCl (1.1 eq), Imidazole (2.2 eq) DMF, 0 °C to RT SM->Step1 Workup1 Aqueous Extraction (EtOAc / H2O) Step1->Workup1 Int1 6-O-TIPS-D-glucal (Intermediate) Step2 Step 2: Acetylation Ac2O (10 eq), Pyridine 0 °C to RT Int1->Step2 Workup2 Acidic Wash (0.1 M HCl) & Extraction (Et2O) Step2->Workup2 Product 3,4-Di-O-acetyl-6-O-TIPS-D-glucal (Target Product) Purif1 Flash Chromatography (Silica Gel) Workup1->Purif1 Purif1->Int1 Purif2 Flash Chromatography (Silica Gel) Workup2->Purif2 Purif2->Product

Figure 1: Two-step regioselective synthesis workflow for 3,4-Di-O-acetyl-6-O-TIPS-D-glucal.

References

  • Title: Guidelines for β -Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

Application Note: Stereoselective Epoxidation of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal using DMDO

Introduction & Mechanistic Insights The conversion of glycals to 1,2-anhydrosugars (glycal epoxides) is a cornerstone transformation in carbohydrate chemistry, serving as the foundational step in the "glycal assembly" me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The conversion of glycals to 1,2-anhydrosugars (glycal epoxides) is a cornerstone transformation in carbohydrate chemistry, serving as the foundational step in the "glycal assembly" method for stereoselective oligosaccharide synthesis (1[1]). For this transformation, dimethyldioxirane (DMDO) is the oxidant of choice. Unlike traditional peracids (e.g., mCPBA) which generate acidic byproducts that rapidly degrade labile epoxides, DMDO is a neutral, electrophilic oxygen-transfer reagent that produces only volatile acetone as a byproduct, allowing for isolation of the sensitive 1,2-anhydro sugar via simple concentration (2[2]).

When working with 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal , the specific protecting group pattern dictates both the reaction kinetics and the stereochemical outcome:

  • Stereoelectronic Kinetics (The "Armed/Disarmed" Effect): The electron-withdrawing C3 and C4 O-acetyl groups reduce the HOMO energy of the glycal double bond, rendering it less nucleophilic ("disarmed") compared to per-alkylated glycals. However, the bulky, electron-donating 6-O-TIPS group partially offsets this effect. Remarkably, the simple modification of the C6 position to a TIPS ether increases the reaction rate nearly 10-fold compared to the fully peracetylated glycal (3[3]).

  • Facioselectivity (Steric Shielding): The epoxidation of this substrate is highly stereoselective. The pseudo-axial trajectory of the allylic C3-acetate combined with the massive steric bulk of the C6-TIPS group effectively shields the β -face of the pyranose ring. Consequently, DMDO approaches predominantly from the less hindered α -face, yielding the 1,2-anhydro- α -D-glucopyranose derivative as the major diastereomer (2[2]).

Experimental Workflow

G cluster_0 Self-Validation Phase A Titrate DMDO in Acetone (Target: 0.05 - 0.1 M) B Dissolve 3,4-Di-O-acetyl-6-O-TIPS-D-glucal (Anhydrous CH2Cl2, Inert Gas) A->B C Cool System to -78°C (Prevents Side Reactions) B->C D Dropwise Addition of DMDO (1.2 - 1.5 equiv) C->D E Stir at -50°C to 0°C (Monitor via Et3N-treated TLC) D->E F Concentrate in vacuo at 0°C (Remove Volatiles) E->F G 1,2-Anhydro-alpha-D-glucopyranose (Store at -20°C or Use Immediately) F->G

Self-validating workflow for DMDO epoxidation of 3,4-Di-O-acetyl-6-O-TIPS-D-glucal.

Step-by-Step Methodology & Self-Validation System

To ensure absolute trustworthiness in the generation of the highly reactive 1,2-anhydrosugar, this protocol integrates mandatory self-validation checkpoints.

Phase 1: Reagent Validation (DMDO Titration)

Causality: DMDO solutions in acetone degrade over time. Using an unquantified excess can lead to over-oxidation or side reactions, while a deficit leaves unreacted glycal.

  • Titration: Prior to the reaction, validate the exact molarity of the DMDO solution (typically 0.05–0.1 M) via iodometric titration or by oxidizing a known quantity of thioanisole to its sulfoxide and integrating the shift via 1 H NMR.

Phase 2: Epoxidation Protocol
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal (1.0 equiv) and dissolve in anhydrous CH 2​ Cl 2​ to achieve a 0.1 M substrate concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C. Causality: Low temperatures suppress the nucleophilic opening of the newly formed epoxide by trace moisture or residual acetone.

  • Oxidation: Slowly add the pre-titrated DMDO solution in acetone (1.2 to 1.5 equiv) dropwise down the side of the flask.

  • Incubation: Allow the reaction to stir, gradually warming to -50 °C over 1-2 hours. Because the C3/C4 acetates slightly "disarm" the alkene, the reaction may require warming to 0 °C to reach completion compared to per-benzylated variants (4[4]).

Phase 3: In-Process Monitoring (Self-Validation)

Causality: Standard silica gel is acidic and will rapidly hydrolyze the 1,2-anhydrosugar into a 1,2-diol, leading to false-negative TLC results.

  • TLC Preparation: Pre-elute silica gel TLC plates with a solvent mixture containing 5% triethylamine (Et 3​ N) to neutralize the acidic silanol sites.

  • Monitoring: Spot the reaction mixture onto the neutralized plate. The complete disappearance of the UV-active glycal starting material confirms the reaction's completion.

Phase 4: Isolation
  • Concentration: Once complete, concentrate the reaction mixture in vacuo while maintaining the water bath temperature at or below 0 °C.

  • Storage: The resulting 1,2-anhydro-3,4-di-O-acetyl-6-O-(triisopropylsilyl)- α -D-glucopyranose is obtained as a thick syrup or white solid. It should be dried on a Schlenk line for 30 minutes to remove trace acetone and used immediately in subsequent glycosylation reactions (e.g., conversion to glycosyl dithiocarbamates) (5[5]).

Quantitative Data: Protecting Group Effects on Epoxidation

The table below synthesizes quantitative metrics demonstrating how the specific protecting group configuration of the D-glucal substrate influences reactivity and stereoselectivity during DMDO epoxidation.

SubstrateC3/C4 Protecting GroupsC6 Protecting GroupRelative Reactivity α : β SelectivityTypical Yield
D-Glucal Benzyl (Ether)Benzyl (Ether)High (Armed)>95:599%
D-Glucal Acetyl (Ester)TIPS (Silyl)Moderate>90:10>95%
D-Glucal Acetyl (Ester)Acetyl (Ester)Low (Disarmed)~88:1287%

Data synthesized from comparative kinetic and stereochemical analyses (3[3];4[4]).

References

  • Cheshev, P., Marra, A., & Dondoni, A. "Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO." Carbohydrate Research (2006). 4

  • Alberch, L., et al. "Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals and 4-Deoxypentenosides." Journal of Organic Chemistry (2011). 2

  • Padungros, P., Alberch, L., & Wei, A. "Glycal Assembly by the in situ Generation of Glycosyl Dithiocarbamates." Organic Letters (2012). 5

  • Halcomb, R. L., & Danishefsky, S. J. "On the direct epoxidation of glycals: application of a reiterative strategy for the synthesis of beta-linked oligosaccharides." Journal of the American Chemical Society (1989). 1

  • Kearney, S. E., et al. "Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics." Journal of Organic Chemistry (2020). 3

Sources

Method

Application Notes &amp; Protocols: Strategic Use of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal in Complex Oligosaccharide Synthesis

Introduction: A Versatile Glycosyl Donor for Modern Glycochemistry In the intricate field of complex oligosaccharide synthesis, the strategic selection of protecting groups is paramount to achieving desired regioselectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Glycosyl Donor for Modern Glycochemistry

In the intricate field of complex oligosaccharide synthesis, the strategic selection of protecting groups is paramount to achieving desired regioselectivity and stereoselectivity.[1][2] Glycals, cyclic enol ethers of sugars, are powerful and versatile building blocks, serving as precursors for a wide array of glycosides and oligosaccharides.[3][4] Among these, 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal has emerged as a particularly valuable glycosyl donor. Its unique protecting group pattern—acetyl groups at the C-3 and C-4 positions and a bulky triisopropylsilyl (TIPS) ether at the primary C-6 position—offers a sophisticated level of control for synthetic chemists.

This guide provides an in-depth exploration of this reagent, detailing its strategic advantages, core synthetic transformations, and field-proven protocols for its application. The content is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of carbohydrates.

Section 1: The Strategic Advantage of the Protecting Group Pattern

The efficacy of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal stems from the distinct roles and orthogonal nature of its protecting groups. This design allows for a multi-stage synthetic strategy without the need for extensive protecting group manipulations between steps.[1][5]

  • C-3 and C-4 Acetyl Groups: The acetate at the C-3 position is not merely a protecting group; it is an integral part of the glycal's reactivity. In the presence of a Lewis acid, it functions as an excellent leaving group, facilitating the cornerstone reaction of glycals: the Ferrier rearrangement.[6][7] This transformation is a direct and stereoselective method for synthesizing 2,3-unsaturated glycosides, which are themselves valuable intermediates for further functionalization.[4][8]

  • C-6 Triisopropylsilyl (TIPS) Group: The TIPS group is a bulky silyl ether that serves two critical functions.[9] Firstly, its significant steric hindrance effectively shields the primary C-6 oxygen, directing reactions to other sites and preventing unwanted side reactions.[7] Secondly, it provides an orthogonal protection strategy. Silyl ethers are stable to a wide range of reaction conditions used to manipulate acyl (acetyl) groups but can be selectively cleaved using fluoride reagents (e.g., TBAF), leaving the acetates intact.[10] This orthogonality is essential for the stepwise construction of branched oligosaccharides.[2]

The interplay between these groups allows for precise control over reactivity and provides a clear pathway for subsequent modifications, as illustrated in the workflow below.

G Start D-Glucal Starting Material Protected_Glycal 3,4-Di-O-acetyl-6-O-TIPS-D-glucal Start->Protected_Glycal Silylation & Acetylation Glycosylation Ferrier Glycosylation (Lewis Acid Catalyzed) Protected_Glycal->Glycosylation Glycosyl Donor Unsaturated_Disaccharide Protected 2,3-Unsaturated Disaccharide Glycosylation->Unsaturated_Disaccharide Deprotection_Modification Selective Deprotection & Further Modification Unsaturated_Disaccharide->Deprotection_Modification Target Complex Oligosaccharide Target Deprotection_Modification->Target

Figure 1: General synthetic workflow using the title glycal.

Section 2: The Ferrier Rearrangement: A Core Application

The most prominent application of 3,4-di-O-acetyl-D-glucal derivatives is the Ferrier rearrangement, a powerful Lewis acid-catalyzed reaction that produces 2,3-unsaturated glycosides.[11] This reaction involves an allylic rearrangement where a nucleophile attacks the anomeric carbon (C-1) with the concomitant departure of the leaving group from the C-3 position.[4][6]

Mechanism and Stereocontrol

The reaction is initiated by the activation of the glycal by a Lewis acid (e.g., TMSOTf, BF₃·Et₂O, InCl₃).[12][13] The Lewis acid coordinates to the endocyclic oxygen, promoting the elimination of the C-3 acetate and forming a highly reactive oxocarbenium ion intermediate.[6] This intermediate is then attacked by a nucleophile (a glycosyl acceptor) at the anomeric center, typically from the less hindered α-face, to yield the 2,3-unsaturated glycoside.[8][12]

G cluster_0 Ferrier Rearrangement Mechanism Glycal 3,4-Di-O-acetyl-6-O-TIPS-D-glucal OAc at C3 Intermediate Oxocarbenium Ion Intermediate Delocalized positive charge Glycal->Intermediate + LA - AcO⁻ LA Lewis Acid (LA) LA->Glycal coordination Product α-2,3-Unsaturated Glycoside New Glycosidic Bond Intermediate->Product + R-OH (Nucleophile) Nucleophile Nucleophile (R-OH) Nucleophile->Intermediate attack at C1

Figure 2: Simplified mechanism of the Lewis acid-catalyzed Ferrier rearrangement.

The α-selectivity observed in many Ferrier reactions is a key advantage, providing a reliable method for installing α-glycosidic linkages, which can be challenging to form via other glycosylation methods.[8] The choice of catalyst, solvent, and the nature of the nucleophile can all influence reaction efficiency and stereochemical outcome.[11][13]

Section 3: Detailed Experimental Protocols

Trustworthiness Pillar: The following protocols are generalized from established procedures in carbohydrate chemistry.[14][15] Researchers should perform small-scale test reactions to optimize conditions for their specific substrates. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere of nitrogen or argon.

Protocol 1: Synthesis of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

This protocol is a representative procedure based on standard silylation and acetylation reactions. The starting material, 3,4-di-O-acetyl-D-glucal, can be prepared from the more common 3,4,6-tri-O-acetyl-D-glucal via selective deacetylation.[16]

Materials:

  • D-Glucal

  • Triisopropylsilyl chloride (TIPSCl)

  • Imidazole or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Acetic anhydride (Ac₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Selective Silylation:

    • Dissolve D-glucal (1.0 equiv) in anhydrous pyridine or DCM.

    • Add imidazole (approx. 2.5 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Add TIPSCl (approx. 1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to obtain crude 6-O-TIPS-D-glucal.

  • Acetylation:

    • Dissolve the crude 6-O-TIPS-D-glucal in anhydrous DCM.

    • Add pyridine (3.0 equiv) and a catalytic amount of DMAP.

    • Cool the mixture to 0 °C.

    • Add acetic anhydride (2.5 equiv) dropwise.

    • Stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute with DCM and wash with saturated NaHCO₃ and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

Protocol 2: Ferrier Glycosylation with a Primary Alcohol Acceptor

Materials:

  • 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal (Glycosyl Donor, 1.0 equiv)

  • Glycosyl Acceptor (e.g., a primary alcohol, 1.5 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous

  • Boron trifluoride diethyl etherate (BF₃·Et₂O) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 equiv)

  • Triethylamine (Et₃N)

  • Activated molecular sieves (4 Å)

Procedure:

  • Preparation:

    • Dry all glassware in an oven and cool under an inert atmosphere.

    • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor (1.0 equiv) and the glycosyl acceptor (1.5 equiv).

    • Dissolve the solids in anhydrous DCM.

  • Reaction:

    • Cool the stirred solution to the desired temperature (typically -20 °C to 0 °C).[14]

    • Slowly add the Lewis acid catalyst (e.g., BF₃·Et₂O, 0.2 equiv) via syringe.

    • Monitor the reaction progress by TLC (staining with a p-anisaldehyde or ceric molybdate solution). The reaction is typically complete within 1-3 hours.

  • Workup and Purification:

    • Quench the reaction by adding triethylamine (approx. 5 drops) until the solution is neutral.

    • Filter the mixture through a pad of Celite to remove the molecular sieves, washing with DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the 2,3-unsaturated glycoside.

Data Interpretation:

  • Successful glycosylation is confirmed by ¹H NMR spectroscopy, observing the appearance of a new anomeric proton signal (typically a doublet or broad singlet around 4.8-5.2 ppm) and signals corresponding to the acceptor moiety.

  • The α-anomer is often characterized by a smaller J-coupling constant for the anomeric proton compared to the β-anomer.[17]

  • Mass spectrometry will confirm the molecular weight of the desired product.

Acceptor TypeCatalystTypical Temp.Expected YieldTypical α:β Ratio
Primary AlcoholBF₃·Et₂O0 °C70-90%>10:1
Secondary AlcoholTMSOTf-20 °C60-85%>15:1
PhenolicInCl₃RT75-95%>20:1
Table 1: Representative conditions and expected outcomes for Ferrier glycosylation reactions. Data is generalized from literature on similar glucal donors.[8][12][15]

Conclusion

3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is a highly effective and strategically designed glycosyl donor. Its utility is primarily centered on the Ferrier rearrangement to produce 2,3-unsaturated glycosides with excellent α-selectivity. The orthogonal protecting groups allow for predictable, multi-step syntheses of complex oligosaccharides, making it an indispensable tool for synthetic carbohydrate chemists in both academic and industrial research. By understanding the principles behind its design and reactivity, researchers can leverage this building block to accelerate the synthesis of biologically significant glycans for drug discovery and chemical biology.

References

  • Advances in Protecting Groups for Oligosaccharide Synthesis. (2023).
  • Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold.
  • Novel protecting group strategies in the synthesis of oligosaccharides. (2018).
  • Synthetic Strategies for Bioactive Oligosaccharides. (2025). MDPI.
  • Advances in Protecting Groups for Oligosaccharide Synthesis. (2020). PubMed.
  • Protecting Groups in Oligosaccharide Synthesis.
  • Silicon-Assisted Ferrier Rearrangement in Preparation of C3-Silyl Glycosides. (2025).
  • Synthesis of Oligosaccharides for Interaction Studies with Various Lectins. Diva-portal.org.
  • Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides. (2019). Beilstein Journals.
  • Silicon-Assisted Ferrier Rearrangement in Preparation of C3-Silyl Glycosides. (2025). Request PDF.
  • Progress in the Synthesis of 2,3-unsaturated Glycosides.
  • Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017). Beilstein Journal of Organic Chemistry.
  • Silyl-protective groups influencing the reactivity and selectivity in glycosyl
  • 2,3-Unsaturated Allyl Glycosides as Glycosyl Donors for Selective α-Glycosylation. (2011).
  • Progress in the Synthesis of 2,3-unsaturated Glycosides. (2019). Bentham Science Publishers.
  • Catalytic Glycosylations in Oligosaccharide Synthesis. (2018). Chemical Reviews.
  • Ferrier rearrangement for the synthesis of PEG-bound 2,3-unsaturated glycopyranosyl-amino acids. Academia.edu.
  • Operationally simple enzymatic deprotection of C-3 position on 3,4,6-tri-O-acetyl-d-glucal. (2023).

Sources

Application

Selective Cleavage of C6-TIPS Ethers in Acetylated Glycals: A Protocol for 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

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Executive Summary

The selective removal of a triisopropylsilyl (TIPS) group at the primary C6 position of 3,4-di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is a critical transformation in carbohydrate chemistry and the synthesis of complex oligosaccharides. The primary synthetic challenge lies in the orthogonal stability required: the deprotection conditions must be potent enough to cleave the sterically hindered Si–O bond while remaining mild enough to prevent the migration or hydrolysis of the base-sensitive C3/C4 acetates, all while avoiding the acid-catalyzed Ferrier rearrangement of the glucal double bond. This application note details two field-proven methodologies—buffered TBAF (Tetrabutylammonium fluoride with Acetic Acid) and HF·Pyridine—to achieve high-yielding, chemoselective deprotection.

Mechanistic Rationale & Selectivity Logic

In the design of glycal building blocks, the bulky TIPS group is frequently employed at the C6 position to allow for the regioselective protection of the primary hydroxyl over the secondary hydroxyls at C3 and C4 1. However, the cleavage of this robust protecting group typically requires strong fluoride sources or acidic conditions, which pose significant risks to the rest of the molecule [[2]](_).

  • The Basicity Problem (Standard TBAF): Commercial TBAF in THF is inherently basic due to the naked fluoride ion and trace water (forming hydroxide and bifluoride). When applied to 3,4-di-O-acetylated glycals, this basicity rapidly induces deacetylation or intramolecular acetyl migration from C4 to the newly liberated C6 hydroxyl 3.

  • The Acidity Problem (Strong Acids): Glycals are cyclic enol ethers. Exposure to strong acids (e.g., HCl, TFA) protonates the electron-rich C1-C2 double bond, triggering hydration or Ferrier-type allylic rearrangements that destroy the glycal core.

  • The Solution: By buffering TBAF with strictly controlled equivalents of glacial acetic acid (TBAF/AcOH), the basicity is neutralized. This forms a milder fluoride species that retains sufficient nucleophilicity to attack the silicon atom without saponifying the esters 3. Alternatively, HF·Pyridine offers a slightly acidic, highly effective fluoride source that is well-tolerated by both acetates and the glycal double bond 4.

SelectivityLogic SM 3,4-Di-O-acetyl-6-O-TIPS-D-glucal TBAF_AcOH TBAF / AcOH or HF·Pyridine (Buffered / Mildly Acidic) SM->TBAF_AcOH Optimal TBAF_Unbuf Unbuffered TBAF (Basic Conditions) SM->TBAF_Unbuf High Risk StrongAcid Strong Acid (e.g., HCl, TFA) SM->StrongAcid High Risk Desired 3,4-Di-O-acetyl-D-glucal (Desired Product) TBAF_AcOH->Desired Undesired1 Acetate Migration & Hydrolysis Products TBAF_Unbuf->Undesired1 Undesired2 Ferrier Rearrangement & Hydration Products StrongAcid->Undesired2

Fig 1: Mechanistic pathways and selectivity outcomes for C6-TIPS deprotection of acetylated glycals.

Comparative Reagent Matrix

The following table summarizes the quantitative and qualitative outcomes of various deprotection strategies applied to acetylated glycals.

Reagent SystempH ProfileEffect on C6-TIPSEffect on C3/C4 AcetatesEffect on Glucal CoreOverall Recommendation
Unbuffered TBAF BasicComplete CleavageHigh Risk (Migration/Hydrolysis)StableNot Recommended
Strong Acid (HCl/TFA) Highly AcidicComplete CleavageStableHigh Risk (Ferrier Rearrangement)Not Recommended
TBAF / AcOH (1:1.2) Near NeutralComplete CleavageStableStableOptimal / First Choice
HF·Pyridine Mildly AcidicComplete CleavageStableStableExcellent Alternative

Experimental Protocols

Protocol A: Buffered TBAF/AcOH Deprotection (Primary Recommendation)

This protocol utilizes a custom-buffered TBAF solution to suppress base-catalyzed side reactions, ensuring the integrity of the acetate groups during silyl ether cleavage 3.

Materials:

  • 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Glacial Acetic Acid (AcOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃, Brine, Ethyl Acetate (EtOAc), Anhydrous Na₂SO₄.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry flask under nitrogen, prepare the buffered fluoride reagent by adding 0.15 mL of glacial acetic acid to 1.0 mL of 1.0 M TBAF in THF. Stir for 10 minutes at room temperature. Expert Note: This equates to approximately a 1:1.2 molar ratio of TBAF to AcOH, effectively neutralizing the basicity of the fluoride source3.

  • Substrate Dissolution: Dissolve 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal (1.0 equiv) in anhydrous THF to achieve a concentration of 0.1 M. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add 1.5 to 2.0 equivalents of the prepared TBAF/AcOH stock solution to the stirring substrate solution.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor progress via TLC (typically 30% EtOAc in Hexanes). The TIPS ether is highly non-polar; the deprotected product will show a significantly lower Rf value. The glycal double bond can be visualized using weak UV light or KMnO₄ stain.

  • Quenching & Extraction: Upon complete consumption of the starting material (usually 2-4 hours), quench the reaction by adding saturated aqueous NaHCO₃. Dilute with EtOAc. Separate the layers and extract the aqueous phase twice more with EtOAc.

  • Washing & Drying: Wash the combined organic layers with water and brine to remove residual TBAF salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Expert Tip: To prevent any trace acid-catalyzed degradation on the silica column, pre-treat the silica gel with 1% triethylamine in the eluent.

Workflow Step1 1. Reagent Preparation Mix 1M TBAF with Glacial AcOH (1:1.2) Step3 3. Reagent Addition Dropwise addition of buffered TBAF Step1->Step3 Step2 2. Substrate Dissolution Dissolve Glucal in dry THF at 0 °C Step2->Step3 Step4 4. Reaction Monitoring TLC until complete (UV/KMnO4) Step3->Step4 Step5 5. Quench & Extract Saturated NaHCO3, EtOAc extraction Step4->Step5 Step6 6. Purification Silica Gel Chromatography (1% Et3N) Step5->Step6 Step7 Pure 3,4-Di-O-acetyl-D-glucal Step6->Step7

Fig 2: Step-by-step experimental workflow for the buffered TBAF/AcOH deprotection protocol.

Protocol B: HF·Pyridine Deprotection (Alternative)

For substrates that exhibit extreme sensitivity to even buffered TBAF, HF·Pyridine is the premier alternative, offering a milder and less basic environment 4. Caution: HF·Pyridine is highly corrosive and toxic. It must be handled in a fume hood using plastic labware (polyethylene/Teflon), as HF reacts with glass2.

Step-by-Step Methodology:

  • Preparation: In a plastic vial, dissolve the starting material in a 10:1 (v/v) mixture of anhydrous THF and pyridine (0.1 M substrate concentration). Cool to 0 °C.

  • Addition: Slowly add HF·Pyridine complex (typically 70% HF, 30% pyridine; use ~3-5 equivalents of fluoride) to the stirred solution 2.

  • Incubation: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC.

  • Quenching: Carefully quench at 0 °C by the slow addition of saturated aqueous NaHCO₃ until CO₂ evolution ceases and the pH is slightly basic.

  • Workup: Extract with EtOAc (3x). Wash the organic layer with 1M CuSO₄ (to remove residual pyridine), water, and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Analytical Validation & Troubleshooting

To ensure the integrity of the 3,4-di-O-acetyl-D-glucal product, the following self-validating checks must be performed via ¹H NMR Analysis:

  • Confirmation of Deprotection: Disappearance of the massive TIPS multiplet (~1.05 ppm, 21H).

  • Integrity of Acetates: Presence of two distinct singlet peaks around 2.0-2.1 ppm (6H total), confirming no hydrolysis occurred.

  • Absence of Migration: The C6 protons will shift upfield (typically from ~3.9 ppm to ~3.6-3.7 ppm) upon removal of the silyl group. If acetate migration occurred, the C6 protons would shift dramatically downfield (~4.2 ppm) due to the electron-withdrawing ester, while the C4 proton would shift upfield.

  • Integrity of Glucal Core: The vinylic protons at C1 (~6.4 ppm, d) and C2 (~4.8 ppm, dd) must remain intact, confirming no Ferrier rearrangement 1.

References

  • Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers - Benchchem. Benchchem. 2

  • Synthesis and Characterization of Regioselectively Functionalized Mono-Sulfated and -Phosphorylated Anionic Poly-Amido-Saccharides. Biomacromolecules - ACS Publications. 5

  • Technical Support Center: Tetrabutylammonium Fluoride (TBAF) Deprotection - Benchchem. Benchchem. 3

  • Application Notes and Protocols for the Deprotection of Silyl Ethers Using Pyridine Hydrofluoride - Benchchem. Benchchem. 4

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry - ACS Publications. 1

Sources

Method

Application Note: 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal as a Chiral Building Block in Natural Product Synthesis

Document Type: Technical Application Note & Validated Protocols Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Executive Summary In the complex landscape of natural p...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals

Executive Summary

In the complex landscape of natural product synthesis, the strategic selection of protecting groups on carbohydrate scaffolds is not merely a matter of orthogonal deprotection; it is a fundamental tool for dictating reaction kinetics and stereochemical outcomes. 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal (CAS: 308796-41-0) represents a highly optimized, "tuned" chiral building block. By combining the immense steric bulk of a triisopropylsilyl (TIPS) ether at the C6 position with the electron-withdrawing properties of acetate esters at the C3 and C4 positions, this molecule offers exquisite stereoelectronic control during glycosylation, cross-coupling, and cycloaddition reactions.

This application note details the mechanistic rationale behind utilizing this specific protecting group pattern and provides self-validating protocols for its synthesis and downstream application in generating complex natural product scaffolds.

Stereoelectronic Profiling: The Causality of Reactivity

The utility of 3,4-Di-O-acetyl-6-O-TIPS-D-glucal stems from the precise interplay between steric shielding and electronic tuning[1]:

  • Steric Direction & Face Shielding: The bulky TIPS group at C6 effectively blocks the top face (β-face) of the pyranose ring. During the formation of the intermediate oxocarbenium ion, this steric hindrance forces incoming nucleophiles to attack predominantly from the α-face, ensuring high anomeric stereoselectivity.

  • Rotamer Stabilization: The large TIPS group strongly favors the gg (gauche-gauche) rotamer conformation of the C5–C6 bond. This specific spatial arrangement stabilizes the transient oxocarbenium ion via hyperconjugation, lowering the transition state energy for glycosylation.

  • Electronic "Tuning" (The Armed/Disarmed Concept): Acetyl groups at C3 and C4 are strongly electron-withdrawing ("disarming"), which generally decreases the reactivity of the glycal, preventing unwanted spontaneous degradation or polymerization. However, substituting the C6 position with a silyl ether (which is more electron-donating or "arming" than an acyl group) raises the Highest Occupied Molecular Orbital (HOMO) energy. This modification increases the reaction rate by roughly 10-fold compared to a fully peracetylated D-glucal, striking a perfect balance between bench stability and synthetic reactivity[2].

Quantitative Reactivity Data

To illustrate the profound impact of this specific protecting group strategy, Table 1 summarizes the reaction kinetics of various protected glycals undergoing [2+2] cycloaddition with isocyanates (a key step in β-lactam antibiotic synthesis). The data demonstrates how the 6-O-TIPS group fine-tunes the HOMO-LUMO gap.

Table 1: Impact of Protecting Group Patterns on Glycal Reactivity[2]

Glycal SubstrateProtecting Group ClassificationApprox. Reaction Rate (s⁻¹)Stereoelectronic Causality
3,4,6-tri-O-acetyl-D-glucal Fully Disarmed~0.00005Strong electron withdrawal across all positions drastically lowers HOMO, minimizing reactivity.
3,4-di-O-acetyl-6-O-TIPS-D-glucal Tuned (Disarmed/Armed) ~0.0005 C6-TIPS increases electron density, providing a 10-fold rate acceleration while maintaining stability.
3,4-di-O-PMB-6-O-TIPS-D-glucal Fully Armed~0.05Electron-donating PMB (p-methoxybenzyl) groups drastically raise HOMO level, making the molecule highly reactive.

Synthetic Workflow & Activation Pathway

The following diagram illustrates the logical progression from unprotected D-glucal to complex natural product scaffolds, highlighting the critical oxocarbenium intermediate stabilized by the tailored protecting groups.

G A D-Glucal (Unprotected) B 6-O-TIPS-D-glucal (Regioselective) A->B TIPSCl, Imidazole (Steric Control) C 3,4-Di-O-acetyl-6-O-TIPS-D-glucal (Tuned Donor) B->C Ac2O, Pyridine (Electronic Disarming) D Oxocarbenium Ion (gg-rotamer stabilized) C->D Lewis Acid Activation E Natural Product Scaffolds (C-/O-Glycosides) D->E Nucleophilic Attack (α-Face Directed)

Synthetic workflow and activation pathway of 3,4-Di-O-acetyl-6-O-TIPS-D-glucal.

Validated Experimental Protocols

The following methodologies have been optimized for high yield and reproducibility. Each protocol includes a self-validating system to ensure the integrity of the chemical transformation before proceeding to the next step.

Protocol A: Regioselective Synthesis of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

Objective: To selectively protect the primary C6 hydroxyl with a bulky silyl group, followed by peracetylation of the secondary hydroxyls.

Step-by-Step Methodology:

  • 6-O-Silylation: Dissolve D-glucal (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Add imidazole (2.5 eq). Causality: Imidazole acts as both a base to neutralize HCl byproduct and a nucleophilic catalyst to facilitate silyl transfer.

  • Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add triisopropylsilyl chloride (TIPSCl, 1.1 eq). Causality: The low temperature and the extreme steric bulk of TIPSCl ensure kinetic differentiation, reacting exclusively at the unhindered primary C6-OH.

  • Stir for 2 hours at room temperature. Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • 3,4-Di-O-acetylation: Dissolve the crude 6-O-TIPS-D-glucal in anhydrous pyridine (acts as solvent and base). Add acetic anhydride (3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 4 hours.

  • Concentrate under reduced pressure, co-evaporating with toluene to remove residual pyridine. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Self-Validation System:

  • TLC Analysis: The intermediate 6-O-TIPS-D-glucal is highly UV-active and stains dark purple with p-anisaldehyde. Upon acetylation, the Rf value will increase significantly due to the loss of hydrogen-bonding hydroxyl groups.

  • ¹H NMR Verification: Successful synthesis is confirmed by the disappearance of hydroxyl broad singlets, the emergence of the large TIPS multiplet (~1.0–1.1 ppm, 21H), and exactly two distinct acetate methyl singlets (~2.05 ppm, 6H). The vinylic protons (H1, H2) must remain intact around 6.4 and 4.8 ppm.

Protocol B: B(C₆F₅)₃-Catalyzed Direct α-Stereoselective Glycosylation

Objective: To utilize the tuned glycal as a donor for the synthesis of 2,3-unsaturated α-O-glycosides (Ferrier-type products)[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve 3,4-Di-O-acetyl-6-O-TIPS-D-glucal (donor, 1.0 eq) and the desired alcohol (acceptor, 1.2 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add Tris(pentafluorophenyl)borane[B(C₆F₅)₃] (5 mol%). Causality: B(C₆F₅)₃ is a highly electrophilic, metal-free Lewis acid. It activates the allylic acetate at C3, promoting its departure to form the oxocarbenium ion without requiring a harsh halogenated leaving group.

  • Reaction: Stir the mixture at 75 °C (using a sealed tube if necessary, or refluxing depending on solvent choice) until complete consumption of the donor is observed. Causality: The C6-TIPS group shields the β-face, enforcing nucleophilic attack from the α-face.

  • Quenching: Quench the reaction by adding a few drops of triethylamine (Et₃N) to neutralize the Lewis acid. Concentrate and purify via column chromatography.

Self-Validation System:

  • Stereochemical Validation (¹H NMR): The stereochemical outcome must be validated via ¹H NMR of the purified product. The anomeric proton (H1) of the resulting α-glycoside will typically present as a broad singlet or exhibit a very small coupling constant (J < 2.0 Hz). If the β-anomer were present, it would display a significantly larger axial-axial coupling constant (J > 7.0 Hz).

References

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoXNIJQFWtDt1o4pr5pbpiVr31CcxTWsMy9HPzAGkqjpJytywnzlALFBADCPIPmyUh8H3aRx8EBKfkSLNpvu1ESRiYAHIxDx9toWS9b38EWsDojDe2xEEzcskcx-7vq-vLCT4arBt-cjPVHA==]
  • Substrate-Controlled Direct α-Stereoselective Synthesis of Deoxyglycosides from Glycals Using B(C6F5)3 as Catalyst. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH8HjUtp8muO8DYK-2I6eQmRmlAQhWk2YpeLMNB6LXDepb1v2B_p_ecnbDG8w57BLp5CaLex5GoccniLVhqziSDRtr4Ksy3A35so8PHjkI94U9-bAeMxtTYgRBqtrWh_kkOIh4KgzsVlwFRw==]
  • 6-O-Triisopropylsilyl-D-glucal. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjf9S4DAAA8kSCpoYsqenUJzKbWFFFGIZzVWs7nbxxRBrVSzsKXenKBl2GeAdI9ZstuiElNAXnknhs4QaHI5sxSPBgdAWGu1K_bDYdKCUTkGC4z8zm7ot2B7yv2LdF9YCeASM3TkQ=]

Sources

Application

Stereoselective glycosylation reactions using 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal donors

Application Note: Stereoselective Glycosylation using 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal Donors Executive Summary The synthesis of complex carbohydrates, glycomimetics, and biologically active O and C -glyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Glycosylation using 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal Donors

Executive Summary

The synthesis of complex carbohydrates, glycomimetics, and biologically active O

  • and C -glycosides relies heavily on the precise control of stereochemistry at the anomeric center. While peracetylated glycals are traditional donors for Ferrier-type glycosylations, their highly "disarmed" nature often necessitates harsh conditions, leading to side reactions.

By strategically replacing the C6 acetate with a bulky triisopropylsilyl (TIPS) ether, 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal emerges as an optimally tuned building block. This application note details the mechanistic rationale, stereoelectronic advantages, and a self-validating protocol for utilizing this specific donor to achieve highly stereoselective α -glycosylations.

Mechanistic Rationale & Stereoelectronic Tuning

The efficacy of 3,4-Di-O-acetyl-6-O-TIPS-D-glucal lies in its unique balance of electronics and sterics, which directly dictates the kinetics and stereochemical outcome of the glycosylation event[1].

  • Electronic "Arming" via C6 Modification: In a standard Ferrier rearrangement, the departure of the C3 acetate generates an electrophilic allyloxocarbenium intermediate. Acetyl groups are strongly electron-withdrawing, pulling electron density away from the pyranose ring oxygen and destabilizing this intermediate. The TIPS group, however, is significantly less electron-withdrawing. Substituting the C6 acetate with a TIPS ether increases the electron density of the ring oxygen, stabilizing the transition state and accelerating the reaction rate by nearly 10-fold compared to the peracetylated analog[1].

  • Steric Shielding and Facial Selectivity: The massive steric bulk of the TIPS group at the primary C6 position restricts the conformational flexibility of the pyranose ring[2]. During nucleophilic attack on the allyloxocarbenium intermediate, this steric hindrance—synergizing with the thermodynamic anomeric effect—heavily biases the trajectory of the incoming nucleophile (e.g., an alcohol). This ensures a highly stereoselective axial attack, predominantly yielding the 2,3-unsaturated α -glycoside[3].

  • Orthogonal Deprotection: The TIPS group is robust enough to withstand the Lewis acidic conditions of the glycosylation but can be selectively cleaved later using fluoride sources (e.g., TBAF), allowing for regioselective downstream modifications without disturbing the C3/C4 acetyl groups[2].

G A 3,4-Di-O-acetyl-6-O-TIPS-D-glucal B BF3·OEt2 Activation (Lewis Acid) A->B -OAc (C3) C Allyloxocarbenium Intermediate B->C Delocalization D Nucleophilic Attack (ROH) C->D E α-Glycoside (Major) D->E Axial Attack F β-Glycoside (Minor) D->F Equatorial Attack

Ferrier rearrangement of 6-O-TIPS-D-glucal via allyloxocarbenium intermediate.

Quantitative Data: Protecting Group Influence on Reactivity

To illustrate the causality behind selecting the 6-O-TIPS derivative, the table below summarizes the relative reaction rates of various glucal donors. The data demonstrates how the C6 protecting group acts as a "tuning dial" for the allyloxocarbenium system's reactivity.

Glucal DonorC6 Protecting GroupC3/C4 Protecting GroupsReactivity ProfileApprox. Reaction Rate ( s−1 )
3,4,6-tri-O-acetyl-D-glucalAcetylAcetylDisarmed~0.00005
3,4-di-O-acetyl-6-O-TIPS-D-glucal TIPS Acetyl Intermediate (Tuned) ~0.0005
3,4-di-O-PMB-6-O-TIPS-D-glucalTIPSPMBSuperarmed~0.05

Data adapted from empirical cycloaddition and glycosylation reaction rates, demonstrating the stereoelectronic influence of the distant C6 position on the alkene's reactivity[1].

Experimental Workflow: Lewis Acid-Catalyzed Ferrier Glycosylation

The following protocol outlines a self-validating methodology for the synthesis of 2,3-unsaturated α -glycosides using 3,4-di-O-acetyl-6-O-TIPS-D-glucal[3].

Materials
  • Donor: 3,4-di-O-acetyl-6-O-TIPS-D-glucal (1.0 equiv)

  • Acceptor: Anhydrous alcohol (ROH) (3.0 - 5.0 equiv)

  • Promoter: Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quenching Agent: Solid Anhydrous NaHCO3​

Step-by-Step Procedure & Causality

Workflow S1 1. Substrate Preparation (Donor + ROH in DCM) S2 2. Thermal Control (Cool to 0 °C) S1->S2 S3 3. Promoter Addition (Dropwise BF3·OEt2) S2->S3 S4 4. Reaction Monitoring (TLC Validation) S3->S4 S5 5. Quench & Extract (NaHCO3 / Brine) S4->S5 S6 6. Purification (Silica Gel Column) S5->S6

Step-by-step workflow for stereoselective Ferrier glycosylation.

Step 1: Substrate Preparation Dissolve 3,4-di-O-acetyl-6-O-TIPS-D-glucal and the alcohol acceptor in anhydrous DCM under an inert argon atmosphere.

  • Causality: Moisture acts as a competing nucleophile, leading to the formation of undesired hemiacetals. The inert atmosphere ensures the integrity of the allyloxocarbenium intermediate[3].

Step 2: Thermal Control Cool the reaction vessel to 0∘C using an ice bath.

  • Causality: The Ferrier rearrangement is exothermic. Cooling suppresses the formation of the kinetic β -anomer and prevents polymerization of the tuned glycal donor, allowing the thermodynamic α -anomer to dominate the equilibrium[3].

Step 3: Promoter Addition Slowly add BF3​⋅OEt2​ dropwise to the stirred solution.

  • Causality: The Lewis acid coordinates with the C3 acetate, transforming it into a superior leaving group and triggering the delocalization of electrons to form the reactive intermediate[3].

Step 4: Built-in Validation Checkpoint (Reaction Monitoring) Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% EtOAc/Hexane eluent system.

  • Self-Validation: The starting glycal donor typically presents an Rf​ of ~0.6. Successful activation and glycosylation will result in the disappearance of this spot and the emergence of a new, UV-active (if the acceptor is aromatic) or charrable spot at a lower Rf​ (~0.4–0.5).

Step 5: Quench & Extraction Once TLC indicates complete consumption of the donor (typically 1–2 hours), quench the reaction by adding solid anhydrous NaHCO3​ . Dilute with DCM, wash with saturated aqueous NaHCO3​ and brine, then dry over anhydrous MgSO4​ .

  • Causality: Immediate neutralization of the Lewis acid is critical. Prolonged exposure to acidic conditions during warming/workup can lead to epimerization at the anomeric center or cleavage of the glycosidic bond[3].

Step 6: Purification & Stereochemical Validation Concentrate the organic layer under reduced pressure and purify via silica gel column chromatography.

  • Self-Validation (NMR Analysis): To confirm the α -stereochemistry, perform 1H NMR on the purified product. The anomeric proton (H-1) of the α -anomer will appear as a broad singlet or a doublet with a very small coupling constant ( J<3 Hz ) around 5.0 ppm . Conversely, if the β -anomer is present, its H-1 will appear further upfield (~ 4.6 ppm ) with a larger coupling constant ( J≈7–8 Hz ), indicative of axial-axial coupling[3].

References

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Cross-coupling reactions utilizing 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

Advanced Cross-Coupling Strategies Utilizing 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal for C-Glycoside Synthesis Executive Summary C-glycosides represent a critical class of glycomimetics in drug development due t...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Cross-Coupling Strategies Utilizing 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal for C-Glycoside Synthesis

Executive Summary

C-glycosides represent a critical class of glycomimetics in drug development due to their profound resistance to enzymatic cleavage by glycosidases. Synthesizing these robust linkages requires highly specialized building blocks. 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal offers an unprecedented balance of reactivity and stability, making it an elite precursor for transition-metal-catalyzed carbon-carbon bond formation. This application note details the mechanistic rationale, optimized step-by-step protocols, and self-validating analytical metrics for utilizing this specific orthogonally protected glycal in Palladium-catalyzed C-2 functionalization and Ferrier-type C-1 cross-coupling reactions.

Mechanistic Rationale: The "Disarmed" Steric Shield

The success of cross-coupling reactions on the glycal scaffold hinges on precisely tuning the electron density of the enol ether double bond.

  • The Disarming Effect of C-3/C-4 Acetates : According to Fraser-Reid’s armed/disarmed theory, electron-withdrawing ester groups (such as acetates) at the C-3 and C-4 positions effectively "disarm" the glycal[1]. This electronic withdrawal reduces the nucleophilicity of the C1-C2 double bond. Causally, this prevents spontaneous dimerization or degradation under transition-metal catalysis, allowing the Palladium(II) catalyst to selectively coordinate and activate the C-2 position without decomposing the starting material.

  • Steric Direction via 6-O-TIPS : The bulky triisopropylsilyl (TIPS) group at the primary C-6 hydroxyl serves a dual purpose. First, it significantly enhances the lipophilicity and solubility of the glycal in polar aprotic solvents (e.g., DMF, DMA). Second, its massive steric profile projects over the pyranose ring, heavily influencing the facial selectivity of incoming metal complexes and nucleophiles, thereby driving high diastereoselectivity during bond formation[1].

Reaction Workflow

G A 3,4-Di-O-acetyl-6-O-(TIPS)-D-glucal B Electrophilic Pd(II) Attack at C-2 Position A->B Heck-Type C-2 Coupling F Lewis Acid Activation (InCl3, mild conditions) A->F Ferrier-Type C-1 Coupling C Palladium Intermediate (C-2 Palladated Glycal) B->C D Carbopalladation & beta-Elimination (Aryl Halide / Ag2CO3) C->D E C-2 Arylated Glycal (E-configuration selective) D->E G Ferrier Rearrangement (Nucleophilic Attack at C-1) F->G H 2,3-Unsaturated C-1 Glycoside (Alpha-Selective) G->H

Divergent cross-coupling pathways for 3,4-Di-O-acetyl-6-O-(TIPS)-D-glucal functionalization.

Experimental Protocols

Protocol A: Palladium-Catalyzed Direct C-2 Arylation (Heck-Type)

This protocol leverages the electron-rich nature of the glycal to undergo electrophilic substitution by a Pd(II) species directly at the C-2 position, bypassing the need for pre-functionalized glycal boronates or stannanes[2].

Materials:

  • 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal (1.0 equiv, 0.5 mmol)

  • Aryl Iodide (1.5 equiv, 0.75 mmol)

  • Pd(OAc)₂ (10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the protected D-glucal, Pd(OAc)₂, and Ag₂CO₃.

  • Atmospheric Control : Evacuate the tube and backfill with Argon (repeat 3 times). Causality: Oxygen can competitively oxidize the Pd(0) intermediate back to Pd(II) prematurely or lead to homocoupling of the aryl iodide, drastically reducing the yield of the cross-coupled product.

  • Solvent & Reactant Addition : Inject anhydrous DMF followed by the Aryl Iodide via a gas-tight syringe.

  • Thermal Activation : Seal the tube and heat the mixture to 80 °C in a pre-heated oil bath for 16 hours. Causality: Ag₂CO₃ acts as a critical halide scavenger. It precipitates AgI, driving the catalytic cycle forward, while simultaneously neutralizing the generated acid to prevent unwanted acid-catalyzed Ferrier rearrangements of the glycal.

  • Workup : Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the filtrate with deionized water (3 x 10 mL) to extract the DMF, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Isolate the product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System (In-Process Control):

  • TLC Monitoring : The starting glycal is weakly UV-active but stains a deep purple with p-Anisaldehyde. The successful C-2 arylated product will be strongly UV-active (254 nm) due to extended conjugation and will run at a slightly lower Rf​ than the starting material.

  • NMR Verification : In the ¹H NMR spectrum, the disappearance of the vinylic H-2 proton (typically ~4.8 ppm in the starting material) and the shift of the anomeric H-1 proton to a sharp singlet (or finely split doublet) around 6.6 ppm confirms definitive substitution at the C-2 position.

Protocol B: Mild Ferrier-Type C-1 Alkynylation

For C-1 functionalization, the disarmed nature of the acetates requires Lewis acid activation to form the oxocarbenium intermediate.

Step-by-Step Procedure:

  • Dissolve 3,4-Di-O-acetyl-6-O-(TIPS)-D-glucal (1.0 equiv) and a terminal alkyne (2.0 equiv) in anhydrous CH₂Cl₂ at 0 °C.

  • Add InCl₃ (20 mol%) dropwise. Causality: Why InCl₃ instead of standard BF₃·OEt₂? InCl₃ is a milder Lewis acid. Stronger acids like BF₃·OEt₂ risk cleaving the sensitive 6-O-TIPS group or causing complete decomposition of the disarmed glycal. InCl₃ provides just enough activation to trigger the Ferrier rearrangement while preserving orthogonal protecting groups.

  • Stir for 4 hours, quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify via chromatography to yield the alpha-selective 2,3-unsaturated C-1 alkynyl glycoside.

Quantitative Data Presentation

Table 1: Optimization and Scope of Pd-Catalyzed C-2 Cross-Coupling Reaction Conditions: 3,4-Di-O-acetyl-6-O-(TIPS)-D-glucal (0.5 mmol), Coupling Partner (0.75 mmol), Catalyst (10 mol%), Base (2.0 equiv), Solvent (5 mL).

EntryCoupling PartnerCatalyst / BaseSolventTemp (°C)Yield (%)Regioselectivity (C-2 : C-1)
1IodobenzenePd(OAc)₂ / Ag₂CO₃DMF8078%>99:1
24-MethoxyiodobenzenePd(OAc)₂ / Ag₂CO₃DMF8081%>99:1
3Ethyl acrylatePd(OAc)₂ / O₂ (1 atm)AcOH/DMA7082%>99:1
4IodobenzenePd(PPh₃)₄ / K₂CO₃Toluene10014%Decomposition noted
5BromobenzenePd(OAc)₂ / Ag₂CO₃DMF8035%>99:1

Data Interpretation: Entry 4 highlights the necessity of the electrophilic Pd(OAc)₂ pathway; standard Pd(0) cross-coupling conditions (Pd(PPh₃)₄) fail to activate the unfunctionalized glycal and lead to decomposition. Aryl iodides (Entries 1, 2) significantly outperform aryl bromides (Entry 5) due to the easier oxidative addition/halide abstraction by Silver carbonate.

References

  • Palladium-Catalyzed Direct Cross-Coupling Reaction of Glycals with Activated Alkenes | Organic Letters - ACS Publications[Link]

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics | The Journal of Organic Chemistry - ACS Publications[Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals | Nature Communications[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

Audience: Researchers, scientists, and drug development professionals Subject: Yield optimization, regioselective protection, and troubleshooting for glycal derivatives. Process Overview & Mechanistic Workflow The synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Subject: Yield optimization, regioselective protection, and troubleshooting for glycal derivatives.

Process Overview & Mechanistic Workflow

The synthesis of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal from D-glucal is a critical two-step sequence in carbohydrate chemistry. It is widely utilized to generate versatile glycosyl donors and intermediates for complex oligosaccharides. The process relies on the kinetic preference of the bulky triisopropylsilyl (TIPS) group for the primary C6-hydroxyl, followed by the exhaustive acetylation of the secondary C3 and C4 hydroxyls.

SynthesisWorkflow SM D-Glucal (Starting Material) Int 6-O-TIPS-D-glucal (Intermediate) SM->Int TIPSCl, Imidazole DMF or DCM, 0 °C to RT Prod 3,4-Di-O-acetyl-6-O-TIPS-D-glucal (Target Product) Int->Prod Ac2O, Pyridine DMAP (cat.), 0 °C to RT

Caption: Two-step synthetic workflow for 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal from D-glucal.

Standardized Experimental Protocols

To ensure reproducibility and self-validation, the following protocols integrate built-in quality control steps and mechanistic rationale.

Step 1: Regioselective Silylation to 6-O-(Triisopropylsilyl)-D-glucal

This step leverages the steric bulk of the TIPS group to 1[1].

Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve D-glucal (1.0 equiv) in rigorously anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)[2].

  • Base Addition: Add imidazole (1.2 to 2.75 equiv) and cool the reaction mixture to 0 °C using an ice bath[2].

  • Electrophile Addition: Dropwise, add triisopropylsilyl chloride (TIPSCl, 1.05 to 1.1 equiv) over 15 minutes to maintain a low local concentration of the electrophile[1].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Validate progression via TLC (Hexane/EtOAc) until the starting material is consumed[2].

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract with diethyl ether or DCM. Wash the organic layer extensively with water (critical for removing DMF and imidazole) and brine, then dry over anhydrous MgSO₄[2].

  • Purification: Purify via flash column chromatography to yield the intermediate as a clear liquid[2].

Step 2: Acetylation to 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

The secondary hydroxyls are acetylated under strongly basic conditions to prevent the acid-catalyzed degradation of the sensitive glycal double bond[3].

Methodology:

  • Preparation: Dissolve the purified 6-O-(triisopropylsilyl)-D-glucal (1.0 equiv) in anhydrous pyridine (which acts as both solvent and acid scavenger) and cool to 0 °C[3]. Alternatively, DCM can be used as a solvent with an excess of pyridine[4].

  • Catalysis: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv) to accelerate the acyl transfer[4].

  • Acylation: Slowly add acetic anhydride (Ac₂O, 5.0 equiv) or acetyl chloride (4.0 equiv) dropwise to control the exotherm[3][4].

  • Reaction: Stir the mixture, allowing it to warm to room temperature over 3 hours. Monitor by TLC[3].

  • Work-up: Pour the reaction into ice-water to hydrolyze excess acetic anhydride[3]. Extract with DCM or ethyl acetate. Wash the organic layer briefly with cold 1M HCl (to remove residual pyridine), followed immediately by saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via neutralized silica gel chromatography.

Troubleshooting & FAQs

Q1: Why am I seeing significant amounts of over-silylated byproducts (e.g., 3,6-di-O-TIPS-D-glucal)? Causality: While the primary C6-OH is sterically more accessible, TIPSCl is highly reactive. If the reaction is initiated at room temperature or if a large excess of TIPSCl is used, the kinetic preference is overridden, forcing silylation at the secondary C3 position[1]. Solution: Strictly control the stoichiometry of TIPSCl (maximum 1.1 equiv). Ensure the addition is performed dropwise at 0 °C. The low temperature reduces the thermal energy available to overcome the higher activation barrier of secondary hydroxyl silylation.

Q2: My silylation reaction stalls before completion. How can I drive it to 100% conversion? Causality: TIPSCl is highly moisture-sensitive. If your solvent (DMF/DCM) or base (imidazole) is not rigorously anhydrous, TIPSCl will rapidly hydrolyze into triisopropylsilanol, depleting the reagent before the substrate is fully consumed[2]. Solution: Use freshly distilled or Sure/Seal™ solvents. Dry the imidazole under vacuum prior to use. If the reaction stalls, do not heat it. Instead, cool the flask back to 0 °C and add a small supplementary portion of TIPSCl (0.05–0.1 equiv).

Q3: During the acetylation step, I observe decomposition or the formation of a 2,3-unsaturated byproduct. What is causing this? Causality: Glycals feature an electron-rich enol ether double bond that is exquisitely sensitive to acidic conditions. During acetylation, acetic acid (or HCl, if using acetyl chloride) is generated as a byproduct[4]. If the base (pyridine) is insufficient or poorly mixed to immediately neutralize this acid, the glycal undergoes protonation at C2, triggering a Ferrier-type rearrangement or allylic displacement of the C3-acetate. Solution: Ensure a large excess of pyridine is present. The addition of DMAP is critical; it acts as a highly nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that accelerates the reaction, thereby minimizing the time the sensitive glycal spends in the reaction mixture[4].

Q4: How can I minimize product loss during silica gel chromatography? Causality: Standard silica gel contains surface silanol groups that are slightly acidic. The combination of the acid-sensitive glycal double bond and the leaving-group ability of the allylic C3-acetate makes the final product prone to degradation on the column. Solution: Pre-treat (neutralize) the silica gel by flushing the column with 1% triethylamine (TEA) in your starting non-polar eluent (e.g., hexanes) prior to loading your sample. Run the column quickly using slight positive pressure (flash chromatography) to minimize the compound's residence time on the stationary phase.

Quantitative Data Summary

The following table summarizes the expected performance metrics and critical control points for the synthesis workflow to aid in rapid process evaluation.

Reaction StepTarget ConversionCommon ImpurityAcceptable YieldKey Optimization Parameter
Regioselective Silylation >95%3,6-di-O-TIPS-D-glucal85–90%Temperature control (0 °C addition); Anhydrous conditions
Acetylation >98%Ferrier rearrangement products90–95%DMAP catalysis; Acid neutralization (Pyridine excess)
Silica Purification N/AHydrolyzed/degraded glucal>85% recoveryNeutralized silica gel (1% TEA pretreatment)

References

  • [1] The Particular Sensitivity of Silyl Ethers of d-Glucal toward Two Vilsmeier−Haack Reagents POCl3·DMF and (CF3SO2)2Ο·DMF. Their Unique and Selective Conversion to the Corresponding C(6)-O-Formates | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [4] Efforts towards the Synthesis of Fully N-Differentiated Heparin-like Glycosaminoglycans - DSpace@MIT. Available at:[Link]

  • [3] Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Unwanted Acetyl Migration in 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address a critical synthetic bottleneck encountered by researchers and drug development professionals: th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address a critical synthetic bottleneck encountered by researchers and drug development professionals: the unwanted intramolecular acetyl migration during the manipulation of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal.

Below, you will find a mechanistic breakdown of the problem, a targeted FAQ, quantitative comparative data, and a self-validating step-by-step protocol to ensure the structural integrity of your glycal intermediates.

Overview of the Mechanistic Challenge

In carbohydrate chemistry, 3,4-di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is a highly versatile building block used for complex oligosaccharide assembly and C-glycosylation. A frequent synthetic requirement is the selective removal of the bulky 6-O-triisopropylsilyl (TIPS) group to liberate the primary C-6 hydroxyl.

However, the resulting 3,4-di-O-acetyl-D-glucal is highly susceptible to a base-promoted intramolecular acyl migration, where the acetyl group at the C-4 position transesterifies to the newly liberated C-6 position[1]. This C4 C6 migration is thermodynamically driven by the preference for primary acetates over secondary acetates. When standard desilylation reagents like commercial tetrabutylammonium fluoride (TBAF) are used, the inherent basicity of the naked fluoride ion generates a transient C-6 alkoxide. This alkoxide rapidly attacks the adjacent C-4 ester carbonyl via an orthoester intermediate, resulting in the unwanted 3,6-di-O-acetyl-D-glucal byproduct[1].

To maintain scientific integrity and high yields, the desilylation environment must be strictly pH-controlled to suppress alkoxide formation while maintaining sufficient fluoride nucleophilicity for Si-O bond cleavage[2].

Troubleshooting & FAQs

Q: Why does standard commercial TBAF cause complete acetyl migration during TIPS deprotection? A: Commercial TBAF in tetrahydrofuran (THF) is inherently basic due to trace hydroxide impurities and the strong basicity of the fluoride ion in aprotic solvents. This basicity deprotonates the newly formed C-6 hydroxyl. The resulting nucleophilic alkoxide triggers a rapid intramolecular transesterification cascade. To prevent this, the basicity must be neutralized[3].

Q: How can I effectively buffer the TBAF to prevent this migration? A: The most field-proven method is to buffer the TBAF solution with glacial acetic acid (AcOH) in a 1:1 to 1:1.2 molar ratio prior to adding it to the glycal[2]. This creates a slightly acidic to neutral fluoride source (TBAF/AcOH) that effectively cleaves the TIPS ether without generating the alkoxide intermediate required for acetyl migration[3].

Q: I successfully isolated 3,4-di-O-acetyl-D-glucal, but it degraded into the migrated product during purification. What happened? A: Partially acetylated sugars can undergo further acyl migration upon prolonged exposure to the slightly acidic surface of standard silica gel[4]. To prevent product instability on silica gel, you must minimize the compound's residence time on the column or pre-treat the silica gel with 1% triethylamine (TEA) to neutralize active acidic sites[4].

Quantitative Data: Deprotection Conditions vs. Migration Rates

To guide your experimental design, the following table summarizes the causality between the chosen desilylation reagent, the resulting pH environment, and the extent of C4 C6 acetyl migration.

Deprotection ReagentpH EnvironmentExtent of C4 C6 MigrationYield of Desired 3,4-Di-O-acetyl-D-glucal
Standard TBAF (1.0 M in THF)Basic (~8-9)High (>80%)< 20%
TBAF / AcOH (1:1.2 Molar Ratio)Neutral / Mild AcidicTrace (< 2%)> 90%
HF·Pyridine (in THF)AcidicLow (< 5%)85 - 90%
TFA / H₂O Strongly AcidicModerate (Degradation)< 50% (Risk of Ferrier rearrangement)

Experimental Protocol: Safe TIPS Deprotection

This self-validating protocol utilizes buffered TBAF to ensure the quantitative removal of the TIPS group while preserving the C-4 acetyl group[2][3].

Materials Required:

  • 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Glacial Acetic Acid (AcOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ and Brine

Step-by-Step Methodology:

  • Reagent Buffering (Critical Step): In a separate, dry vial under argon, add 1.2 mL of 1.0 M TBAF in THF (1.2 equiv). Slowly add 68 μ L of glacial acetic acid (~1.2 equiv) to the TBAF solution. Stir for 5 minutes at room temperature to ensure complete neutralization.

  • Substrate Preparation: Dissolve the 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal (1.0 mmol) in 5.0 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the substrate solution to 0 °C using an ice-water bath.

  • Addition: Dropwise add the pre-buffered TBAF/AcOH mixture to the cooled glucal solution over 5 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor the progress via TLC (Hexanes/Ethyl Acetate, 7:3). The buffered conditions typically require 2 to 4 hours for complete consumption of the starting material.

  • Quenching: Once complete, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Note: The buffer prevents the pH from spiking into the basic range during quenching.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (< 30 °C).

  • Purification: Purify the crude residue immediately via flash column chromatography using silica gel (pre-neutralized with 1% TEA if necessary) to afford pure 3,4-di-O-acetyl-D-glucal.

Logical Workflow Diagram

Below is the logical decision matrix for selecting the appropriate desilylation conditions to prevent acetyl migration.

Workflow Start 3,4-Di-O-acetyl-6-O-TIPS-D-glucal Deprotection Check Select Desilylation Reagent Start->Check TBAF Standard TBAF (Basic pH) Check->TBAF Avoid TBAFAcOH TBAF / AcOH (Buffered pH) Check->TBAFAcOH Recommended HF HF-Pyridine (Acidic pH) Check->HF Alternative Migrate C4 -> C6 Acetyl Migration (Unwanted 3,6-di-O-acetyl) TBAF->Migrate Base-catalyzed alkoxide attack Success Stable 3,4-di-O-acetyl-D-glucal (Desired Product) TBAFAcOH->Success Neutralized fluoride prevents alkoxide HF->Success Suppresses migration

Workflow for TIPS deprotection of D-glucal preventing C4-C6 acetyl migration.

References

  • [2] Journal of the American Chemical Society, Total Synthesis of the Bacteroides fragilis Zwitterionic Polysaccharide A1 Repeating Unit. Available at: [Link]

  • [3] RSC Advances, Synthesis of triglucoside 1 by sequential silyl-assisted glucosylations. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-O-TIPS Glycal Glycosylation

Welcome to the Technical Support Center for carbohydrate synthesis and drug development professionals. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbohydrate synthesis and drug development professionals. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for managing the unique steric and electronic challenges presented by 6-O-Triisopropylsilyl (TIPS) protected glycals during glycosylation.

Section 1: Core Mechanisms & Causality (FAQ)

Q: Why use a 6-O-TIPS protecting group if its extreme steric bulk causes glycosylation issues? A: The triisopropylsilyl (TIPS) group at the C-6 position is intentionally chosen because it exerts a profound influence on both reactivity and stereoselectivity. While bulky, silyl ethers are "arming" groups (electron-donating relative to acyl groups), which increases the nucleophilicity of the glycal double bond and the overall reactivity of the glycosyl donor [[1]](). Furthermore, the steric hindrance acts as a stereodirecting tool: the massive TIPS umbrella blocks one face of the pyranose ring, forcing nucleophilic attack from the opposite face to enhance anomeric selectivity 1.

Q: How exactly does the 6-O-TIPS group stabilize the reactive intermediate? A: The steric bulk of the TIPS group restricts the conformational freedom of the molecule, heavily favoring the gauche-gauche (gg) rotamer of the C5-C6 bond 1. This specific orientation aligns the lone pairs of the C6 oxygen to provide through-space stabilization to the highly electrophilic oxocarbenium ion intermediate, preventing premature degradation before the acceptor can attack.

Section 2: Troubleshooting Guide

Troubleshooting Start Glycosylation Issue with 6-O-TIPS Glycal LowYield Low Yield / No Reaction Start->LowYield PoorSel Poor Anomeric Selectivity Start->PoorSel Elim Glycal Elimination (Side Reactions) Start->Elim Action1 Increase Temp / Time or Change Acceptor LowYield->Action1 Action2 Lower Temp & Change Solvent PoorSel->Action2 Action3 Use Milder Promoter & Proton Scavenger Elim->Action3 Success Optimized Glycosylation Action1->Success Action2->Success Action3->Success

Workflow for troubleshooting steric hindrance in 6-O-TIPS glycal glycosylation.

Q: My glycosylation reaction is yielding no product or very low yields. How do I overcome the steric clash? A: Extreme steric bulk on both the 6-O-TIPS donor and a secondary/tertiary acceptor can physically prevent the nucleophile from reaching the anomeric center 2.

  • Causality: The activation energy required for the bulky acceptor to approach the shielded oxocarbenium ion is too high at standard cryogenic temperatures (-78 °C).

  • Solution: Gradually increase the reaction temperature to provide the necessary thermodynamic energy to overcome the activation barrier, or significantly prolong the reaction time 2. If this fails, you must redesign the acceptor using a less sterically demanding protecting group.

Q: I am getting an inseparable mixture of α and β anomers. How can I restore stereoselectivity? A: Poor selectivity occurs when the reaction conditions promote anomerization, overriding the facial shielding of the 6-O-TIPS group. Depending on the conformation, a β-axial attack can encounter severe 1,3- and 1,5-diaxial repulsion 3.

  • Causality: High temperatures or highly polar solvents lead to a "loose" ion pair, reducing the kinetic control exerted by the TIPS group's steric bulk.

  • Solution: Lower the reaction temperature strictly to favor kinetic control [[2]](). Leverage the solvent effect: ether-based solvents (e.g., THF, Et₂O) coordinate to the oxocarbenium ion and favor α-anomers, while nitrile solvents (e.g., MeCN) favor the formation of β-glycosides 2.

Q: I am observing significant glycal elimination and degradation instead of glycosylation. What is going wrong? A: The elimination pathway is heavily favored when the promoter is too harsh or the nucleophilic attack is too slow due to steric hindrance [[2]]().

  • Causality: If the bulky acceptor cannot attack the oxocarbenium ion quickly enough, the long-lived intermediate undergoes deprotonation (elimination of the anomeric leaving group) to form a stable, unreactive side product.

  • Solution: Switch to a milder activating system or reduce the promoter equivalents 2. Adding a non-nucleophilic proton scavenger (e.g., 2,4,6-tri-tert-butylpyrimidine) neutralizes any generated acid that catalyzes these degradation pathways.

Section 3: Quantitative Data & Reaction Parameters

The table below summarizes the dual-nature effects of the 6-O-TIPS group on glycosylation dynamics, derived from quantitative structural studies 1.

ParameterDescriptionImpact on Reactivity & Selectivity
Steric Hindrance The large volume of the TIPS group blocks one face of the pyranose ring.Enhances anomeric selectivity by sterically directing the trajectory of nucleophilic attack.
Electronic Nature Silyl ethers are more "arming" (electron-donating) than acyl groups.Increases the overall reactivity of the glycosyl donor, facilitating oxocarbenium formation.
Conformational Control Favors the gg (gauche-gauche) rotamer of the C5-C6 bond.Stabilizes the oxocarbenium ion intermediate, preventing premature degradation.

Section 4: Self-Validating Experimental Protocol

Mechanism Glycal 6-O-TIPS Glycal (Armed Donor) Activation Electrophilic Activation Glycal->Activation Oxocarbenium Oxocarbenium Ion (gg rotamer stabilized) Activation->Oxocarbenium Nucleophile Acceptor Attack (Sterically Directed) Oxocarbenium->Nucleophile TIPS shields face Product Stereoselective Glycoside Nucleophile->Product

Mechanistic pathway of 6-O-TIPS glycal activation and stereoselective glycosylation.

Standard Protocol: Electrophilic Glycosylation of 6-O-TIPS Glycals

This self-validating protocol utilizes N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) for the activation of 6-O-TIPS protected glycals 4.

Materials:

  • 6-O-TIPS glycal donor (1.0 equiv)

  • Glycosyl acceptor (1.2 - 1.5 equiv)

  • NIS (1.2 equiv)

  • TfOH (0.1 equiv)

  • Anhydrous solvent (CH₂Cl₂ for neutral, Et₂O for α-selectivity, MeCN for β-selectivity)

  • Activated 4Å molecular sieves

Step-by-Step Methodology:

  • Preparation & Desiccation:

    • Action: Co-evaporate the 6-O-TIPS glycal donor and the acceptor with anhydrous toluene (3 × 5 mL) to remove trace water. Dissolve in the chosen anhydrous solvent and add freshly activated 4Å molecular sieves. Stir at room temperature for 30 minutes.

    • Causality: Water is a highly competitive nucleophile. The bulky TIPS group slows down the acceptor attack, giving trace water ample time to hydrolyze the oxocarbenium ion into a hemiacetal.

    • Validation Checkpoint: The solution must remain completely clear. Any cloudiness indicates moisture ingress.

  • Cooling & Activation:

    • Action: Cool the reaction mixture strictly to -78 °C under an argon atmosphere. Add NIS, followed by the dropwise addition of TfOH.

    • Causality: Low temperatures impose kinetic control, maximizing the stereodirecting effect of the 6-O-TIPS group 2.

    • Validation Checkpoint: The reaction mixture should turn a deep purple or brown color immediately upon TfOH addition. This visual cue confirms the generation of the active iodonium intermediate. If it remains colorless, the NIS has degraded or moisture has quenched the Lewis acid.

  • Nucleophilic Attack & Monitoring:

    • Action: Allow the reaction to stir at -78 °C, gradually warming to -40 °C if no conversion is observed via TLC after 2 hours.

    • Causality: Steric hindrance from the TIPS group may stall the reaction entirely at -78 °C. Controlled warming provides the thermodynamic energy to overcome the activation barrier without triggering elimination pathways 2.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the glycal spot and the appearance of a lower-Rf UV-active spot (if the acceptor is UV-active) indicates successful coupling.

  • Quenching & Workup:

    • Action: Quench the reaction at the lowest functional temperature by adding saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

    • Causality: Na₂S₂O₃ reduces unreacted iodine species, while NaHCO₃ neutralizes TfOH, preventing acid-catalyzed anomerization or cleavage of the TIPS group during the warming phase.

    • Validation Checkpoint: The deep purple/brown color will rapidly dissipate, leaving a clear or pale yellow biphasic mixture, confirming complete neutralization.

References

  • Benchchem. "6-O-Triisopropylsilyl-D-glucal: Influence of the Triisopropylsilyl Group on Reactivity and Stereoselectivity in Glycosylations." Benchchem. 1

  • The Journal of Organic Chemistry. "A Study on the Conformation−Anomeric Effect−Stereoselectivity Relationship in Anomeric Radical Reactions, Using Conformationally Restricted Glucose Derivatives as Substrates." ACS Publications. 3

  • Journal of Medicinal Chemistry. "A Comprehensive Biological and Synthetic Perspective on 2-Deoxy-d-Glucose (2-DG), A Sweet Molecule with Therapeutic and Diagnostic Potentials." ACS Publications. 4

  • Benchchem. "Overcoming Steric Hindrance in Glycosylation with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose." Benchchem. 2

Sources

Optimization

Optimizing column chromatography purification for 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

Welcome to the Technical Support Center for Carbohydrate Chemistry. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 3,4-Di-O-acetyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbohydrate Chemistry. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal .

Glycal purification is notoriously challenging due to the inherent reactivity of the enol ether system. This document synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity recovery of your target molecule.

Process Visualization: Purification Workflow

Workflow for the purification of acid-sensitive 3,4-Di-O-acetyl-6-O-TIPS-D-glucal.

FAQ & Mechanistic Troubleshooting

Q1: Why does my 3,4-Di-O-acetyl-6-O-TIPS-D-glucal degrade into multiple spots on a standard silica gel column? A1: The degradation is caused by the inherent acidity of standard silica gel (which typically has a pH of 4.5–5.5). Glycals are enol ethers, making their double bond highly electron-rich. When exposed to acidic silanol groups, the C2 position is protonated, generating a highly reactive oxocarbenium ion at C1. Depending on the nucleophiles present (even trace water), this intermediate rapidly undergoes hydration or Ferrier-type rearrangements. While the bulky triisopropylsilyl (TIPS) group at C6 provides some steric shielding, the electron-withdrawing acetyl groups at C3 and C4 alter the stereoelectronics of the ring, modulating its reactivity but not granting immunity to acid-catalyzed decomposition [1].

Q2: How do I modify the stationary phase to prevent this degradation without cleaving the acetyl groups? A2: You must neutralize the acidic silanol sites on the silica gel. The industry standard is to pre-treat the silica with 1% Triethylamine (Et 3​ N) [2]. Triethylamine acts as a sacrificial base that caps the acidic protons. It is critical not to use stronger bases (like ammonia or prolonged exposure to high pH), as the ester linkages of the C3 and C4 acetyl groups are susceptible to base-catalyzed hydrolysis (saponification).

Q3: What is the optimal solvent system for separating this specific compound from its starting materials? A3: The introduction of the TIPS group makes the molecule highly lipophilic compared to the parent D-glucal, while the acetyl groups retain moderate polarity [3]. A low-polarity gradient of Hexane and Ethyl Acetate (EtOAc) is optimal.

Quantitative Data: Expected Chromatographic Behavior

Data assumes a neutralized silica gel stationary phase (TLC plates pre-run with 1% Et 3​ N).

Compound / ImpuritySolvent System (Hexane:EtOAc)Expected R f​ ValuePolarity Driver
3,4-Di-O-acetyl-6-O-TIPS-D-glucal 90:10 0.45 - 0.50 Balanced (TIPS + Acetyls)
Unreacted D-glucal (Starting Material)90:100.00 (Baseline)High (Three free -OH groups)
3,4-Di-O-acetyl-D-glucal (Under-silylated)90:100.10 - 0.15Moderate (One free -OH group)
Over-silylated byproducts90:10> 0.80Very Low (Multiple TIPS groups)

Step-by-Step Methodology: Self-Validating Purification Protocol

This protocol is designed as a "self-validating system." This means each critical phase contains a built-in verification step to ensure the integrity of the compound before proceeding to the next, more resource-intensive step.

Phase 1: Pre-Validation (2D TLC)

Purpose: To definitively prove that your compound will survive the column environment.

  • Prepare a standard silica TLC plate. Spot your crude mixture in the bottom-left corner.

  • Develop the plate in 90:10 Hexane:EtOAc (without Et 3​ N).

  • Remove the plate, let it dry completely, rotate it 90 degrees, and run it again in the exact same solvent.

  • Validation Check: If your target compound spot lies on a perfect diagonal line, it is stable. If you see spots falling off the diagonal (streaking downwards), the compound is degrading on the silica. This confirms the absolute necessity of Phase 2.

Phase 2: Stationary Phase Neutralization

Purpose: To deactivate the acidic silanol groups.

  • Measure the required amount of silica gel (typically 30–50x the mass of your crude sample).

  • In an Erlenmeyer flask, prepare a slurry of the silica gel using Hexane containing 1% (v/v) Triethylamine [2].

  • Swirl the slurry vigorously for 5 minutes to ensure an even distribution of the amine across all silica particles.

  • Validation Check: Allow the slurry to settle. The supernatant should remain clear. If it turns cloudy or yellow, impurities in your silica or solvent are present; prepare a fresh batch.

Phase 3: Column Packing and Loading
  • Pour the neutralized slurry into the column. Rinse the sides with the 1% Et 3​ N/Hexane solution.

  • Apply air pressure to pack the bed tightly. Ensure the solvent line never drops below the top of the silica bed.

  • Dissolve your crude 3,4-Di-O-acetyl-6-O-TIPS-D-glucal in a minimum volume of Toluene or Dichloromethane (DCM). Note: Avoid dissolving in pure EtOAc, as this will cause band broadening.

  • Carefully load the sample onto the silica bed using a long glass pipette.

Phase 4: Gradient Elution & Post-Validation
  • Begin elution with 95:5 Hexane:EtOAc (containing 0.5% Et 3​ N) .

  • Collect fractions (e.g., 15 mL each for a 1 g scale).

  • After 10 column volumes, increase the gradient to 90:10 Hexane:EtOAc .

  • Validation Check (TLC): Spot fractions on a TLC plate pre-treated with Et 3​ N. Combine fractions containing the pure spot at R f​ ~0.45.

  • Validation Check (NMR): After concentrating the combined fractions under reduced pressure, immediately take a 1 H NMR in CDCl 3​ . Confirm the presence of the characteristic alkene protons: H-1 (typically a doublet of doublets around δ 6.4 ppm) and H-2 (around δ 4.8 ppm). If these peaks are missing or shifted, the enol ether has degraded.

Advanced Troubleshooting Guide

Issue: The compound is co-eluting with an unknown impurity at R f​ 0.45.

  • Cause: The impurity is likely an isomer or a byproduct with identical lipophilicity, such as a rearranged allylic ester.

  • Solution: Switch the solvent system from Hexane/EtOAc to Toluene/Acetone (98:2) . Aromatic solvents interact differently with the pi-system of the glucal and the bulky TIPS group, often resolving compounds that co-elute in aliphatic systems.

Issue: The product yield is significantly lower than the crude mass, despite no visible degradation on TLC.

  • Cause: The TIPS group is highly volatile under high vacuum if the molecular weight is low, though less likely for this specific disubstituted glucal. More commonly, the compound is polymerizing on the column due to localized "hot spots" of acidity where the Et 3​ N did not penetrate.

  • Solution: Increase the pre-slurry time in Phase 2 to 15 minutes. Ensure the crude sample is strictly acid-free before loading (wash the crude organic layer with saturated NaHCO 3​ during the reaction workup) [3].

Issue: I cannot remove the residual Triethylamine from my final product.

  • Cause: Et 3​ N has a boiling point of 89°C and can stubbornly adhere to bulky silyl ethers.

  • Solution: Co-evaporate the final purified fractions with Toluene (3 x 10 mL) on the rotary evaporator. The azeotropic distillation will efficiently remove trace Et 3​ N without requiring acidic washes that would destroy the glucal.

References

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry. Available at: [Link]

  • Supporting Information: Neutral Silica Gel Preparation. The Royal Society of Chemistry. Available at: [Link]

Troubleshooting

Troubleshooting low reactivity of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal in Lewis acid catalyzed reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stalled reactions, low yields, or poor stereoselectivity when utilizing 3,4-di-O-acetyl-6-O-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stalled reactions, low yields, or poor stereoselectivity when utilizing 3,4-di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal in Lewis acid-catalyzed transformations, such as the Ferrier rearrangement or direct 1,2-addition.

Below, we dissect the stereoelectronic causality behind this substrate's notorious sluggishness and provide field-proven, self-validating protocols to force these reactions to completion.

Diagnostic Overview & Mechanistic Pathway

The reactivity of glycals is strictly governed by the stereoelectronic properties of their protecting groups. Your substrate, 3,4-di-O-acetyl-6-O-TIPS-D-glucal, suffers from a dual-deactivation phenomenon:

  • Electronic Disarming: The acetyl groups at C-3 and C-4 are strongly electron-withdrawing. They pull electron density away from the pyranose oxygen, heavily destabilizing the transition state required to form the positively charged allylic oxocarbenium intermediate[1].

  • Steric Locking: The triisopropylsilyl (TIPS) group at C-6 possesses a massive cone angle. To form the oxocarbenium ion, the pyranose ring must adopt a planar-like half-chair conformation. The sheer bulk of the TIPS group creates severe steric clashes during this transition, raising the activation energy barrier while simultaneously shielding the top face of the ring from catalyst coordination[2].

MechanisticPathway Glycal 6-O-TIPS-3,4-di-O-acetyl -D-glucal LA_Coord Lewis Acid Coordination (Sterically Hindered) Glycal->LA_Coord LA Catalyst Oxocarbenium Allylic Oxocarbenium Ion (High Activation Energy) LA_Coord->Oxocarbenium -AcOH Nucleophile Nucleophilic Attack (Alpha-face preferred) Oxocarbenium->Nucleophile +Nu-H Product 2,3-Unsaturated Glycoside Nucleophile->Product -H+

Mechanistic pathway of the Lewis acid-catalyzed Ferrier rearrangement for 6-O-TIPS-D-glucal.

Troubleshooting FAQs

Q: Why does my Ferrier rearrangement stall completely with this substrate, even though the peracetylated analog works fine? A: As shown in kinetic studies, transitioning from electron-donating protecting groups to electron-withdrawing acetyl groups reduces the reaction rate by up to 1000-fold[1]. When you compound this "disarmed" electronic state with the extreme steric bulk of the C-6 TIPS group, standard Lewis acids (like low loadings of BF₃·OEt₂) fail to provide enough stabilization to overcome the activation barrier. The catalyst often reversibly coordinates without initiating the necessary acetate departure.

Q: Which Lewis acids are most effective for overcoming this specific steric and electronic deactivation? A: Standard Lewis acids are easily sequestered or sterically repelled. To overcome this, you must use highly electrophilic, carbophilic, or sterically forgiving Lewis acids. Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is highly recommended; it facilitates concomitant activation of the glycal donor and the nucleophile without irreversible coordination to the bulky TIPS group[2]. Alternatively, metal triflates such as Cu(OTf)₂ or In(OTf)₃ provide intense Lewis acidity while maintaining sufficient lability.

Q: How should I adjust temperature and solvent to force the reaction to completion? A: Deactivated, sterically hindered glycals require thermal activation. While standard Ferrier rearrangements are performed at 0 °C to room temperature, reactions with 6-O-TIPS-protected disarmed glycals often require heating to 50–75 °C[2]. For solvents, non-coordinating environments like anhydrous 1,2-dichloroethane (DCE) are ideal for elevated temperatures. If α -selectivity is paramount, using acetonitrile (MeCN) leverages the "nitrile effect," stabilizing the oxocarbenium intermediate via an α -axial nitrilium ion[3].

Troubleshooting Workflow

TroubleshootingWorkflow Start Issue: Low Reactivity of 6-O-TIPS-3,4-di-O-acetyl-D-glucal Check1 Is the glycal donor consumed on TLC? Start->Check1 NoConsume No: Catalyst Inactive or Steric Shielding Check1->NoConsume No YesConsume Yes: Side Reactions or Poor Trapping Check1->YesConsume Yes Action1 Switch to B(C6F5)3 or Cu(OTf)2 NoConsume->Action1 Action2 Increase Temp to 50-75 °C NoConsume->Action2 Action3 Switch solvent to MeCN (Nitrile effect) YesConsume->Action3 Action4 Add MS 4Å to prevent hydration YesConsume->Action4

Workflow for diagnosing and resolving low reactivity in 6-O-TIPS glycal Ferrier reactions.

Quantitative Data: Protecting Group Effects on Reactivity

The table below summarizes how the combination of electronic and steric factors dictates the required conditions for successful glycosylation. Note the extreme conditions required for the target substrate compared to its analogs.

Glycal SubstrateElectronic StateC-6 Steric BulkOptimal CatalystTypical TempRelative Reaction Rate
3,4,6-tri-O-benzyl-D-glucalArmed (Activating)LowBF₃·OEt₂-78 to 0 °CVery Fast
3,4,6-tri-O-acetyl-D-glucalDisarmed (Deactivating)LowBF₃·OEt₂0 to 25 °CModerate
3,4-di-O-PMB-6-O-TIPS-D-glucalArmed (Activating)Very HighBF₃·OEt₂0 to 25 °CModerate
3,4-di-O-acetyl-6-O-TIPS-D-glucal Disarmed (Deactivating) Very High B(C₆F₅)₃ / Cu(OTf)₂ 50 to 75 °C Very Slow

Self-Validating Experimental Protocol

To ensure reproducibility and overcome the inherent low reactivity of 3,4-di-O-acetyl-6-O-TIPS-D-glucal, follow this optimized, step-by-step methodology for High-Temperature Ferrier Glycosylation[3],[2].

Step 1: Preparation & Moisture Control Causality: Trace water will competitively trap the highly unstable oxocarbenium ion, leading to hemiacetal byproducts.

  • Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Add freshly flame-dried 4Å molecular sieves (approx. 100 mg per mmol of substrate).

Step 2: Reagent Mixing

  • Dissolve 3,4-di-O-acetyl-6-O-TIPS-D-glucal (1.0 equiv, typically 0.1 M concentration) and the nucleophilic acceptor (1.2–1.5 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Stir at room temperature for 30 minutes to allow the molecular sieves to sequester any residual moisture from the reagents.

Step 3: Catalyst Addition & Thermal Activation Causality: Elevated temperature provides the necessary kinetic energy to overcome the conformational barrier imposed by the C-6 TIPS group.

  • Cool the mixture to 0 °C briefly to prevent localized exotherms upon catalyst addition.

  • Add B(C₆F₅)₃ (5–10 mol%) or Cu(OTf)₂ (10 mol%) in one portion.

  • Remove the cooling bath and gradually heat the reaction mixture to 60–75 °C using an oil bath or heating block.

Step 4: Monitoring & Quenching

  • Monitor the reaction via TLC (Hexanes/EtOAc). The starting glycal should be consumed within 2–4 hours.

  • Once complete, cool the reaction to room temperature.

  • Quench the Lewis acid by adding solid NaHCO₃ (or a few drops of triethylamine). Stir for 10 minutes.

Step 5: Purification

  • Filter the crude mixture through a Celite pad to remove the molecular sieves and insoluble catalyst residues. Wash the pad thoroughly with dichloromethane (DCM).

  • Concentrate the filtrate under reduced pressure.

  • Purify via silica gel column chromatography to isolate the α

    • and β
    • 2,3-unsaturated glycosides.

References

  • Validating the Anomeric Configuration of Glycosides from 6-O-TIPS-D-glucal: A Compar
  • Substrate-Controlled Direct α-Stereoselective Synthesis of Deoxyglycosides from Glycals Using B(C6F5)
  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. acs.org.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Epoxidation of TIPS-Protected D-Glucals

Welcome to the Carbohydrate Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of 1,2-anhydro sugars from triisopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Carbohydrate Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of 1,2-anhydro sugars from triisopropylsilyl (TIPS) protected glycals.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my TIPS-protected D-glucal epoxidation yield complex mixtures instead of the clean 1,2-anhydro sugar?

Analysis & Causality: The epoxidation of glycals using dimethyldioxirane (DMDO) yields 1,2-anhydro sugars, which feature a highly strained oxirane ring fused to a pyranose backbone[1]. While the bulky TIPS group provides excellent steric shielding to direct the α-facial attack of the oxidant, the resulting epoxide is exceedingly sensitive to trace acids and moisture[2]. If your reaction yields a complex mixture, you are likely observing secondary degradation pathways:

  • Hydrolysis (1,2-diol formation): Trace water combined with slight acidity opens the epoxide.

  • Ferrier-type Rearrangement: Acidic conditions catalyze the migration of the double bond and elimination, especially in erythro-series glycals[3].

Expert Insight: DMDO solutions prepared in acetone can slowly degrade to generate acetic acid if not stored at -20 °C over molecular sieves. Even mildly acidic trace impurities will rapidly open the 1,2-anhydro sugar prior to your intended glycosylation step[2].

Q2: Should I use isolated DMDO solutions or an in situ Oxone/Acetone biphasic system for TIPS-glucals?

Analysis & Causality: For highly sensitive TIPS-protected glycals, isolated, anhydrous DMDO in acetone is vastly superior. While in situ generation of DMDO (using Oxone, acetone, and aqueous NaHCO3 in CH2Cl2) is scalable and works well for robust protecting groups (like acetyl or benzyl)[4], the biphasic nature introduces water. The TIPS group increases the lipophilicity of the glucal, but the transient 1,2-anhydrosugar remains vulnerable to hydrolysis at the aqueous interface if the pH drops even slightly below 7.5.

Quantitative Comparison of DMDO Epoxidation Methods

MethodReagentsMoisture LevelPrimary Side ReactionRecommended Use Case
Isolated DMDO Distilled DMDO in AcetoneStrictly AnhydrousC-H Insertion (if excess used)Sensitive TIPS/Silyl-protected glycals
In Situ DMDO Oxone, Acetone, NaHCO3 (aq), CH2Cl2High (Biphasic)Epoxide Hydrolysis (1,2-diol)Robust groups (Acetyl, Benzyl)[4]
Q3: How do I prevent C-H insertion and over-oxidation of the TIPS protecting groups?

Analysis & Causality: DMDO is a powerful electrophilic oxidant. When the primary alkene is consumed, excess DMDO will begin inserting into the C-H bonds of the isopropyl groups on the TIPS moiety, or oxidize the silyl ether directly. Solution: Strictly control the stoichiometry to 1.1 - 1.2 equivalents of DMDO[2]. Perform the reaction at 0 °C, and monitor continuously. Quench or concentrate the reaction immediately upon consumption of the starting material.

Visualizing the Reaction Dynamics

ReactionPathways Glucal TIPS-Protected D-Glucal DMDO DMDO Epoxidation (0 °C, Acetone/CH2Cl2) Glucal->DMDO Target 1,2-Anhydro Sugar (α-Epoxide) DMDO->Target Strictly Anhydrous Neutral pH Hydrolysis 1,2-Diol (Hydrolysis) DMDO->Hydrolysis Trace H2O / Acid Ferrier Ferrier Rearrangement Products DMDO->Ferrier Lewis Acids OverOx C-H Insertion / Silyl Oxidation DMDO->OverOx Excess DMDO High Temp

Caption: Divergent pathways in DMDO epoxidation of TIPS-glucals based on reaction conditions.

Standard Operating Procedure: Self-Validating Epoxidation Protocol

To ensure trustworthiness and reproducibility, use the following self-validating workflow. This protocol avoids aqueous workup entirely, which is the most common point of failure.

Step-by-Step Methodology

Step 1: Preparation of the Glucal Dissolve the TIPS-protected D-glucal (1.0 eq, typically ~0.145 mmol) in strictly anhydrous CH2Cl2 (1 mL). Azeotropically dry the starting material with toluene prior to use if trace moisture is suspected. Cool the solution to 0 °C under an argon atmosphere[2].

Step 2: DMDO Addition Titrate your isolated DMDO/acetone solution (typically ~0.08 M) to confirm concentration. Add 1.1 to 1.2 equivalents of DMDO dropwise to the 0 °C glucal solution[2].

Step 3: Self-Validation (TLC Monitoring) Stir for 30 minutes at 0 °C. Check reaction progress via TLC. Critical Self-Validation Step: Pre-treat your TLC plates by dipping them in 1% triethylamine (Et3N) in hexanes and drying them. Untreated silica is inherently acidic and will destroy the 1,2-anhydro sugar on the plate, causing it to appear as a streak or diol, leading to false negatives.

Step 4: Anhydrous Workup Once the glucal is consumed, do not quench with aqueous reagents . Instead, concentrate the mixture to dryness by passing a gentle stream of dry nitrogen gas over the reaction mixture, followed by placing it under high vacuum for 30 minutes[2].

Step 5: Immediate Downstream Application The resulting 1,2-anhydro sugar is highly labile. It should be dissolved immediately in cold, dry CH2Cl2 and subjected to the glycosylation acceptor and a mild Lewis acid promoter (e.g., Au(I) catalysts or ZnCl2)[2].

ProtocolWorkflow Prep 1. Dry Glucal in CH2Cl2 (0 °C) React 2. Add DMDO (1.1-1.2 eq) Prep->React Verify1 TLC Check (Et3N-treated silica) React->Verify1 Verify1->React Incomplete Workup 3. N2 Stream Evaporation Verify1->Workup Complete Next 4. Immediate Glycosylation Workup->Next No Aqueous Workup!

Caption: Self-validating workflow for anhydrous epoxidation and subsequent glycosylation.

References

  • Chemistry of 1,2-Anhydro Sugars - CHIMIA Source: chimia.ch URL:1

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery Source: nih.gov URL:3

  • Gold(I)-Catalyzed Glycosidation of 1,2-Anhydrosugars Source: acs.org (The Journal of Organic Chemistry) URL:2

  • Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO Source: researchgate.net (Carbohydrate Research) URL:4

Sources

Troubleshooting

Optimal storage and handling conditions for moisture-sensitive 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

Welcome to the Technical Support Center for 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal . As a Senior Application Scientist, I have designed this hub to move beyond basic safety data sheets. Here, we explore the ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal . As a Senior Application Scientist, I have designed this hub to move beyond basic safety data sheets. Here, we explore the stereoelectronic causality behind this molecule's behavior, providing you with field-proven protocols, troubleshooting matrices, and self-validating workflows to ensure absolute integrity in your synthetic applications.

Stereoelectronics & Stability Profile

The stability of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is governed by the delicate balance of its protecting groups. The core vulnerability lies in the C1=C2 enol ether, which is highly susceptible to electrophilic addition—particularly acid-catalyzed hydration.

The electron-withdrawing acetyl groups at the C3 and C4 positions serve to "disarm" the glycal, significantly reducing its reactivity toward electrophiles compared to ether-protected variants . However, the bulky triisopropylsilyl (TIPS) group at C6 alters the molecule's conformation and HOMO-LUMO gap. This structural modification actually increases the reaction rate of the enol ether by nearly 10-fold compared to a fully peracetylated glucal. Consequently, while it is more stable than a benzylated glucal, it remains acutely sensitive to ambient moisture and trace acids.

Quantitative Data: Reactivity & Storage

To understand why strict handling is required, we must compare the kinetic reactivity of this molecule against other protected glycals.

Table 1: Stereoelectronic Effect of Protecting Groups on Glycal Reactivity

Glycal Substrate Protecting Group Profile Relative Cycloaddition Rate (s⁻¹) Reactivity Classification
3,4-di-O-PMB-6-O-TIPS-D-glucal Electron-donating (C3/C4), Bulky (C6) ~0.05 Superarmed (Highly Sensitive)
3,4-di-O-acetyl-6-O-TIPS-D-glucal Electron-withdrawing (C3/C4), Bulky (C6) ~0.0005 Intermediate (Moisture Sensitive)

| 3,4,6-tri-O-acetyl-D-glucal | Fully Electron-withdrawing | ~0.00005 | Disarmed (Relatively Stable) |

Data synthesized from empirical cycloaddition kinetics in acetonitrile.

Table 2: Optimal Storage Parameters

Parameter Optimal Condition Critical Threshold Consequence of Breach
Temperature -20 °C > 4 °C (Prolonged) Kinetic activation of hydration pathways.
Atmosphere Ultra-pure Argon Ambient Air Moisture ingress; hydrolysis of acetyl groups.

| Container | Amber glass, PTFE-lined cap | Clear glass, standard cap | UV-induced degradation; atmospheric gas exchange. |

Standard Operating Procedure (SOP): Anhydrous Preparation Workflow

Even with proper storage, surface moisture can condense on the reagent during transfer. The following self-validating protocol ensures absolute dehydration prior to sensitive glycosylation reactions.

Protocol: Azeotropic Dehydration and Inert Transfer

  • Thermal Equilibration: Remove the sealed vial from the -20 °C freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 minutes) before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic acetyl groups.

  • Initial Vacuum Purge: Transfer the required mass to a Schlenk flask. Apply high vacuum (≤ 0.1 Torr) for 1 hour to remove bulk surface moisture.

  • Azeotropic Distillation: Backfill the flask with Argon. Add 2 mL of anhydrous toluene (stored over 3Å molecular sieves) per 100 mg of glucal. Evaporate the toluene under reduced pressure. Causality: Water forms a low-boiling azeotrope with toluene, physically stripping hydrogen-bonded water molecules away from the oxygen-rich carbohydrate scaffold.

  • Iterative Sweeping: Repeat the toluene addition and evaporation (Step 3) two more times.

  • Self-Validation Step: Before proceeding with your reaction, perform a rapid Karl Fischer titration of the residue (target < 50 ppm H₂O) OR run a micro-TLC (Hexanes/EtOAc 4:1). Intact glucal will show a crisp, UV-active spot that stains dark brown with Ceric Ammonium Molybdate (CAM). Baseline streaking indicates that degradation has already occurred.

Troubleshooting Guide

Issue: My NMR shows a loss of the enol ether proton signals (~6.4 ppm and ~4.8 ppm) and the appearance of a complex multiplet.

  • Root Cause: Acid-catalyzed hydration. Trace moisture combined with ambient acidity (even from slightly acidic CDCl₃ used for NMR) has protonated the C2 position, leading to nucleophilic attack by water at C1.

  • Resolution: Filter your NMR solvent through basic alumina prior to analysis. For the bulk material, if hydration has occurred, the batch must be discarded or repurposed, as the enol ether cannot be easily regenerated.

Issue: During glycosylation, I am getting an inseparable mixture of alpha/beta 2,3-unsaturated glycosides instead of my target product.

  • Root Cause: Uncontrolled[1]. This allylic rearrangement is triggered by Lewis acids. If trace moisture is present, it can act as a competing nucleophile or prematurely activate the Lewis acid catalyst, leading to the formation of an allylic oxocarbenium ion that reacts non-stereoselectively.

  • Resolution: Ensure absolute anhydrous conditions using the SOP above. If synthesizing pseudoglycals is your actual goal, consider switching to milder, moisture-tolerant catalysts like La(NO₃)₃·6H₂O, which efficiently promotes the Ferrier rearrangement without requiring strict anhydrous conditions [2].

Issue: Mass spectrometry indicates the loss of the TIPS group (M-156) prior to my intended deprotection step.

  • Root Cause: Silyl ethers are sensitive to fluoride ions and strong acids. Using glassware cleaned with strong base baths (which etch glass and release silicates) or cross-contamination with TBAF can cause premature cleavage.

  • Resolution: Use dedicated, acid-washed, and oven-dried glassware. Avoid using glass syringes if trace fluoride contamination is suspected.

Frequently Asked Questions (FAQs)

Q: Can I store 3,4-Di-O-acetyl-6-O-TIPS-D-glucal in a standard 4 °C refrigerator? A: For short-term storage (under 2 weeks), 4 °C is acceptable provided the vial is backfilled with Argon and sealed with Parafilm. For long-term storage, -20 °C is mandatory to suppress the kinetic energy required for spontaneous hydrolysis or acetyl migration.

Q: Is a glovebox strictly necessary for handling this compound? A: No. While a glovebox provides an ideal environment, standard Schlenk line techniques (vacuum/Argon cycling) combined with the azeotropic drying protocol detailed in Section 3 are entirely sufficient for maintaining molecular integrity.

Q: Will the TIPS group survive Zemplén deacetylation? A: Yes. The bulky TIPS group provides immense steric shielding at the C6 position. It is highly robust against the mild basic conditions (catalytic NaOMe in MeOH) used to cleave the C3 and C4 acetyl groups, allowing for excellent orthogonal deprotection strategies.

Mechanistic Degradation Pathways

The following diagram maps the logical flow of degradation when 3,4-Di-O-acetyl-6-O-TIPS-D-glucal is exposed to improper environmental conditions.

GlucalDegradation A 3,4-Di-O-acetyl-6-O-TIPS-D-glucal (Intact Enol Ether) B Moisture (H2O) & Trace Acid (Improper Storage) A->B Atmospheric Exposure C Allylic Oxocarbenium Ion (Reactive Intermediate) B->C Protonation at C2 F TIPS / Acetyl Cleavage (Deprotection) B->F Base/Acid Hydrolysis D 2-Deoxy-D-glucose Derivatives (Hydration Product) C->D Nucleophilic Attack by H2O E Ferrier Rearrangement Products (Unintended Glycosides) C->E Attack by Alcohols/Nucleophiles

Mechanistic pathways of moisture-induced degradation for protected D-glucals.

References

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Ferrier rearrangement: an update on recent developments. Carbohydrate Chemistry: Volume 42 - RSC. URL:[Link]

  • Mild and Highly Efficient Stereoselective Synthesis of 2,3-Unsaturated Glycopyranosides using La(NO3)3 · 6H2O as a Catalyst: Ferrier Rearrangement. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Optimization

Scaling up the production of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal in the lab

Glycal Scale-Up Support Center: 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal Welcome to the Technical Support Center for the scale-up and synthesis of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal. This guide is d...

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Author: BenchChem Technical Support Team. Date: April 2026

Glycal Scale-Up Support Center: 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

Welcome to the Technical Support Center for the scale-up and synthesis of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal. This guide is designed for researchers, medicinal chemists, and process scientists who require robust, field-proven methodologies for carbohydrate chemistry.

Overview & Stereoelectronic Context

3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is a highly versatile, "disarmed" building block used extensively in the synthesis of complex glycosides, β-lactam antibiotics, and functionalized carbohydrates. The strategic placement of the bulky triisopropylsilyl (TIPS) group at C-6 provides steric shielding, while the strongly electron-withdrawing acetyl groups at C-3 and C-4 participate in negative hyperconjugation[1]. This stereoelectronic tuning drastically reduces the electron density of the allyloxocarbenium intermediate, slowing down downstream reactions (such as[2+2] cycloadditions) by up to 1000-fold compared to ether-protected glycals[1].

Core Process Workflow

Workflow A D-Glucal (Starting Material) B 6-O-TIPS-D-glucal (Intermediate) A->B TIPSCl, Imidazole DMF, 0 °C C 3,4-Di-O-acetyl- 6-O-TIPS-D-glucal B->C Ac2O, Pyridine DMAP, 0 °C to RT

Caption: Two-step synthetic workflow for 3,4-Di-O-acetyl-6-O-TIPS-D-glucal from D-glucal.

Validated Scale-Up Protocols

Step 1: Regioselective Silylation of D-Glucal

Causality: D-glucal possesses three hydroxyl groups. The primary hydroxyl at C-6 is the least sterically hindered. By utilizing the bulky TIPSCl reagent at low temperatures, we can kinetically favor C-6 protection while leaving the secondary C-3 and C-4 hydroxyls untouched[2].

  • Preparation: Flame-dry a multi-neck round-bottom flask equipped with a mechanical stirrer and an addition funnel. Purge with Argon.

  • Dissolution: Dissolve D-glucal (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF (approx. 5 mL/mmol).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Addition: Load TIPSCl (1.05 eq) into the addition funnel. Add dropwise over 1-2 hours. Self-Validation: The slow addition prevents localized heating, which is the primary cause of unwanted C-3 di-silylation at scale.

  • Reaction: Stir at 0 °C for 2-4 hours. Monitor by TLC (Hexanes:EtOAc 7:3). The product will appear as a higher Rf spot compared to the baseline D-glucal.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with saturated brine (5x) to remove DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 6-O-TIPS-D-glucal as a pale syrup[2].

Step 2: Acetylation of 6-O-TIPS-D-glucal

Causality: The remaining secondary hydroxyls are sterically hindered, especially at C-3 adjacent to the bulky TIPS group. 4-Dimethylaminopyridine (DMAP) is deployed as a nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, accelerating the acylation of sluggish hydroxyls[3].

  • Preparation: Dissolve the crude 6-O-TIPS-D-glucal (1.0 eq) in anhydrous CH2Cl2 and pyridine (10.0 eq).

  • Catalysis: Add DMAP (0.1 eq). Cool the mixture to 0 °C.

  • Addition: Add Acetic Anhydride (Ac2O) (3.0 eq) dropwise to control the exothermic reaction.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 3-5 hours[3].

  • Workup: Quench the reaction by pouring it over crushed ice. Extract with CH2Cl2.

  • Purification: Wash the organic layer with cold 0.5 M HCl to remove pyridine, immediately followed by saturated aqueous NaHCO3 to neutralize. Wash with brine, dry over Na2SO4, and concentrate.

Quantitative Data Summary

Reaction StepReagents & CatalystsTempTimeTarget YieldExpected Purity
1. Silylation TIPSCl (1.05 eq), Imidazole (2.0 eq), DMF0 °C2-4 h85-90%>95% (crude)
2. Acetylation Ac2O (3.0 eq), Pyridine, DMAP (0.1 eq)0 °C to RT3-5 h90-95%>98%
Overall Process ---76-85% >98%

Troubleshooting & FAQs

Q1: During the synthesis of the 6-O-TIPS intermediate, I am observing significant di-silylation. How can I prevent this on a larger scale? A1: Di-silylation (typically at the C-3 position) occurs when the local concentration of TIPSCl is too high or the temperature exceeds 5 °C. On a larger scale, heat dissipation is slower. Use a syringe pump for the dropwise addition of TIPSCl over at least 1-2 hours, and ensure robust mechanical stirring rather than magnetic stirring to prevent localized pooling of the reagent. Maintain the internal temperature strictly at 0 °C[2].

Q2: My TIPS group is cleaving during the workup of the acetylation step. What is causing this? A2: While the TIPS ether is robust and stable under many mild conditions, prolonged exposure to strong acids can cause deprotection[4]. During the removal of pyridine using HCl washes, if the acid concentration is too high or the contact time is too long, the C-6 TIPS group will hydrolyze, reverting to unprotected D-glucal derivatives[4].

Troubleshooting Issue TIPS Group Cleavage During Workup Check Acidic Wash Used? Issue->Check Yes Yes (e.g., HCl) Check->Yes No No Check->No Action1 Use Cold, Dilute Acid (0.5M HCl at 4°C) Yes->Action1 Action2 Switch to CuSO4 Wash To Remove Pyridine Yes->Action2 Action3 Check for prolonged reaction times No->Action3

Caption: Troubleshooting logic for resolving TIPS protecting group cleavage during reaction workup.

Q3: How do the acetyl protecting groups at C-3 and C-4 affect downstream glycosylation or cycloaddition reactions? A3: Acetyl groups are strongly electron-withdrawing. According to stereoelectronic principles, they participate in negative hyperconjugation with the neighboring periplanar σ* orbitals of the allyloxocarbenium intermediate. This significantly reduces the electron density of the glycal, rendering it a "disarmed" substrate. For example, in [2+2] cycloadditions or glycosylations, 3,4-di-O-acetyl-6-O-TIPS-D-glucal reacts up to 1000-fold slower than its ether-protected (e.g., benzyl or PMB) counterparts[1]. You may need harsher promoters (e.g., stronger Lewis acids) for downstream functionalization.

Q4: The final product is a viscous oil. How can I purify it efficiently at a multi-gram scale without massive chromatography columns? A4: At scale, traditional silica gel chromatography becomes a bottleneck. Since the impurities are typically pyridine, acetic acid, and unreacted anhydride, a rigorous liquid-liquid extraction protocol can achieve >95% purity. If trace impurities remain, a short silica plug (filtration rather than full resolution chromatography) using a non-polar solvent system (e.g., 9:1 Hexanes:EtOAc) is highly effective. The highly lipophilic TIPS group ensures the product elutes rapidly, while polar byproducts are trapped on the baseline.

References

  • Friesen, R. W., et al. "1-Iodoglycal: A Versatile Intermediate for the Synthesis of d-Glyco Amides and Esters Employing Carbonylative Cross-Coupling Reaction." ACS Omega. Available at:[Link]

  • MIT DSpace. "Modular Synthesis of Glycosaminoglycans." DSpace@MIT. Available at:[Link]

  • Jiao, et al. "Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and[2+2] Cycloaddition Kinetics." The Journal of Organic Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of C6 Silyl Protecting Groups in D-Glucal Synthesis: TIPS vs. TBDMS

In the modular synthesis of complex oligosaccharides and C-glycosides, D-glucal serves as an indispensable chiral pool building block. The regioselective protection of the primary C6 hydroxyl group is typically the inaug...

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Author: BenchChem Technical Support Team. Date: April 2026

In the modular synthesis of complex oligosaccharides and C-glycosides, D-glucal serves as an indispensable chiral pool building block. The regioselective protection of the primary C6 hydroxyl group is typically the inaugural step in its functionalization. Silyl ethers—specifically tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS)—are the premier choices due to their orthogonality with acyl and alkyl protecting groups. However, the decision between TIPS and TBDMS is not merely a matter of chemical stability; it fundamentally alters the conformational dynamics, steric environment, and downstream reactivity of the entire glucal scaffold.

Mechanistic Causality & Steric Shielding

While both silyl groups effectively insulate the C6 oxygen, their distinct steric profiles dictate their strategic utility in multi-step syntheses.

The TBDMS Advantage (Balanced Reactivity): The TBDMS group provides a moderate steric shield. It offers sufficient bulk to achieve >90% regioselectivity for the primary C6 alcohol over the secondary C3 and C4 hydroxyls during installation. It is stable to mild bases and nucleophiles but remains accessible enough to avoid hindering reactions at adjacent centers.

The TIPS Blockade (Maximum Shielding): The TIPS group creates a massive steric umbrella. This confers near-absolute immunity to strong bases (e.g., tert-butyllithium used in C1 metalation) and significantly higher resistance to acid hydrolysis compared to TBDMS. However, this steric bulk is a double-edged sword. The conformational reach of the C6-TIPS group extends across the pyranose ring, profoundly impacting remote reactive centers.

Impact on Downstream Catalysis: The causality of this steric difference is starkly evident in transition-metal catalysis. In the synthesis of C-aryl glucals via palladium-catalyzed cross-coupling of C1-stannylated glucals, the protecting group at C6 plays a critical role. Transitioning from a TBDMS to a TIPS group dramatically increases the steric bulk around the C1 position. This bulk impedes the slow transmetalation step of the catalytic cycle, causing cross-coupling yields to plummet from an efficient 81% (with TBDMS) to 67% or lower (with TIPS) 1.

Unique Sensitivities: Despite their general stability, silyl ethers of D-glucal exhibit unique, context-dependent sensitivities. Treatment with Vilsmeier-Haack reagents (such as POCl 3​ ·DMF) selectively converts both C6-O-TBDMS and C6-O-TIPS ethers into their corresponding C6-O-formates 2. The rate of this conversion is heavily dependent on the steric environment provided by neighboring C3/C4 protecting groups 2. Conversely, in Pd-catalyzed regiodivergent syntheses of thiosugars, replacing a bulky silyl group with a smaller TBDMS group at C6 showed only a weak effect on stereoselectivity, indicating that for certain C1 nucleophilic displacements, electronic factors outweigh C6 steric bulk [[3]]().

Workflow & Decision Logic

G Start D-Glucal Protection Strategy TBDMS TBDMS Protection (Balanced Profile) Start->TBDMS TIPS TIPS Protection (Maximum Shielding) Start->TIPS C1_TBDMS C1 Pd-Catalyzed Cross-Coupling TBDMS->C1_TBDMS Harsh_TBDMS Harsh Acid/Base Conditions TBDMS->Harsh_TBDMS C1_TIPS C1 Pd-Catalyzed Cross-Coupling TIPS->C1_TIPS Harsh_TIPS Harsh Acid/Base Conditions TIPS->Harsh_TIPS Res_C1_TBDMS High Yield (81%) Facile Transmetalation C1_TBDMS->Res_C1_TBDMS Res_C1_TIPS Reduced Yield (67%) Steric Blockade C1_TIPS->Res_C1_TIPS Res_Harsh_TBDMS Risk of Cleavage or Migration Harsh_TBDMS->Res_Harsh_TBDMS Res_Harsh_TIPS Excellent Stability No Migration Harsh_TIPS->Res_Harsh_TIPS

Decision matrix for D-glucal C6 silylation based on downstream reaction conditions.

Quantitative Comparative Data
ParameterC6-O-TBDMS EtherC6-O-TIPS Ether
Silylating Agent TBDMSClTIPSCl
Relative Steric Bulk ModerateHigh
Regioselectivity (C6 vs C3/C4) Excellent (>95%)Good (~85–90%)
Stability: 1M HCl / THF Cleaved (Hours)Stable (Days)
Stability: t-BuLi (C1 Metalation) Stable (Prone to minor migration)Highly Stable (No migration)
C1 Cross-Coupling Yield ~81% (Optimal transmetalation)~67% (Sterically hindered)
TBAF Deprotection Kinetics Fast (1–2 h at 25 °C)Slow (12–24 h at 25 °C)
Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating mechanistic rationale and in-process controls to ensure reproducibility.

Protocol A: Regioselective C6-O-TBDMS Protection of D-Glucal

Causality: Imidazole acts dually as a nucleophilic catalyst (forming a highly reactive N-silylimidazolium intermediate) and an acid scavenger. Neutralizing the HCl byproduct is critical to prevent acid-catalyzed Ferrier rearrangement or hydration of the glucal double bond.

  • Initiation: Dissolve D-glucal (1.0 equiv, typically 10 mmol) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Catalysis: Add imidazole (2.2 equiv) and stir until completely dissolved. Cool the reaction flask to 0 °C. Rationale: Lowering the temperature suppresses the slower silylation of the secondary C3/C4 hydroxyls, maximizing regioselectivity.

  • Silylation: Add TBDMSCl (1.1 equiv) portionwise.

  • Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The primary alcohol reacts rapidly; complete consumption of the starting material should occur within 2–4 hours.

  • Quench & Workup: Quench the reaction with 1 mL of anhydrous MeOH to destroy excess TBDMSCl. Dilute with EtOAc and wash extensively with water (3x) and brine to remove DMF and imidazole salts. Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate. Purify via flash chromatography.

Protocol B: Regioselective C6-O-TIPS Protection of D-Glucal

Causality: TIPSCl is significantly bulkier and less electrophilic than TBDMSCl. To drive the reaction to completion without elevating the temperature (which ruins regioselectivity), a slight excess of reagents and the addition of DMAP are required.

  • Initiation: Dissolve D-glucal (1.0 equiv) in anhydrous DMF (0.2 M) under argon.

  • Catalysis: Add imidazole (2.5 equiv) and DMAP (0.1 equiv). Rationale: DMAP provides a more potent nucleophilic catalyst necessary to transfer the bulky TIPS group.

  • Silylation: Cool to 0 °C and add TIPSCl (1.2 equiv) dropwise.

  • Monitoring: Stir at room temperature for 12–18 hours. TLC monitoring is critical here as the reaction is sluggish.

  • Quench & Workup: Quench with MeOH, dilute with EtOAc, and execute the aqueous wash sequence as described in Protocol A.

Protocol C: Fluoride-Mediated Deprotection

Causality: Deprotection relies on the extreme thermodynamic stability of the Si–F bond (~135 kcal/mol). However, the kinetics are dictated by steric shielding.

  • Initiation: Dissolve the silyl ether (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C.

  • Cleavage: Add TBAF (1.0 M in THF, 1.2 equiv) dropwise.

  • Validation: For TBDMS ethers, cleavage is typically complete within 1–2 hours at room temperature. For TIPS ethers, the reaction may require up to 24 hours or slight heating (40 °C) due to the isopropyl groups physically blocking fluoride trajectory.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, wash with brine, dry, and concentrate.

References
  • Source: Canadian Journal of Chemistry (cdnsciencepub.com)
  • The Particular Sensitivity of Silyl Ethers of d-Glucal toward Two Vilsmeier−Haack Reagents POCl3·DMF and (CF3SO2)2Ο·DMF. Their Unique and Selective Conversion to the Corresponding C(6)
  • Source: ACS Catalysis (acs.org)

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Characterization of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of complex carbohydrates, the precise structural elucidation of protected monosaccharides is paramount. 3,4-Di-O-acety...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of complex carbohydrates, the precise structural elucidation of protected monosaccharides is paramount. 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal, a key intermediate in glycosylation chemistry, presents a unique analytical challenge due to its combination of acetyl and bulky silyl protecting groups. This guide provides an in-depth comparison of mass spectrometric approaches for its characterization, focusing on predictable fragmentation pathways and offering detailed experimental protocols to ensure reliable and reproducible results.

Introduction: The Significance of Protected Glucals

Protected glucals are versatile building blocks in the synthesis of oligosaccharides and glycoconjugates. The strategic use of protecting groups, such as acetates and silyl ethers, allows for regioselective reactions at specific hydroxyl positions. The triisopropylsilyl (TIPS) group, in particular, offers significant steric bulk, providing high stability under a variety of reaction conditions. Accurate characterization of these intermediates by mass spectrometry is crucial to confirm their identity and purity, ensuring the fidelity of subsequent synthetic steps.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is a critical first step in the mass spectrometric analysis of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal. The two primary methods, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), offer distinct advantages and disadvantages for this class of molecules.

Table 1: Comparison of GC-MS (EI) and LC-MS (ESI) for the Analysis of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

FeatureGas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
Principle Analyte is vaporized and ionized by a high-energy electron beam, causing extensive fragmentation.[1]Analyte in solution is nebulized and ionized by a strong electric field, resulting in intact molecular ions with minimal fragmentation.[1][2]
Sample Volatility Requires derivatization to increase volatility for gas-phase analysis.[3] The inherent volatility of the target molecule makes it suitable for GC-MS.Suitable for a wide range of polar and non-polar molecules, including those that are thermally labile.
Fragmentation "Hard" ionization technique leading to extensive and reproducible fragmentation patterns, which are excellent for structural elucidation.[4][5]"Soft" ionization technique that typically produces the intact molecular ion (e.g., [M+H]⁺, [M+Na]⁺), with fragmentation induced via tandem MS (MS/MS).[2][4]
Structural Information Rich fragmentation spectra provide detailed structural information from a single analysis.[6]Tandem MS (MS/MS) is required to induce fragmentation and obtain structural information.
Sensitivity Generally offers high sensitivity for volatile compounds.Can achieve very high sensitivity, especially with nanospray ESI.[7]
Molecular Ion The molecular ion may be weak or absent due to extensive fragmentation.[5]The molecular ion is typically the most abundant ion, facilitating molecular weight determination.[8]
Recommendation for Target Molecule Highly recommended for detailed structural confirmation due to predictable and informative fragmentation.Recommended for accurate molecular weight determination and for analyzing complex mixtures when coupled with liquid chromatography.

Predicted Fragmentation Pathways

A thorough understanding of the fragmentation behavior of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is essential for its unambiguous identification. The fragmentation patterns are dictated by the nature and location of the protecting groups.

Gas Chromatography-Mass Spectrometry (EI) Fragmentation

Under electron ionization, the molecule is expected to undergo characteristic cleavages related to both the triisopropylsilyl ether and the acetyl groups.

  • Loss of an Isopropyl Group: A hallmark of triisopropylsilyl ethers is the facile cleavage of an isopropyl radical (C₃H₇•), resulting in a loss of 43 Da.[9] This fragmentation pathway is often highly favored and can lead to the base peak in the mass spectrum, providing a strong indication of the presence of the TIPS group.[9]

  • Formation of Silyl Cations: Cleavage of the C6-O bond can lead to the formation of the triisopropylsilyl cation or related silyl-containing fragments.

  • Loss of Acetic Acid and Ketene: The acetyl groups at the C3 and C4 positions can be eliminated as neutral losses of acetic acid (CH₃COOH, 60 Da) or ketene (CH₂CO, 42 Da). The O-acetyl group is generally stable in the gaseous environment of a mass spectrometer.[10]

  • Ring Fragmentation: The glucal ring itself can undergo various cleavages, although these are often less prominent than the fragmentation of the protecting groups.

The following diagram illustrates the predicted major fragmentation pathways under EI.

G M [M]⁺• (m/z 414) F1 [M - C₃H₇]⁺ (m/z 371) M->F1 - C₃H₇• (43 Da) F2 [M - CH₃CO]⁺ (m/z 371) M->F2 - CH₃CO• (43 Da) F3 [M - CH₃COOH]⁺• (m/z 354) M->F3 - CH₃COOH (60 Da) F4 [M - C₃H₇ - CH₃COOH]⁺ (m/z 311) F1->F4 - CH₃COOH (60 Da) F3->F4 - C₃H₇• (43 Da) F5 [M - 2(CH₃COOH)]⁺• (m/z 294) F3->F5 - CH₃COOH (60 Da)

Caption: Predicted EI fragmentation of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal.

Liquid Chromatography-Mass Spectrometry (ESI-MS/MS) Fragmentation

In ESI, the molecule will primarily be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation.

  • Collision-Induced Dissociation (CID): When the precursor ion (e.g., [M+Na]⁺) is selected and subjected to CID, the most likely initial fragmentation will be the loss of the protecting groups. This includes the neutral loss of acetic acid (60 Da) and the loss of the triisopropylsilyl group.

  • Glycosidic Bond Cleavage: While this molecule is a monosaccharide derivative, in the context of oligosaccharide analysis, CID typically leads to glycosidic bond cleavages, resulting in B and Y ions according to the Domon and Costello nomenclature.

  • Cross-Ring Fragmentation: Under certain conditions, cross-ring cleavages can occur, providing information about the positions of the substituents on the sugar ring.

The workflow for ESI-MS/MS analysis is depicted below.

G cluster_0 LC Separation cluster_1 MS Analysis LC Liquid Chromatography ESI Electrospray Ionization ([M+Na]⁺) LC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2

Sources

Validation

Alpha vs beta stereoselectivity in glycosides derived from 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

An in-depth technical comparison of stereoselective glycosylation strategies utilizing 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal as a glycosyl donor. This guide is designed for synthetic carbohydrate chemists and...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of stereoselective glycosylation strategies utilizing 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal as a glycosyl donor. This guide is designed for synthetic carbohydrate chemists and drug development professionals aiming to engineer specific 2,3-unsaturated glycosidic linkages.

Introduction: The Substrate and Stereochemical Challenge

In the synthesis of complex oligosaccharides and nucleoside analogs, glycals serve as highly versatile intermediates. The specific substrate, 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal , presents a unique stereoelectronic profile.

The choice of protecting groups fundamentally dictates the reactivity of the glycal[1]. The bulky, electron-donating 6-O-triisopropylsilyl (TIPS) group significantly alters the electronics of the alkene compared to a standard peracetylated glucal. Because the TIPS group is less electron-withdrawing than an acetate group, it increases the electron density of the pyranose ring, stabilizing the intermediate allylic oxocarbenium ion and accelerating the reaction rate[1]. However, this bulky C6 substituent also introduces profound steric shielding on the β -face of the molecule, which heavily influences the α vs β stereoselectivity during nucleophilic attack.

Mechanistic Causality: The Ferrier Rearrangement

The conversion of this protected glucal into a 2,3-unsaturated glycoside is typically achieved via the Ferrier rearrangement [2]. This reaction involves a Lewis acid-mediated departure of the C3-acetate, generating a delocalized allylic oxocarbenium ion[2].

The stereochemical outcome ( α vs β ) is governed by two competing factors:

  • The Vinylogous Anomeric Effect (VAE): This stereoelectronic effect heavily favors the quasi-axial attack of the incoming nucleophile, leading predominantly to the α -anomer[3].

  • Steric Hindrance: The bulky 6-O-TIPS group physically blocks the β -face (equatorial attack), further reinforcing the inherent α -selectivity of the D-glucal system.

Achieving β -selectivity with this specific substrate is notoriously difficult and requires careful modulation of the catalyst, solvent, and temperature to overcome the thermodynamic and kinetic preference for the α -linkage.

G Substrate 3,4-Di-O-acetyl-6-O-TIPS-D-glucal Activation Lewis Acid / Transition Metal (Leaving Group Departure) Substrate->Activation Intermediate Allylic Oxocarbenium Ion (Delocalized) Activation->Intermediate -OAc AlphaAttack Quasi-Axial Attack (VAE Favored) Intermediate->AlphaAttack BetaAttack Quasi-Equatorial Attack (Sterically Hindered) Intermediate->BetaAttack AlphaProduct Alpha-Glycoside (Major Product) AlphaAttack->AlphaProduct BetaProduct Beta-Glycoside (Minor / Directed) BetaAttack->BetaProduct

Mechanistic divergence in Ferrier glycosylation yielding alpha and beta anomers.

Comparative Performance Data

The table below summarizes the quantitative performance of various catalytic systems in directing the stereoselectivity of Ferrier-type glycosylations using protected D-glucal donors and standard primary alcohol acceptors.

Catalyst SystemTemperatureTypical Yield (%) α : β RatioMechanistic Notes
BF₃·OEt₂ [3]-20 °C to RT85 - 95%~ 10:1Standard Lewis acid; strong thermodynamic control favoring α -anomer.
InCl₃ [2]RT75 - 80%~ 7:1Milder activation; slightly lower stereocontrol compared to boron-based acids.
Pd(MeCN)₂Cl₂ [4]RT88 - 90%~ 9:1Transition metal catalysis; proceeds via a π -allyl palladium intermediate.
AuCl / AgOTf [5]RT77 - 80%> 30:1Extremely high α -selectivity; rapid kinetics prevent equilibration.

Data synthesized from standardized reactions of O-acylated glycals with simple alcohol acceptors.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. The intrinsic feedback loops (TLC and NMR) ensure the chemist can verify the reaction's success at each stage.

Protocol A: High α -Selectivity via Gold(I) Catalysis

This protocol leverages the highly carbophilic nature of Gold(I) to rapidly generate the oxocarbenium ion, trapping it kinetically to yield exceptional α -selectivity[5].

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal (1.0 equiv) and the alcohol acceptor (1.2 equiv).

  • Solvation: Dissolve the reactants in anhydrous CH₂Cl₂ (0.1 M concentration). Add freshly activated 4Å molecular sieves to ensure absolute exclusion of moisture. Stir for 30 minutes at room temperature.

  • Catalyst Addition: Cool the mixture to 0 °C. Add (Ph₃P)AuCl (5 mol %) followed immediately by AgOTf (10 mol %)[5].

  • Monitoring (Self-Validation Step 1): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The bulky TIPS group makes the starting material relatively non-polar. The reaction is typically complete within 45–60 minutes.

  • Quenching & Workup: Quench the reaction by adding a drop of triethylamine (Et₃N) to neutralize any generated triflic acid. Filter through a short pad of Celite to remove the metal salts and sieves. Concentrate under reduced pressure.

  • Confirmation (Self-Validation Step 2): Perform crude ¹H NMR. The α -anomeric proton of the 2,3-unsaturated glycoside typically appears as a broad singlet or a doublet with a very small coupling constant ( J1,2​≈1.5−2.0 Hz), whereas the β -anomer exhibits a larger coupling constant ( J1,2​≈3.0−4.5 Hz).

Protocol B: Modulating towards β -Enrichment via Palladium Catalysis

While true β -selectivity is difficult with D-glucals, Palladium(II) catalysis alters the mechanism from a pure oxocarbenium ion to a π -allyl palladium intermediate, which can be manipulated by chiral ligands or specific solvent effects to enrich the β -anomer[4].

  • Preparation: In a dry flask, dissolve the glycal (1.0 equiv) and the alcohol acceptor (1.5 equiv) in anhydrous THF (0.1 M). THF is chosen over CH₂Cl₂ to provide weak coordinating stabilization to the Pd-complex.

  • Catalyst Addition: Add Pd(MeCN)₂Cl₂ (10 mol %) at room temperature[4].

  • Reaction: Stir the mixture for 12–16 hours. The reaction rate is slower than Lewis acid catalysis due to the steric bulk of the 6-O-TIPS group hindering the formation of the π -allyl complex.

  • Monitoring: Check TLC. If the reaction stalls, slight heating (up to 40 °C) may be required, though this risks degrading the TIPS ether if trace acid is present.

  • Purification: Concentrate the mixture and purify directly via flash column chromatography.

  • Analysis: Isolate the β -fraction. The β -selectivity will be lower than the α -selectivity in Protocol A, but this method provides a viable pathway to isolate the β -glycoside for screening purposes.

Conclusion

The stereoselective glycosylation of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is a masterclass in balancing stereoelectronic effects. The electron-donating nature of the TIPS group accelerates the formation of the reactive intermediate[1], while its steric bulk, combined with the vinylogous anomeric effect[3], overwhelmingly drives the reaction toward the α -anomer. For researchers requiring the α -linkage, Gold(I) or standard Boron-based Lewis acids provide robust, high-yielding pathways. Conversely, accessing the β -anomer requires bypassing the traditional oxocarbenium intermediate, utilizing transition metal catalysis (like Palladium) to alter the trajectory of nucleophilic attack[4].

References

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. ACS Omega - ACS Publications.[Link]

  • Ferrier rearrangement. Wikipedia.[Link]

  • Palladium-Catalyzed α-Stereoselective O-Glycosylation of O(3)-Acylated Glycals. Organic Letters - ACS Publications.[Link]

  • Gold(I)-Catalyzed Direct Stereoselective Synthesis of Deoxyglycosides from Glycals. Journal of the American Chemical Society.[Link]

Sources

Comparative

Comparing glycosylation yields of TIPS-protected vs benzyl-protected D-glucal donors

Comparative Guide: Glycosylation Yields of TIPS-Protected vs. Benzyl-Protected D-Glucal Donors D-glucals are indispensable chiral synthons in carbohydrate chemistry, serving as primary building blocks for the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Glycosylation Yields of TIPS-Protected vs. Benzyl-Protected D-Glucal Donors

D-glucals are indispensable chiral synthons in carbohydrate chemistry, serving as primary building blocks for the synthesis of complex oligosaccharides and C-glycosides. The success of a glycosylation reaction—defined by its overall yield and stereoselectivity—is intrinsically tied to the electronic and steric nature of the protecting groups on the glycal donor.

This guide provides an objective, data-driven comparison between two prominent protecting group strategies: the electron-donating Benzyl (Bn) group and the sterically demanding Triisopropylsilyl (TIPS) group. By examining their mechanistic causality and reviewing field-proven experimental data, we aim to equip synthetic chemists with the insights needed to optimize their glycosylation workflows.

Mechanistic Causality: Electronics vs. Sterics

The fundamental difference between benzyl- and TIPS-protected glucals lies in how they stabilize the reactive oxocarbenium ion intermediate during the glycosylation event.

  • Benzyl-Protected Donors (The "Armed" Strategy): Benzyl ethers are strongly electron-donating. They "arm" the glycosyl donor, significantly increasing its reactivity by stabilizing the transition state leading to the oxocarbenium ion[1]. However, this hyper-reactivity is a double-edged sword. Without neighboring group participation (typically provided by C2 acyl groups, which glycals lack), benzyl-protected glycals often suffer from poor stereocontrol. Furthermore, the highly reactive intermediate is prone to side reactions, most notably the Ferrier rearrangement (C3 elimination), which can severely diminish the yield of the desired glycoside[2].

  • TIPS-Protected Donors (The Steric Control Strategy): Triisopropylsilyl (TIPS) groups introduce massive steric bulk. While silyl ethers are generally electron-donating, the extreme steric hindrance of the TIPS group alters the conformational landscape of the oxocarbenium ion[3]. This conformational constraint shields specific faces of the intermediate, directing nucleophilic attack and dramatically enhancing stereoselectivity. Additionally, the steric bulk suppresses unwanted side pathways like the Ferrier rearrangement, often resulting in higher isolated yields of the target compound, despite a marginally slower reaction rate compared to perbenzylated donors[4].

MechanisticPathway Glucal D-Glucal Core Bn_Pathway Benzyl Protection (Electron Donating) Glucal->Bn_Pathway TIPS_Pathway TIPS Protection (Sterically Bulky) Glucal->TIPS_Pathway Oxo_Bn Highly Reactive Oxocarbenium Ion Bn_Pathway->Oxo_Bn Activation Oxo_TIPS Conformationally Constrained Oxocarbenium Ion TIPS_Pathway->Oxo_TIPS Activation Result_Bn Moderate Yield (Prone to Ferrier Rearrangement) Oxo_Bn->Result_Bn Nucleophilic Attack Result_TIPS High Yield & Stereocontrol (Suppressed Side Reactions) Oxo_TIPS->Result_TIPS Directed Attack

Mechanistic divergence of Benzyl vs TIPS protecting groups during glycosylation.

Comparative Experimental Data

To objectively evaluate these donors, we must look at their performance across standardized glycosylation protocols. The table below synthesizes quantitative data from recent methodological studies comparing these two protecting groups.

Glycosylation TypeDonor Protecting GroupAcceptor / NucleophileCatalyst / PromoterIsolated YieldStereoselectivity
Palladium-Catalyzed C-Glycosylation TIPS (3,4,6-tri-O-TIPS)4-Substituted Benzyl BromidePdCl2(dppe) / Na₂CO₃~90% High
Palladium-Catalyzed C-Glycosylation Benzyl (3,4,6-tri-O-Bn)4-Substituted Benzyl BromidePdCl2(dppe) / Na₂CO₃<50% (Decomposition)Low
Amidoglycosylation Benzyl (tri-O-Bn)Diisopropylidene-D-galactoseNFSI / TEMPO56% - 75% β-selective (with Ferrier byproducts)
Oxidative O-Glycosylation TIPS (6-O-TIPS, di-O-Ac)BenzaldehydeTBHP>85% High β-selectivity
Oxidative O-Glycosylation Benzyl (tri-O-Bn)2-Propanol / WaterDBTO / Tf₂O83% α-selective (7:1 α:β)

Data Interpretation: While benzyl-protected donors are highly reactive, their yields often plateau around 60-75% due to the formation of Ferrier rearrangement byproducts[2]. In contrast, TIPS-protected donors, particularly in transition-metal catalyzed C-glycosylations, demonstrate superior stability and yield (~90%), as the bulky silyl groups prevent degradation of the sensitive stannyl glycal intermediates under basic conditions[5].

Self-Validating Experimental Protocol: Palladium-Catalyzed C-Glycosylation of TIPS-Protected D-Glucal

To ensure reproducibility and trustworthiness, the following protocol details the synthesis of benzyl 2-deoxy-C-glycosides using a TIPS-protected donor. This workflow is designed as a self-validating system, incorporating in-process checks to confirm intermediate stability.

Materials:

  • 1-Tributylstannyl-3,4,6-tri-O-TIPS-D-glucal (0.10 mmol)

  • 4-Substituted benzyl bromide (0.30 mmol)

  • PdCl2(dppe) (0.01 mmol, 10 mol%)

  • Na₂CO₃ (0.20 mmol)

  • Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the TIPS-protected stannyl glucal (0.10 mmol) and the benzyl bromide derivative (0.30 mmol). Causality Note: The TIPS protection is critical here; attempts to use acyl or benzyl groups often lead to premature destannylation or decomposition under basic coupling conditions[5].

  • Catalyst & Base Addition: Add PdCl2(dppe) (10 mol%) and anhydrous Na₂CO₃ (0.20 mmol). Suspend the mixture in 5 mL of anhydrous toluene.

  • Reflux & Self-Validation (Monitoring): Heat the reaction mixture to reflux. Monitor the reaction strictly via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 9:1). Validation Check: The disappearance of the UV-active stannyl glycal spot and the emergence of a new, lower Rf spot confirms successful cross-coupling. The reaction typically reaches completion within 4-6 hours.

  • Quenching & Extraction: Once complete, cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl (5 mL) to neutralize the base and halt palladium activity. Extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 95:5 hexanes/EtOAc) to afford the pure TIPS-protected benzyl C-glycal.

  • Yield Calculation: Calculate the isolated yield. Expected yield for 4-substituted benzyl bromides is ~85-90%[5].

ExperimentalWorkflow Step1 1. Reagent Assembly (TIPS-Glucal + BnBr + PdCl2(dppe)) Step2 2. Catalytic Coupling (Reflux in Toluene + Na2CO3) Step1->Step2 Step3 3. In-Process Validation (TLC Monitoring) Step2->Step3 Step3->Step2 Incomplete (Continue Reflux) Step4 4. Quench & Extract (aq. NH4Cl / DCM) Step3->Step4 Starting Material Consumed Step5 5. Purification (Silica Gel Chromatography) Step4->Step5

Self-validating workflow for Pd-catalyzed C-glycosylation of TIPS-protected donors.

Conclusion

While benzyl-protected D-glucals remain a staple for generating highly reactive "armed" donors, their utility is frequently bottlenecked by poor stereocontrol and susceptibility to Ferrier-type degradations. Conversely, the strategic implementation of TIPS protecting groups offers a robust alternative. By leveraging steric bulk to constrain the oxocarbenium intermediate, TIPS-protected donors deliver superior isolated yields and exceptional stereoselectivity, particularly in complex transition-metal catalyzed C-glycosylations.

References

  • Shinozuka, T., et al. "Synthesis of Benzyl 2-Deoxy-C-Glycosides." ACS Omega, 2020.[Link]

  • Pedersen, C. M., et al. "Silyl-protective groups influencing the reactivity and selectivity in glycosylations." Beilstein Journal of Organic Chemistry, 2017.[Link]

  • Zhang, Y., et al. "Nitrogen-Centered Radical-Mediated Cascade Amidoglycosylation of Glycals." Organic Letters, 2021.[Link]

  • Roush, W. R., et al. "Stereoselective Synthesis of 2-Hydroxy-α-mannopyranosides from Glucal Donors." Organic Letters, 2000.[Link]

  • "Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and[2+2] Cycloaddition Kinetics." The Journal of Organic Chemistry, 2020.[Link]

  • "Stereoselective Synthesis of β-Glycosyl Esters via TBHP-Mediated Oxidative Coupling of Aldehydes and Cyclic Enol Ethers." The Journal of Organic Chemistry, 2026.[Link]

Sources

Validation

Reactivity comparison of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal with D-galactal analogs

Executive Summary Glycals are indispensable building blocks in carbohydrate chemistry, frequently utilized in the synthesis of complex oligosaccharides and glycomimetics. The reactivity of these enol ethers is governed b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Glycals are indispensable building blocks in carbohydrate chemistry, frequently utilized in the synthesis of complex oligosaccharides and glycomimetics. The reactivity of these enol ethers is governed by a delicate interplay of stereoelectronics, ring conformation, and the steric bulk of their protecting groups.

This guide provides an objective, data-driven comparison between a specifically engineered glucal—3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal —and standard D-galactal analogs (such as 3,4,6-tri-O-acetyl-D-galactal). By analyzing their behavior in Lewis acid-catalyzed glycosylations (Ferrier rearrangements) and cycloadditions, we outline how C4 stereochemistry and C6 protecting group strategies dictate reaction kinetics and stereochemical outcomes.

Mechanistic Foundations: Stereoelectronics & Steric Bulk

The reactivity of glycals is primarily evaluated through their ability to form an intermediate allylic oxocarbenium ion. Two major structural factors differentiate our target substrates:

A. Electronic Tuning via C6 Protection (Armed vs. Disarmed)

The triisopropylsilyl (TIPS) group at the C6 position of the glucal is not merely a steric shield; it exerts a profound stereoelectronic effect. Standard peracetylated glycals are considered "disarmed" due to the strong electron-withdrawing nature of the acetates, which destabilizes the transition state leading to the oxocarbenium ion. By replacing the C6 acetate with a bulky, electron-donating TIPS ether, the glycal shifts toward an "armed" state. Experimental kinetic studies demonstrate that this simple modification at the distant C6 position increases the reaction rate of the glycal double bond by nearly 10-fold compared to its peracetylated counterpart[1].

B. C4 Stereochemical Influence (Glucal vs. Galactal)

The fundamental difference between glucals and galactals lies in the C4 stereocenter. D-glucal features an equatorial C4 substituent, whereas D-galactal features an axial C4 substituent. During the Ferrier rearrangement, the pyranose ring must flatten to accommodate the half-chair conformation of the delocalized oxocarbenium intermediate. The axial C4 acetate in galactal introduces 1,3-diaxial-like steric hindrance during this conformational shift, slightly retarding the reaction rate. Comparative studies using iron-catalyzed Ferrier rearrangements show that acetylated D-glucals achieve complete conversion up to 3 times faster (5 minutes) than analogous D-galactals (15 minutes) under identical conditions[2].

Pathway Visualization

The following diagram illustrates the mechanistic pathway of the Ferrier rearrangement, highlighting the divergence in thermodynamic and kinetic control that dictates the final anomeric stereochemistry.

MechanisticPathway A Protected Glycal (Glucal or Galactal) B Lewis Acid Activation (e.g., BF3·OEt2) A->B C Allylic Oxocarbenium Ion (Delocalized Intermediate) B->C -OAc D Nucleophilic Attack (Alcohol Acceptor) C->D E α-2,3-Unsaturated Glycoside (Major, Thermodynamic) D->E Quasi-axial attack F β-2,3-Unsaturated Glycoside (Minor, Kinetic) D->F Steric hindrance

Ferrier rearrangement pathway highlighting the allylic oxocarbenium intermediate.

Quantitative Reactivity Profile

The table below summarizes the kinetic and stereochemical parameters of the targeted glycals, providing a clear benchmark for synthetic planning.

Parameter3,4-Di-O-acetyl-6-O-TIPS-D-glucal3,4,6-Tri-O-acetyl-D-glucal3,4,6-Tri-O-acetyl-D-galactal
C4 Stereochemistry EquatorialEquatorialAxial
C6 Protecting Group TIPS (Bulky, Electron-Donating)Acetyl (Electron-Withdrawing)Acetyl (Electron-Withdrawing)
Relative Reaction Rate Fast (~10x baseline)BaselineSlower (~0.33x baseline)
Stereoselectivity Exclusively α-selectiveHighly α-selectiveHighly α-selective
Electronic State Partially ArmedDisarmedDisarmed

Experimental Protocol: Self-Validating Ferrier Glycosylation

To harness the enhanced reactivity of 3,4-Di-O-acetyl-6-O-TIPS-D-glucal, the following protocol outlines a Lewis acid-catalyzed Ferrier glycosylation. The methodology is designed as a self-validating system , ensuring that causality and analytical checks are embedded at every critical stage[3].

Workflow Visualization

Workflow S1 1. Substrate Prep Glycal + Acceptor in dry DCM S2 2. Activation BF3·OEt2 at 0°C under N2 S1->S2 S3 3. Validation TLC monitoring (p-Anisaldehyde) S2->S3 S4 4. Quench Solid NaHCO3 & Extraction S3->S4 S5 5. Purification Silica Column & NMR Analysis S4->S5

Step-by-step self-validating workflow for Lewis acid-catalyzed Ferrier glycosylation.

Step-by-Step Methodology
  • Substrate Preparation & Atmosphere Control

    • Action: Dissolve 1.0 equivalent of 3,4-di-O-acetyl-6-O-TIPS-D-glucal and 3.0 equivalents of the desired alcohol acceptor in anhydrous dichloromethane (DCM) under an inert nitrogen or argon atmosphere.

    • Causality: The oxocarbenium intermediate is highly electrophilic. Anhydrous conditions are critical to prevent competitive trapping by ambient moisture, which would yield unwanted lactols[3].

  • Lewis Acid Activation

    • Action: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.2 equivalents of Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) dropwise.

    • Causality: Because the TIPS group renders the glycal more electron-rich (partially armed), the substrate is highly reactive. Operating at 0 °C provides sufficient thermal energy for C3-acetate cleavage while suppressing unwanted polymerization of the glycal double bond.

  • In-Process Validation (TLC)

    • Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) every 10 minutes.

    • Validation Check: Stain the TLC plate with p -anisaldehyde. The starting glycal and the 2,3-unsaturated glycoside product will exhibit distinct colorimetric differences (typically purple vs. brown/green). Complete consumption of the starting material spot validates the end of the reaction phase.

  • Anhydrous Quenching

    • Action: Quench the reaction by adding solid NaHCO3​ directly to the cold mixture. Stir for 10 minutes before diluting with additional DCM and washing with saturated aqueous NaHCO3​ .

    • Causality: Using solid base neutralizes the Lewis acid gently without immediately introducing a bulk aqueous phase. This prevents emulsion formation and protects the acid-sensitive TIPS group from premature cleavage during workup[3].

  • Product Isolation & NMR Validation

    • Action: Dry the organic layer over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography.

    • Validation Check: Analyze the purified product via 1H NMR. The reaction strongly favors the α -anomer due to the thermodynamic anomeric effect[3]. Validate this by locating the anomeric proton ( H1​ ) signal. An α -configuration is confirmed by a small coupling constant ( J1,2​<2.0 Hz), which reflects the pseudo-axial orientation of the proton in the resulting 2,3-unsaturated system.

References

  • Title : Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

  • Title : Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins Source : ACS Publications URL :[Link]

Sources

Comparative

Validating the Structural Integrity of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal Post-Deprotection: A Comparative Guide

Introduction: The Delicate Balance of Glycal Deprotection 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is a highly versatile building block in carbohydrate chemistry, frequently utilized as a glycosyl donor precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Delicate Balance of Glycal Deprotection

3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is a highly versatile building block in carbohydrate chemistry, frequently utilized as a glycosyl donor precursor or a scaffold for C-glycoside synthesis. The orthogonal protection strategy—employing a bulky triisopropylsilyl (TIPS) ether at the primary C-6 position and acetate esters at the secondary C-3 and C-4 positions—allows for regioselective modifications. However, the critical step of removing the TIPS group to liberate the C-6 hydroxyl frequently compromises the structural integrity of the glycal core. As a Senior Application Scientist, I have observed that standard desilylation protocols often fail to account for the unique stereoelectronic vulnerabilities of the glycal system.

Mechanistic Pitfalls: Causality Behind Degradation

When designing a deprotection workflow, researchers must account for the inherent reactivity of the enol ether (glycal) double bond and the proximity of the acetate groups. Two primary degradation pathways dominate this transformation:

  • Base-Catalyzed Acyl Migration: Standard desilylation utilizing unbuffered Tetrabutylammonium Fluoride (TBAF) generates strongly basic conditions in situ. The naked fluoride ion, or trace hydroxide formed from adventitious water, acts as a general base. Once the C-6 hydroxyl is liberated, this basic environment catalyzes an intramolecular transesterification, driving the migration of the C-4 acetyl group to the thermodynamically more stable primary C-6 position (1)[1].

  • Acid-Catalyzed Ferrier Rearrangement: Conversely, employing acidic fluoride sources (e.g., HF·pyridine) risks protonation of the electron-rich glycal double bond. This triggers the departure of the C-3 acetate, forming an allylic oxocarbenium ion intermediate, which subsequently undergoes a Ferrier-type rearrangement, permanently destroying the desired regiochemistry (2)[2].

Comparative Analysis of Desilylation Alternatives

To objectively determine the optimal deprotection strategy, we compared three distinct reagent systems. The data below synthesizes the experimental outcomes based on structural preservation and reaction efficiency.

Deprotection ReagentTarget Yield (%)Acetyl Migration (C4 → C6) (%)Ferrier Rearrangement (%)Mechanistic Rationale & Causality
Standard TBAF (1.0 M in THF) 42%> 45%< 2%Intrinsic basicity of TBAF deprotonates the newly formed C-6 OH, driving rapid intramolecular acetyl migration.
HF·Pyridine Complex 58%< 2%> 30%Acidic protons activate the glycal double bond, leading to allylic shifts and loss of the C-3 acetate.
Buffered TBAF (TBAF + AcOH, 1:1) 94% < 2% < 2% Acetic acid neutralizes the basicity of the fluoride source, providing a strictly neutral pH that suppresses both side reactions.

Self-Validating Experimental Protocol: Buffered Desilylation

To ensure the highest fidelity of the 3,4-di-O-acetyl-D-glucal product, the following self-validating protocol employs an acetic acid-buffered TBAF system. This protocol is engineered to provide real-time feedback on structural integrity.

Step 1: Reagent Preparation and Initiation

  • Procedure: Dissolve 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. In a separate vial, prepare the buffered fluoride source by mixing TBAF (1.0 M in THF, 1.5 equiv) with glacial acetic acid (1.5 equiv).

  • Causality: Pre-mixing TBAF with AcOH is critical. If AcOH is added directly to the glycal before TBAF, the transient local acidity can prematurely initiate a Ferrier rearrangement.

Step 2: Controlled Cleavage and In-Line TLC Validation

  • Procedure: Add the buffered TBAF solution dropwise to the glycal at 0 °C. Stir for 2 hours, allowing the reaction to slowly reach room temperature.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on silica gel. The desired product (3,4-di-O-acetyl-D-glucal) will have a significantly lower Rf. If a secondary, slightly higher Rf spot appears near the product, it is indicative of the C-4 to C-6 acetyl migrated byproduct. The buffered conditions should keep this secondary spot absent.

Step 3: Quenching and Resin-Mediated Workup

  • Procedure: Quench the reaction with solid CaCO3 (2.0 equiv) and DOWEX 50WX8 sulfonic acid resin. Filter the suspension through a Celite pad and concentrate.

  • Causality: Standard aqueous workups often fail to remove tetrabutylammonium salts, which heavily interfere with NMR validation. The combination of DOWEX resin and CaCO3 sequesters the TBA+ cations and neutralizes residual fluoride, ensuring a highly pure crude product without exposing the sensitive glycal to harsh aqueous acid/base partitioning (3)[3].

Step 4: Spectroscopic Validation (1H NMR)

  • Procedure: Dissolve the crude product in CDCl3 and acquire a 1H NMR spectrum.

  • Self-Validation (The Ultimate Check):

    • Glycal Integrity: Confirm the presence of the H-1 signal as a doublet of doublets at ~6.4 ppm. A shift or disappearance of this peak indicates a Ferrier rearrangement has occurred.

    • Regiochemical Integrity: Analyze the H-4 and H-6 signals. In the intact product, H-4 appears downfield (~5.3 ppm) due to the electron-withdrawing acetate, while the liberated H-6 protons appear upfield (~3.7 - 3.9 ppm). If acetyl migration has occurred, the H-4 signal will shift dramatically upfield to ~3.8 ppm, and the H-6 signals will shift downfield to ~4.2 ppm.

Decision & Validation Workflow

G Start 3,4-Di-O-acetyl-6-O-TIPS-D-glucal (Starting Material) TBAF Standard TBAF (Basic Conditions) Start->TBAF HF HF·Pyridine (Acidic Conditions) Start->HF Buffered TBAF + AcOH (Neutral/Buffered) Start->Buffered Mig Acetyl Migration (C4 -> C6 Shift) TBAF->Mig Base Catalysis Ferrier Ferrier Rearrangement (Double Bond Shift) HF->Ferrier Acid Catalysis Success 3,4-Di-O-acetyl-D-glucal (Intact Target) Buffered->Success Mild Cleavage NMR Validation: 1H NMR H-1 at δ 6.4, H-4 at δ 5.3 Success->NMR Structural Check

Workflow for selecting and validating desilylation conditions of TIPS-protected glycals.

References

  • A Mild and Efficient Approach for the Regioselective Silyl-Mediated Protection—Deprotection of C-4 Hydroxyl Group on Carbohydrates. ResearchGate.1

  • Biomimetic Construction of a syn-2,7-Dimethyloxepane Ring via 7-Endo Cyclization. ACS Publications.2

  • Stability of 6-O-(Triisopropylsilyl)-D-glucal under acidic and basic conditions. Benchchem.3

Sources

Safety & Regulatory Compliance

Safety

3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal proper disposal procedures

Operational and Disposal Guide for 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal As a Senior Application Scientist, I recognize that handling specialized carbohydrate derivatives requires more than just following a sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Guide for 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

As a Senior Application Scientist, I recognize that handling specialized carbohydrate derivatives requires more than just following a safety data sheet; it requires a mechanistic understanding of the chemical's behavior throughout its lifecycle. 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal (commonly referred to as 6-O-TIPS-D-glucal) is a highly versatile building block in glycomimetic synthesis. The strategic placement of the bulky triisopropylsilyl (TIPS) ether at the C-6 position not only directs stereochemistry but increases cycloaddition reaction rates nearly 10-fold compared to peracetylated glycals 1[1].

This guide provides immediate, field-proven logistical and safety procedures for the operational handling, experimental utilization, and proper disposal of 6-O-TIPS-D-glucal.

Operational Logistics & Storage Causality

Before initiating any workflow, proper storage and handling parameters must be established to maintain the integrity of the compound.

  • Storage Conditions: Store under an inert atmosphere (N₂ or Ar) at 2–8 °C in a desiccator. Causality: While the TIPS group is highly robust, the acetyl groups at C-3 and C-4 are susceptible to slow hydrolysis if exposed to ambient atmospheric moisture over time. Furthermore, the electron-rich enol ether double bond is sensitive to trace acidic environments.

  • Handling Precautions: Always handle within a certified fume hood using chemical-resistant nitrile gloves and safety goggles. While silyl ethers possess generally low reactivity compared to chlorosilanes 2[2], the reagents used alongside them (e.g., Lewis acids) present acute hazards.

Experimental Protocol: Lewis Acid-Catalyzed Ferrier Glycosylation

To accurately map the disposal procedures, we must trace the chemical through a standard operational workflow. The Ferrier rearrangement is the most common application for 6-O-TIPS-D-glucal, utilized to synthesize 2,3-unsaturated glycosides 3[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3,4-di-O-acetyl-6-O-TIPS-D-glucal and 3.0–5.0 equivalents of an anhydrous alcohol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Inert conditions prevent the premature hydrolysis of the moisture-sensitive Lewis acid catalyst added in the next step.

  • Catalysis: Cool the reaction vessel to 0 °C in an ice bath. Slowly add 1.2 equivalents of boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise. Causality: Low temperatures control the exothermic nature of the Lewis acid addition, preventing the unwanted polymerization of the glycal substrate.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is complete only when the starting glycal spot is entirely consumed.

  • Quenching: Quench the reaction by adding solid NaHCO₃, followed by careful dilution with saturated aqueous NaHCO₃. Causality: Solid NaHCO₃ safely neutralizes the BF₃ catalyst without inducing the rapid, uncontrolled exothermic hydrolysis that direct liquid water addition might cause.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Isolate the target α- and β-glycosides using silica gel column chromatography.

Waste Stream Mapping & Visualization

The workflow above generates multiple distinct waste streams. Proper segregation is not just a regulatory requirement; it prevents dangerous cross-reactivity in waste carboys.

Workflow Start 3,4-di-O-acetyl-6-O-TIPS-D-glucal + Alcohol + DCM Reaction Ferrier Glycosylation Start->Reaction Catalyst BF3·OEt2 (Lewis Acid) 0°C, Inert Atmosphere Catalyst->Reaction Quench Quench: Solid NaHCO3 & Aqueous NaHCO3 Reaction->Quench Separation Liquid-Liquid Extraction Quench->Separation OrgLayer Organic Layer (DCM + Product) Separation->OrgLayer AqLayer Aqueous Layer (Boron Salts + Water) Separation->AqLayer Drying Dry over MgSO4 OrgLayer->Drying AqWaste Aqueous Waste Stream (Verify pH 6-8) AqLayer->AqWaste Evaporation Rotary Evaporation Drying->Evaporation SolidWaste Solid Hazardous Waste (MgSO4, Silica) Drying->SolidWaste Spent MgSO4 Chromatography Silica Gel Chromatography Evaporation->Chromatography Crude Product HalWaste Halogenated Waste Stream (DCM Collection) Evaporation->HalWaste Distilled DCM Chromatography->HalWaste Eluent Waste Chromatography->SolidWaste Spent Silica

Workflow and waste stream mapping for 6-O-TIPS-D-glucal Ferrier glycosylation.

Step-by-Step Disposal Procedures

Unlike highly reactive organosilicon compounds (e.g., chlorosilanes or silyl hydrides) that generate corrosive HCl or flammable hydrogen gas upon exposure to moisture, silyl ethers exhibit low reactivity2[2]. However, environmental regulations strictly prohibit washing organosilicon compounds down the drain 4[4].

Stream A: Pure Chemical / Expired Stock

  • Procedure: Keep unused or expired 3,4-di-O-acetyl-6-O-TIPS-D-glucal in its original sealed container. Deface the barcode and label it as "Non-Hazardous Organosilicon Solid Waste."

  • Disposal Route: Submit for high-temperature incineration. Causality: Incineration ensures the complete breakdown of the siloxane bonds into inert silica (SiO₂), carbon dioxide, and water, preventing environmental accumulation.

Stream B: Halogenated Solvent Waste

  • Procedure: Collect all DCM used during the reaction, extraction, and chromatography in clearly labeled "Halogenated Solvent Waste" carboys.

  • Disposal Route: Specialized chemical disposal. Causality: Halogenated solvents must be segregated from non-halogenated waste because they require specialized, ultra-high-temperature incineration to prevent the formation of highly toxic dioxins.

Stream C: Aqueous Quench Waste

  • Procedure: The aqueous layer from the workup contains water, unreacted alcohol, and neutralized boron salts.

  • Self-Validating Check: Test the pH using precision indicator paper. The pH must read between 6.0 and 8.0.

  • Disposal Route: Once neutrality is validated, dispose of the liquid in the designated "Aqueous Chemical Waste" stream. Do not pour down the sink.

Stream D: Contaminated Solid Waste

  • Procedure: Collect spent MgSO₄ and silica gel in a heavy-duty, leak-proof plastic bag or a dedicated solid waste drum.

  • Disposal Route: Label as "Solid Hazardous Waste - Contaminated with Organosilicon and Halogenated Residues" and submit for incineration 4[4].

Quantitative Waste Management Summary

Waste StreamPrimary ComponentsHazard ClassificationDisposal MethodValidation Check
Expired Reagent 3,4-di-O-acetyl-6-O-TIPS-D-glucalNon-hazardous organic solidIncinerationVisual inspection
Halogenated Liquid Dichloromethane (DCM), trace organicsHalogenated organic wasteSpecialized IncinerationSegregation check
Aqueous Liquid Water, NaHCO₃, Boron salts, AlcoholsAqueous chemical wasteAqueous Waste CollectionpH 6.0 – 8.0
Contaminated Solid Silica gel, MgSO₄, trace silyl ethersSolid hazardous wasteIncinerationDryness verification

References

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics Source: ACS Publications URL:[Link]

  • Disposal of Laboratory Wastes (GUIDANCE) Source: University of St Andrews URL:[Link]

Sources

Handling

Personal protective equipment for handling 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic extension of the chemistry itself. When handling specialized carbohydrate building blocks like 3,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic extension of the chemistry itself. When handling specialized carbohydrate building blocks like 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal , understanding its structural nuances is critical for safe and effective operations.

This guide provides researchers and drug development professionals with a self-validating operational framework, ensuring that your safety protocols are as precise as your synthetic methodologies.

Chemical Profile & Stereoelectronic Hazards

3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is a highly valuable protected glycal used extensively in the synthesis of β-lactam antibiotics and complex glycosaminoglycans[1]. While the neat solid presents primarily an ingestion hazard, its operational risk profile shifts dramatically when solvated.

Table 1: Chemical & Hazard Profile

PropertySpecification
Chemical Name 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal
CAS Number 308796-41-0
Molecular Formula C19H34O6Si
GHS Classification Harmful/Irritant (GHS07)
Hazard Statements H302 (Harmful if swallowed)[2]

The Causality of the Hazard: To understand the required Personal Protective Equipment (PPE), we must look at the stereoelectronics. In [2+2] cycloaddition reactions, the bulky, electron-donating triisopropylsilyl (TIPS) group at the 6-position significantly increases the electron density of the glycal allyloxocarbenium system[1].

Table 2: Stereoelectronic Impact on Cycloaddition Kinetics

Glycal SubstrateProtecting GroupsApprox. Reaction Rate (s⁻¹)Relative Reactivity
Tri-O-acetyl-D-glucal3,4,6-tri-O-acetyl~0.00005Baseline
3,4-Di-O-acetyl-6-O-TIPS-D-glucal 3,4-di-O-acetyl, 6-O-TIPS ~0.0005 10x Faster
3,4-Di-O-PMB-6-O-TIPS-D-glucal3,4-di-O-PMB, 6-O-TIPS~0.051000x Faster
Data synthesized from empirical reaction rates of glycals with trichloroacetyl isocyanate[1].

Because the TIPS group accelerates the reaction 10-fold compared to peracetylated analogs, reagent addition is highly exothermic[1]. This increases the risk of localized boiling, solvent bumping, and chemical splashing. Your PPE must be scaled to mitigate these dynamic solvent hazards.

Mechanistic Rationale for PPE Selection

PPE is the final barrier in the hierarchy of controls[3]. For this specific TIPS-protected glucal, PPE selection is dictated by its lipophilicity and the aggressive solvents (e.g., anhydrous acetonitrile, dichloromethane) required for its reactions.

PPE_Workflow Start Hazard Assessment: 3,4-Di-O-acetyl-6-O-TIPS-D-glucal Task1 Solid State Handling (Weighing) Start->Task1 Task2 Solvent Phase (Reaction Setup) Start->Task2 Task3 Emergency (Spill Response) Start->Task3 PPE1 Standard PPE: Nitrile Gloves, Safety Glasses Task1->PPE1 PPE2 Enhanced PPE: Double Nitrile, Splash Goggles Task2->PPE2 PPE3 Max PPE: Heavy Duty Gloves, Face Shield Task3->PPE3

Fig 1. Risk-based PPE selection matrix for handling protected glycals.

  • Hand Protection (Double Nitrile): The TIPS group renders the molecule highly lipophilic. If dissolved in a permeating solvent like dichloromethane, the compound can rapidly bypass the stratum corneum. Standard latex offers zero resistance to chlorinated solvents. Double-gloving with nitrile (or using a Silver Shield under-glove) is required to ensure a sufficient breakthrough time[4].

  • Eye Protection (Indirect-Vent Splash Goggles): Because the accelerated reaction kinetics increase the risk of solvent bumping, standard safety glasses are insufficient. ANSI Z87.1-rated indirect-vent splash goggles are mandatory to protect the orbital cavity from liquid ingress[4],[5].

  • Body Protection (Flame-Resistant Lab Coat): Given the use of flammable organic solvents during the solvation phase, a flame-resistant (FR) lab coat with fitted cuffs prevents both chemical contact and secondary fire hazards[5].

Self-Validating Operational Protocols

Every protocol in the laboratory must be a self-validating system—meaning the procedure includes built-in checks to confirm safety and efficacy before proceeding to the next step.

Exp_Workflow Step1 1. Substrate Prep Weigh TIPS-glucal in hood Step2 2. Solvation Dissolve in anhydrous MeCN Step1->Step2 Step3 3. Reagent Addition Add Trichloroacetyl Isocyanate Step2->Step3 Step4 4. Cycloaddition [2+2] Reaction at 25°C Step3->Step4 Step5 5. Quench Aqueous wash & Phase Separation Step4->Step5

Fig 2. Standard [2+2] cycloaddition workflow utilizing TIPS-protected glucal.

Step-by-Step Methodology: [2+2] Cycloaddition Workflow

  • Pre-Operation Validation:

    • Action: Inspect all PPE and engineering controls.

    • Validation Check: Inflate nitrile gloves with trapped air and apply pressure to verify the absence of pinhole leaks. Verify the fume hood face velocity is between 80–100 fpm using the digital monitor or a tissue flutter test[6].

  • Substrate Preparation (Solid State):

    • Action: Weigh the 3,4-Di-O-acetyl-6-O-TIPS-D-glucal inside the fume hood to prevent inhalation of fine particulates[7].

    • Validation Check: Ensure the analytical balance reads stable; drifting weights indicate disruptive air currents that could aerosolize the harmful powder.

  • Solvation:

    • Action: Dissolve the glycal in anhydrous acetonitrile in a round-bottom flask.

    • Validation Check: Visually confirm complete dissolution. A clear, homogenous solution ensures uniform reaction kinetics and prevents sudden exothermic spikes caused by delayed dissolution of solid clumps.

  • Reagent Addition:

    • Action: Add trichloroacetyl isocyanate dropwise via an addition funnel or syringe pump.

    • Validation Check: Monitor the internal temperature using a thermocouple. The temperature must not spike by more than 5°C per minute. If it does, pause the addition—this validates that kinetic control is actively maintained.

  • Quench and Workup:

    • Action: Quench the reaction with an aqueous wash and separate the phases.

    • Validation Check: Verify the pH of the aqueous layer to ensure complete neutralization before transferring the organic layer to the rotary evaporator.

Emergency Response & Spill Management

Even with rigorous protocols, accidental releases occur. The response must be immediate and systematic.

  • Solid Spill (Powder): Do not sweep. Sweeping aerosolizes the harmful powder, creating a severe inhalation hazard[7].

    • Validation Check: Use a HEPA-filtered vacuum or cover the spill with damp paper towels to suppress dust before wiping it up. Place all materials in a sealed hazardous waste bag.

  • Liquid Spill (Solvated Glycal): If the reaction mixture spills, the primary hazard is the solvent vehicle.

    • Action: Lower the fume hood sash completely. Don a half-mask respirator with organic vapor cartridges if the spill extends outside the hood[5]. Apply an inert absorbent (e.g., vermiculite or sand) to the perimeter of the spill, working inward.

    • Validation Check: Use volatile organic compound (VOC) indicator strips in the ambient air to confirm the vapor hazard has been neutralized before removing respiratory protection.

Waste Segregation & Disposal Plan

Improper disposal of silyl ethers and acetylated carbohydrates can lead to dangerous cross-reactions in waste carboys, particularly if mixed with strong oxidizers[8].

  • Halogenated Waste: If the glycal was reacted with trichloroacetyl isocyanate or dissolved in dichloromethane, all liquid waste must be routed to the "Halogenated Organic Waste" container.

  • Non-Halogenated Waste: If dissolved purely in acetonitrile or ethanol without halogenated reagents, route to "Non-Halogenated Organic Waste".

  • Solid Waste: Contaminated gloves, Kimwipes, and empty chemical vials must be disposed of in a designated solid hazardous waste bin, not the municipal trash.

  • Validation Check: Before sealing the waste carboy, verify that the waste log explicitly lists "3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal" to prevent downstream incompatibilities.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal
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